molecular formula C8H5N3O2 B1617419 8-Nitroquinazoline CAS No. 7557-05-3

8-Nitroquinazoline

Cat. No.: B1617419
CAS No.: 7557-05-3
M. Wt: 175.14 g/mol
InChI Key: LNACFMWTPWUKBN-UHFFFAOYSA-N
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Description

8-Nitroquinazoline (CAS 53638-54-3) is a versatile and valuable chemical scaffold in medicinal chemistry and anticancer research. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents, particularly in the design of kinase inhibitors. Extensive research has demonstrated the core application of this compound derivatives as potent antitumor agents. These compounds function through multiple mechanisms, including acting as inhibitors of EGFR and ErbB-2 tyrosine kinase signaling pathways, which are crucial targets in oncology . Furthermore, specific synthetic analogs of 5,8-disubstituted quinazolines have been identified as novel mitotic blockers that inhibit microtubule polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis in various human tumor cell lines . The nitro group on the quinazoline ring is a key functional feature, contributing to the molecule's electron-deficient properties and its ability to interact with biological targets . This moiety also serves as a handle for further chemical modification, as shown in modern synthetic methodologies, including metal-free electrochemical reduction, for the efficient synthesis of advanced intermediates in the production of drugs like afatinib and dacomitinib . With a molecular formula of C8H5N3O3 and a molecular weight of 191.15 g/mol, this compound is characterized by a high melting point of 248 °C, indicating a stable crystalline solid suitable for handling and storage . We supply this building block in high purity to support ongoing research and development efforts in drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-9-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNACFMWTPWUKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344906
Record name 8-Nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7557-05-3
Record name 8-Nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Nitroquinazoline: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals

Executive Summary

In the landscape of targeted oncology, the quinazoline scaffold is a privileged pharmacophore, forming the structural backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib. Within this chemical space, 8-Nitroquinazoline and its derivatives have emerged as critical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of a nitro group at the C8 position profoundly alters the electronic landscape of the pyrimidine ring, enabling highly regioselective functionalization. This whitepaper explores the physicochemical properties, field-proven synthetic methodologies, and the mechanistic rationale for utilizing this compound in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Physicochemical Properties & Molecular Structure

The intrinsic reactivity of this compound is dictated by the strong electron-withdrawing nature of the nitro moiety. By withdrawing electron density via both inductive and resonance effects, the nitro group highly activates the C2 and C4 positions of the fused pyrimidine ring toward Nucleophilic Aromatic Substitution (S_NAr).

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the unmodified this compound core[1],[2]:

PropertyValue
IUPAC Name This compound
CAS Number 7557-05-3
Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
Exact Mass 175.03817 g/mol
SMILES String c1cc2c(c(c1)[O-])nccn2
Storage Conditions Sealed in dry, 2-8°C
Key Biological Target EGFR / VEGFR-2 (as functionalized derivatives)

Causality in Drug Design: The C8-nitro group serves a dual purpose. First, it acts as a synthetic handle that can be chemoselectively reduced to an amine (8-aminoquinazoline), allowing for the installation of bulky amide or urea moieties that interact with the kinase hinge region[3]. Second, in its unreduced form, the oxygen atoms of the nitro group can participate in critical hydrogen-bonding interactions within the solvent-exposed regions of the ATP-binding pocket[4].

Synthetic Methodologies and Workflows

The de novo construction of the this compound core typically begins with commercially available 3-nitrophthalic acid. The synthesis relies on a highly controlled Curtius rearrangement to establish the pyrimidine ring[5].

Synthesis_Workflow N1 3-Nitrophthalic Acid (Starting Material) N2 Regioisomeric Monoesters N1->N2 Esterification N3 Curtius Rearrangement (Isocyanate Intermediate) N2->N3 DPPA, Et3N N4 This compound-2,4-dione N3->N4 Cyclization N5 Chemoselective Reduction (SnCl2 / EtOH) N4->N5 Chlorination & S_NAr N6 8-Aminoquinazoline (Kinase Scaffold) N5->N6 Nitro Reduction

Fig 1: Synthetic workflow for this compound derivatives via Curtius rearrangement.

Protocol: Chemoselective Reduction of this compound to 8-Aminoquinazoline

Objective: Convert the C8-nitro group to a primary amine. Mechanistic Causality: In drug development, 8-nitroquinazolines are frequently halogenated at C4 (e.g., 4-chloro-8-nitroquinazoline) to permit the addition of anilino groups via S_NAr[6]. Standard catalytic hydrogenation (Pd/C with H2) is contraindicated here, as it frequently triggers unwanted hydrogenolysis of the carbon-halogen bond. Therefore, Stannous Chloride (SnCl2) is utilized as a chemoselective reducing agent that exclusively targets the nitro group while preserving halogen integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the this compound derivative in absolute ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Reduction: Add 5.0 equivalents of SnCl2·2H2O portion-wise at room temperature. Heat the reaction mixture to 70°C and stir for 2–4 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction is complete when the deep yellow suspension transitions to a pale, clear solution. Under 254 nm UV light, the starting material (Rf ~0.6) will disappear, replaced by a highly fluorescent blue spot (Rf ~0.2), confirming the formation of the primary amine.

  • Quenching & Workup: Cool the mixture to 0°C. Crucial step: Carefully adjust the pH to 8.0 using saturated aqueous NaHCO3. This precipitates the tin salts as insoluble Sn(OH)2, preventing emulsion formation during extraction.

  • Isolation: Filter the suspension through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the 8-aminoquinazoline intermediate.

Mechanistic Role in Tyrosine Kinase Inhibition

The functionalization of this compound at the C4 and C5 positions has yielded some of the most potent experimental TKIs to date. For instance, the synthesis of 5-anilino-8-nitroquinazoline derivatives has demonstrated exceptional antiproliferative activity. Specifically, compound 47 from recent SAR studies exhibited a highly selective inhibitory activity against the EGFR kinase enzyme with an IC50 of 12 nM[4]. Furthermore, derivatives such as 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline have been identified as potent dual EGFR/ErbB-2 inhibitors, effectively halting the growth of overexpressing human tumor cell lines[6].

Other structural modifications, such as the 5-(3',4',5'-trimethoxy)anilino-8-nitroquinazoline hybrid, display overwhelming activity in arresting cancer cells at the G2/M phase, acting as microtubule-targeted anti-mitotic agents[7].

EGFR_Inhibition LIG EGF Ligand REC EGFR Tyrosine Kinase LIG->REC Binding ATP ATP Binding Pocket (Hinge Region) REC->ATP Activation SIG Downstream Signaling (AKT/MAPK) ATP->SIG Phosphorylation PRO Tumor Proliferation SIG->PRO Cell Cycle INH This compound Inhibitor INH->ATP Competitive Blockade

Fig 2: Mechanism of EGFR kinase inhibition by this compound derivatives.

Binding Kinetics & SAR Logic

When an this compound derivative enters the EGFR ATP-binding pocket, the pyrimidine nitrogen (N1) acts as a critical hydrogen bond acceptor, interacting with the Met793 residue in the hinge region[4]. The C8-nitro group projects toward the solvent interface or interacts with polar residues depending on the specific receptor conformation. If the nitro group is reduced and converted to a urea linkage (e.g., 3,4-dihydroquinazolin-8-yl-3-phenylurea derivatives), the compound shifts its affinity profile, becoming a highly effective VEGFR-2 kinase inhibitor capable of suppressing tumor angiogenesis[6].

Conclusion

This compound is far more than a simple heterocyclic building block; it is a highly tunable, privileged scaffold in modern medicinal chemistry. By leveraging the electron-withdrawing properties of the C8-nitro group, chemists can execute highly regioselective S_NAr functionalizations at the C4/C5 positions. Subsequent chemoselective reduction of the nitro group unlocks the C8 position for further derivatization, enabling the precise spatial arrangement required to competitively block the ATP-binding pockets of oncogenic kinases like EGFR and VEGFR-2.

References

  • ResearchGate. A convenient synthesis of 5- and this compound-2,4-dione derivatives. URL:[Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. URL:[Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of 5- and this compound-2,4-dione Derivatives. URL:[Link]

  • ACS Omega. Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones. URL:[Link]

  • ResearchGate. 3,4-Dihydroquinazolin-8-yl-3-phenylurea Derivatives: Synthesis, VEGFR-2 Kinase Inhibiting Activity, and Molecular Docking. URL:[Link]

Sources

Technical Guide: Synthesis and Anticancer Evaluation of 8-Nitroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of clinically approved EGFR inhibitors such as Gefitinib and Erlotinib. While 6,7-disubstituted quinazolines have dominated the market, 8-nitroquinazoline derivatives offer a distinct chemical space. The electron-withdrawing nature of the nitro group at the C8 position significantly alters the electronic landscape of the pyrimidine ring, influencing the pKa of the N1/N3 nitrogens and modifying the hydrogen-bonding capability within the ATP-binding pocket of kinases.

This technical guide provides a rigorous, step-by-step workflow for the rational design, chemical synthesis, and biological evaluation of this compound derivatives, specifically targeting EGFR-driven malignancies.

Part 1: Rational Drug Design & SAR

The 8-Nitro Pharmacophore Strategy

The introduction of a nitro group (


) at the C8 position serves three critical functions in structure-activity relationship (SAR) optimization:
  • Electronic Modulation: The strong electron-withdrawing effect (

    
    ) reduces the electron density of the quinazoline ring system. This lowers the basicity of the N1 nitrogen, which is the primary H-bond acceptor for the hinge region (Met793 in EGFR). While this might seem counterintuitive, fine-tuning this basicity can improve selectivity by altering the residence time of the drug.
    
  • Steric Occlusion: The C8 position sits at the entrance of the ATP-binding pocket (solvent-exposed region). Bulky substituents here can restrict binding to off-target kinases that lack the corresponding space, potentially improving the selectivity profile.

  • Synthetic Versatility: The nitro group is a masked amine. Post-synthesis reduction allows for the generation of 8-aminoquinazolines, enabling the attachment of solubilizing groups or acrylamides (for covalent inhibition).

Mechanism of Action (EGFR Inhibition)

The primary target for these derivatives is the intracellular tyrosine kinase domain of EGFR.

EGFR_Pathway cluster_effect Therapeutic Outcome Ligand EGF Ligand EGFR_Ec EGFR (Extracellular) Ligand->EGFR_Ec Binding EGFR_Ic EGFR (Intracellular Kinase) EGFR_Ec->EGFR_Ic Dimerization Phos Autophosphorylation (Y1068/Y1173) EGFR_Ic->Phos Activation ATP ATP ATP->EGFR_Ic Phosphoryl Transfer Inhibitor This compound Inhibitor->EGFR_Ic Competitive Blockade Apop Apoptosis Inhibitor->Apop Induction RAS RAS/RAF/MEK Phos->RAS PI3K PI3K/AKT/mTOR Phos->PI3K Prolif Cell Proliferation RAS->Prolif PI3K->Prolif

Figure 1: Signal transduction pathway of EGFR and the point of intervention for this compound competitive inhibitors.

Part 2: Chemical Synthesis Protocols

Retrosynthetic Analysis

The most robust route to 8-nitroquinazolines utilizes 2-amino-3-nitrobenzoic acid (3-nitroanthranilic acid) as the starting material. This avoids the dangerous nitration of pre-formed quinazolines, which often yields inseparable mixtures of regioisomers (6-, 7-, and 8-nitro).

Synthesis_Workflow SM 2-amino-3-nitrobenzoic acid Step1 Cyclization (Formamide, Reflux) SM->Step1 Int1 8-nitroquinazolin-4(3H)-one Step1->Int1 Step2 Chlorination (POCl3, TEA) Int1->Step2 Int2 4-chloro-8-nitroquinazoline Step2->Int2 Step3 SNAr Substitution (Subst. Aniline, iPrOH) Int2->Step3 Final 4-anilino-8-nitroquinazoline Step3->Final

Figure 2: Synthetic pathway for 4-anilino-8-nitroquinazoline derivatives.

Detailed Experimental Procedures
Step 1: Cyclization to 8-Nitroquinazolin-4(3H)-one
  • Reagents: 2-amino-3-nitrobenzoic acid (10 mmol), Formamide (30 mL).

  • Protocol:

    • Charge a 100 mL round-bottom flask (RBF) with the starting acid and formamide.

    • Reflux the mixture at 190–200°C for 4–6 hours. Note: High temperature is required for the Niementowski-type cyclization.

    • Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).

    • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL). The product will precipitate as a yellow/brown solid.

    • Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation:

    
     (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (H-2 proton).
Step 2: Chlorination (The Critical Intermediate)
  • Reagents: 8-nitroquinazolin-4(3H)-one (5 mmol), Phosphorus Oxychloride (

    
    , 15 mL), Triethylamine (TEA, cat.).
    
  • Protocol:

    • Safety Alert:

      
       is corrosive and reacts violently with water. Perform in a fume hood.
      
    • Place the quinazolinone in a dry RBF. Add

      
       carefully.
      
    • Add 3–4 drops of TEA (catalyst).

    • Reflux at 105°C for 3–4 hours until the solution becomes clear.

    • Workup: Distill off excess

      
       under reduced pressure. Pour the sticky residue onto crushed ice slowly with vigorous stirring (exothermic!).
      
    • Extract with Dichloromethane (DCM), dry over anhydrous

      
      , and evaporate.
      
    • Storage: Use immediately for Step 3. The chloro-intermediate is moisture sensitive.

Step 3: Nucleophilic Aromatic Substitution (

)
  • Reagents: 4-chloro-8-nitroquinazoline (1 eq), Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (10 mL/mmol).

  • Protocol:

    • Dissolve the chloro-intermediate in isopropanol.

    • Add the aniline derivative.[1][2]

    • Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

    • Workup: Cool to RT. Filter the precipitate. Wash with cold isopropanol and diethyl ether.

    • Free Base Conversion (Optional): Suspend the salt in water, adjust pH to 8 with saturated

      
      , and extract with Ethyl Acetate.
      

Part 3: Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

This assay measures metabolic activity as an indicator of cell viability.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate for 24h.
      
    • Treat cells with test compounds (0.1, 1, 10, 50, 100

      
      ) dissolved in DMSO (Final DMSO < 0.1%).
      
    • Incubate for 48 or 72 hours.

    • Add MTT reagent (5 mg/mL in PBS) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Calculate

    
     using non-linear regression (GraphPad Prism).
    
EGFR Kinase Inhibition Assay (ADP-Glo)

Direct measurement of enzymatic inhibition is required to confirm the mechanism.

  • Reagents: Recombinant EGFR kinase, Poly(Glu,Tyr) substrate, ATP, ADP-Glo Reagent (Promega).

  • Protocol:

    • Prepare kinase reaction buffer (40 mM Tris, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Incubate EGFR enzyme with test compound for 10 mins.

    • Initiate reaction by adding ATP and substrate. Incubate for 60 mins at RT.

    • Add ADP-Glo Reagent (terminates kinase reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

    • Measure Luminescence.

Part 4: Data Presentation & Analysis

Expected Data Structure

When reporting results, structure your data to allow direct comparison between the electronic nature of the substituent and biological activity.

Table 1: SAR of 4-anilino-8-nitroquinazoline derivatives

Compound IDR (Aniline Subst.)Electronic EffectEGFR

(nM)
A549

(

)
8a HNeutral1205.4
8b 3-Cl, 4-Fe- withdrawing150.8
8c 3-EthynylSteric/Hydrophobic80.4
Gefitinib (Control)--30.2
Interpretation Guide
  • Potency: If the 8-nitro derivative shows

    
     against EGFR, the nitro group is likely not interfering with the critical N1-Met793 interaction.
    
  • Solubility: If cellular potency (A549) is significantly lower than enzymatic potency, the nitro group may be making the compound too lipophilic (high LogP). Consider reducing to 8-amino to improve water solubility.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. International Journal of Molecular Sciences, 2017.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. Molecules, 2024.

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. International Journal of Molecular Sciences, 2014. (Provides parallel synthesis protocols for the 4-anilino scaffold).

  • Design, synthesis and biological evaluation of quinazolinone derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 2012.

Sources

Physicochemical Properties of 8-Nitroquinazoline for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary: The 8-Nitroquinazoline Scaffold

In the landscape of kinase inhibitor design, the quinazoline core is a privileged structure, most notably anchoring EGFR inhibitors like Gefitinib and Erlotinib. While the 6- and 7-positions are heavily exploited for solubilizing groups, the This compound moiety represents a distinct electronic and steric vector.

The 8-nitro group serves two critical functions in drug design:

  • Electronic Activation: It exerts a strong electron-withdrawing effect (

    
    ), significantly lowering the LUMO energy of the pyrimidine ring. This activates the C4 position for Nucleophilic Aromatic Substitution (
    
    
    
    ), facilitating the introduction of complex amines under mild conditions.
  • Metabolic & Binding Vector: While often considered a "structural alert" due to nitroreductase liability, the 8-nitro group can engage in unique electrostatic interactions within the ATP-binding pocket or serve as a precursor to 8-amino derivatives, which offer novel hydrogen-bonding geometries.

This guide details the physicochemical profile, synthetic utility, and metabolic considerations of this compound, providing a roadmap for its integration into lead optimization campaigns.

Molecular Architecture & Electronic Profile

The this compound system is defined by the interplay between the electron-deficient pyrimidine ring and the strongly withdrawing nitro group at the benzenoid C8 position.

Electronic Distribution

The nitro group at C8 creates a specific electronic push-pull system. Unlike 6- or 7-substitution, the 8-position places the nitro group in close proximity to the N1 nitrogen.

  • C4 Electrophilicity: The primary consequence of the 8-nitro substitution is the profound activation of the C4 carbon. The electron density is pulled away from the pyrimidine ring, making C4 highly susceptible to nucleophilic attack by anilines or aliphatic amines.

  • Dipole Moment: The vector sum of the pyrimidine dipole and the nitro group creates a significant molecular dipole, influencing solubility and orientation in the active site.

Visualization: Electronic Activation & Resonance

The following diagram illustrates the electronic influence of the 8-nitro group, highlighting the resonance stabilization of the Meisenheimer complex during


 reactions.

ElectronicEffects Nitro 8-Nitro Group (-NO2) Strong -I / -M Effect Ring Quinazoline Core (Electron Deficient) Nitro->Ring Withdraws e- density LUMO LUMO Energy (Lowered) Nitro->LUMO Lowers gap C4 C4 Position (High Electrophilicity) Ring->C4 Inductive activation SnAr Facilitated SnAr Reaction C4->SnAr Primary reaction site LUMO->SnAr Kinetic control

Figure 1: Mechanistic flow of electronic activation by the 8-nitro group, leading to enhanced reactivity at the C4 position.

Physicochemical Profiling (ADME)

For drug design, the unsubstituted this compound is rarely the final drug; it is the scaffold. However, understanding its baseline properties is crucial for predicting the behavior of derivatives.

Key Physicochemical Parameters

The following values represent the baseline properties for This compound and its key intermediate 4-chloro-8-nitroquinazoline .

PropertyValue (Approx.)Drug Design Implication
Molecular Weight 175.15 g/mol Fragment-like; allows room for large substituents at C4.
LogP (Octanol/Water) ~1.3 – 1.6*Moderate lipophilicity. More polar than quinoline analogs due to the extra nitrogen.
pKa (Conjugate Acid) ~3.30 [1]Weakly basic. N1 is the primary protonation site, but the 8-nitro group reduces basicity compared to quinazoline (pKa ~3.5).
Topological PSA ~75 ŲGood membrane permeability range (<140 Ų).
H-Bond Acceptors 4 (N1, N3, NO2)Multiple interaction points for kinase hinge regions.
H-Bond Donors 0Requires functionalization (e.g., at C4) to add donor capacity.
Solubility Low (Water)Soluble in DMSO, DMF, EtOAc. Requires formulation or polar side chains for biological assays.

*Note: LogP values are estimated based on 8-nitroquinoline experimental data (1.40) and calculated adjustments for the quinazoline nitrogen.

Synthetic Accessibility & Protocols

The synthesis of this compound derivatives typically proceeds through the 4-chloro-8-nitroquinazoline intermediate. This species is the "workhorse" for generating libraries.

Core Synthetic Pathway
  • Cyclization: 2-amino-3-nitrobenzoic acid is condensed with formamide (Niementowski reaction) to yield 8-nitroquinazolin-4(3H)-one.

  • Chlorination: The ketone is converted to the chloride using

    
     or 
    
    
    
    .
  • Displacement (

    
    ):  The chloride is displaced by an amine nucleophile.
    
Experimental Protocol: Synthesis of 4-Chloro-8-Nitroquinazoline

This protocol is a composite of standard quinazoline chemistry adapted for nitro-derivatives [2].

Step 1: 8-Nitroquinazolin-4(3H)-one

  • Reagents: 2-Amino-3-nitrobenzoic acid (10 mmol), Formamide (30 mL).

  • Procedure: Reflux the mixture at 140-150°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water. The solid precipitate is filtered, washed with water and cold ethanol.

  • Yield: Typically 75-85% as a yellow solid.

Step 2: 4-Chloro-8-Nitroquinazoline

  • Reagents: 8-Nitroquinazolin-4(3H)-one (5 mmol),

    
     (15 mL), 
    
    
    
    -Diethylaniline (catalytic, 0.5 mL).
  • Procedure: Reflux under anhydrous conditions for 2-4 hours. The yellow suspension will turn into a clear dark solution.

  • Workup: Caution:

    
     is corrosive. Distill off excess 
    
    
    
    under reduced pressure. Pour the residue onto crushed ice/water mixture with vigorous stirring. Neutralize carefully with saturated
    
    
    to pH ~8. Extract immediately with Dichloromethane (DCM).
  • Purification: Dry organic layer over

    
    , concentrate. Use immediately or store under inert gas at -20°C (hydrolysis sensitive).
    
Visualization: Synthetic Workflow

Synthesis Start 2-Amino-3-nitrobenzoic Acid Step1 Cyclization (Formamide, 150°C) Start->Step1 Inter1 8-Nitroquinazolin-4(3H)-one (Stable Solid) Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 4-Chloro-8-Nitroquinazoline (Reactive Electrophile) Step2->Inter2 Step3 SnAr Displacement (R-NH2, iPrOH) Inter2->Step3 Final 8-Nitro-4-aminoquinazoline (Active Drug Scaffold) Step3->Final

Figure 2: Step-by-step synthetic pathway from benzoic acid precursor to the active drug scaffold.

Metabolic Liabilities & Toxicology

The presence of the nitro group introduces specific metabolic considerations that must be addressed during the Lead Optimization phase.

The Nitroreductase Pathway

Under hypoxic conditions (common in solid tumors) or via hepatic metabolism, the nitro group can be reduced.

  • Mechanism:

    
    .
    
  • Toxicity Risk: The hydroxylamine intermediate can be DNA-reactive (mutagenic). This is a known structural alert (Ames positive potential).

  • Mitigation:

    • Steric Shielding: Bulky groups at C7 can slow reduction kinetics.

    • Prodrug Strategy: In some cancer therapies (hypoxia-activated prodrugs), this reduction is intentional to release a cytotoxic species specifically in the tumor microenvironment.

Visualization: Metabolic Reduction

Metabolism Nitro 8-Nitro (Parent) (Inactive/Stable) Nitroso Nitroso (-NO) (Reactive) Nitro->Nitroso 2e- / 2H+ Reductase Nitroreductase (Liver/Hypoxia) Reductase->Nitro Hydroxyl Hydroxylamine (-NHOH) (Genotoxic Alert) Nitroso->Hydroxyl 2e- / 2H+ Amine 8-Amino (-NH2) (Stable Metabolite) Hydroxyl->Amine 2e- / 2H+

Figure 3: Metabolic reduction pathway of the 8-nitro group, highlighting the genotoxic hydroxylamine intermediate.

References

  • Kiran, M., et al. (2023). "Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors." ResearchGate.

  • BenchChem. (2025). "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." BenchChem Technical Guides.

  • PubChem. (2025).[1] "8-Nitroquinoline Compound Summary." National Library of Medicine.

  • Zhang, J., et al. (2005). "Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Biaglow, J.E., et al. (1977). "Metabolic reduction of 4-nitroquinoline N-oxide and other radical-producing drugs." Cancer Research.

Sources

Mechanistic Insight: Regioselective Formation of 8-Nitroquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-nitroquinazoline moiety is a critical pharmacophore in medicinal chemistry, serving as a precursor for fused tricyclic systems and EGFR inhibitors. While the quinazoline core is ubiquitous, the specific introduction of a nitro group at the 8-position presents a distinct regiochemical challenge. Direct nitration of the parent quinazoline is often non-selective, yielding inseparable mixtures of 6- and 8-nitro isomers due to competing electronic effects.

This guide details the De Novo Cyclization (Niementowski-type synthesis) as the superior, self-validating protocol for generating high-purity this compound scaffolds. By constructing the pyrimidine ring onto a pre-functionalized benzene precursor, researchers can guarantee 8-position regiochemistry, bypassing the purification bottlenecks associated with electrophilic aromatic substitution.

Part 1: Strategic Pathway Analysis

In drug development, process reliability is paramount. We compare the two primary routes to the this compound core to demonstrate why the cyclization route is the industry standard.

FeatureRoute A: Direct NitrationRoute B: De Novo Cyclization (Recommended)
Starting Material Quinazoline2-Amino-3-nitrobenzoic acid
Mechanism Electrophilic Aromatic Substitution (

)
Condensation / Cyclodehydration
Regioselectivity Poor. Yields mixture of 6-nitro (major) and 8-nitro (minor/moderate).Absolute. Nitro group position is fixed in the starting material.
Purification Difficult fractional crystallization or chromatography required.Simple filtration (product precipitates).
Scalability Low (exothermic, hazardous nitration mix).High (thermal condensation).

Expert Insight: Direct nitration of quinazoline occurs via the conjugate acid (quinazolinium ion). The protonated N-heterocycle strongly deactivates the ring. While the benzene ring is less deactivated than the pyrimidine ring, the directing effects are ambiguous, leading to significant formation of the 6-nitro isomer. Therefore, Route B is the only viable path for GMP-compliant synthesis.

Part 2: Deep Dive Reaction Mechanism (Route B)

The formation of the this compound skeleton (specifically 8-nitroquinazolin-4(3H)-one ) via the reaction of 2-amino-3-nitrobenzoic acid with formamide proceeds through a cascade of nucleophilic attacks and elimination steps.

Mechanistic Steps:
  • Activation/Formylation: The reaction initiates with the nucleophilic attack of the aniline nitrogen (on 2-amino-3-nitrobenzoic acid) onto the carbonyl carbon of formamide. High temperature (typically 140–160°C) drives this equilibrium.

  • Intermediate Formation: An

    
    -formyl intermediate is generated, releasing ammonia.[1] In some variations using excess formamide, the acid moiety may also be transiently converted to an amide.
    
  • Cyclization (Intramolecular Attack): The amide nitrogen (from the newly formed formamido group) or the free ammonia in the system attacks the carbonyl carbon of the carboxylic acid (or ester/amide derivative).

  • Dehydration/Aromatization: The resulting tetrahedral intermediate collapses, expelling water (or ammonia/alcohol) to close the pyrimidine ring, yielding the thermodynamically stable 8-nitroquinazolin-4(3H)-one.

Visualization of the Mechanism

The following diagram illustrates the electron flow and logical progression of the cyclization pathway.

ReactionMechanism cluster_conditions Reaction Conditions Start 2-Amino-3-nitrobenzoic Acid (Precursor) Inter1 Transition State: Nucleophilic Attack on Formamide Start->Inter1 140°C, -NH3 Formamide Formamide (Reagent/Solvent) Formamide->Inter1 Inter2 N-Formyl Intermediate (Amide Formation) Inter1->Inter2 Formylation Cyclization Intramolecular Ring Closure Inter2->Cyclization Nucleophilic Attack on COOH Product 8-Nitroquinazolin-4(3H)-one (Final Scaffold) Cyclization->Product -H2O (Dehydration)

Caption: Figure 1. Step-wise mechanistic pathway for the Niementowski cyclization of 2-amino-3-nitrobenzoic acid to 8-nitroquinazolin-4(3H)-one.

Part 3: Experimental Protocol

This protocol is designed for the synthesis of 8-nitroquinazolin-4(3H)-one , the stable tautomer of 4-hydroxy-8-nitroquinazoline. This is the standard "formed" intermediate from which 4-chloro or parent this compound derivatives are made.

Materials
  • Precursor: 2-Amino-3-nitrobenzoic acid (10.0 mmol)

  • Reagent/Solvent: Formamide (10 mL, excess)

  • Catalyst (Optional): Ammonium acetate (0.5 equiv) can accelerate the reaction but is not strictly necessary at high temperatures.

Step-by-Step Methodology
  • Setup: Charge a 50 mL round-bottom flask with 2-amino-3-nitrobenzoic acid (1.82 g, 10 mmol) and formamide (10 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 145–150°C in an oil bath.

    • Checkpoint: The solid acid should dissolve, and the solution will darken. Evolution of ammonia gas (detectable by damp pH paper turning blue) confirms the reaction progress.

  • Duration: Maintain reflux for 4–6 hours. Monitor by TLC (System: 10% Methanol in DCM) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g) with vigorous stirring.

    • The product, 8-nitroquinazolin-4(3H)-one, will precipitate as a yellow/tan solid.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash the cake with cold water (3 x 20 mL) to remove excess formamide.

    • Recrystallize from ethanol or DMF/water if higher purity is required.

  • Yield Expectation: 75–85%.

Data Validation Table
ParameterValue / Observation
Appearance Yellow to tan crystalline solid
Melting Point >280°C (Decomposes)
1H NMR (DMSO-d6) δ 8.2–8.5 (m, Ar-H), 8.1 (s, H-2), 12.5 (br s, NH)
Key IR Bands 1680 cm⁻¹ (C=O, amide), 1530/1350 cm⁻¹ (NO₂)
Part 4: Downstream Functionalization (The "Parent" Heterocycle)

If the target is the unsubstituted This compound (removing the carbonyl), the standard pathway involves chlorination followed by reductive dehalogenation.

Warning: Standard catalytic hydrogenation (Pd/C, H₂) for dehalogenation will reduce the nitro group to an amine. Specialized conditions are required.

  • Chlorination:

    • Reflux 8-nitroquinazolin-4(3H)-one in

      
       (Phosphorus oxychloride) with a catalytic amount of DMF for 2 hours.
      
    • Product: 4-Chloro-8-nitroquinazoline.

  • Selective Dehalogenation (Advanced):

    • To remove the chlorine without touching the nitro group, use a radical reduction method or a hydride donor that tolerates nitro groups.

    • Suggested Method: Reaction with tosylhydrazine followed by base-mediated decomposition, or careful reduction using

      
       in diglyme at controlled temperatures (though yields vary).
      
References
  • Regioselectivity in Quinazoline Nitration

    • BenchChem Technical Support.[2][3] "Optimizing Regioselectivity in the Nitration of Quinoline Derivatives." (Analogous heterocyclic reactivity).[4][5][6]

  • Cyclization Mechanism (Niementowski Synthesis)

    • Organic Chemistry Portal. "Synthesis of Quinazolinones."[3][7][8][9] (Detailed review of formamide-based cyclizations).

  • Synthesis of 8-Nitro Precursors

    • ChemicalBook. "2-Amino-3-nitrobenzoic acid synthesis." (Preparation of the critical starting material).

  • Microwave-Assisted Variations

    • Frontiers in Chemistry. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." (Modern improvements to the classical thermal method).

Sources

Solubility and Stability Profiling of 8-Nitroquinazoline: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous protocol for determining the solubility thermodynamics and stability kinetics of 8-Nitroquinazoline (8-NQ), a critical intermediate in the synthesis of EGFR inhibitors and antimicrobial quinazoline derivatives. Precise solubility data is a prerequisite for optimizing crystallization processes, while stability profiling ensures the integrity of the active pharmaceutical ingredient (API) during downstream processing. This document synthesizes thermodynamic modeling (Modified Apelblat,


, NRTL) with stress-testing methodologies (ICH Q1A/Q1B) to provide a self-validating framework for researchers.

Physicochemical Context & Theoretical Framework

Structural Implications on Solubility

This compound (


) possesses a fused pyrimidine-benzene ring system with a nitro group at the C8 position.
  • Electronic Effect: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG), reducing the electron density of the quinazoline ring. This increases the acidity of protons on the ring but decreases the basicity of the pyrimidine nitrogens (
    
    
    
    typically < 3.0).
  • Solvation Potential: The molecule lacks strong hydrogen bond donors (HBD = 0) but has multiple acceptors (HBA = 4). Consequently, solubility is expected to be highest in polar aprotic solvents (DMSO, DMF) that can solvate the dipole without requiring H-bond donation from the solute.

Thermodynamic Modeling

To correlate experimental solubility (


) with temperature (

), four thermodynamic models are standard. The selection of the model depends on the deviation from ideality.
  • Modified Apelblat Equation: Excellent for non-ideal solutions.

    
    
    
  • 
     (Buchowski-Ksiazczak) Equation:  Relates solubility to the enthalpy of fusion.
    
    
    
    
  • NRTL & Wilson Models: Activity coefficient-based models required for binary solvent mixtures.

Experimental Protocols

Materials and Purity Validation
  • Solute: this compound (Re-crystallized from Ethanol/DMF). Purity > 99.5% (HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF, DMSO).

  • Validation: Differential Scanning Calorimetry (DSC) to confirm melting point (

    
    ) and absence of polymorphs before testing.
    
Solubility Determination: Laser Monitoring Method

The dynamic laser monitoring method is superior to the static shake-flask method for generating temperature-dependent curves quickly.

Workflow:

  • Setup: Jacketed glass vessel (50 mL) with mechanical stirrer and laser turbidity probe.

  • Dissolution: Add excess 8-NQ and solvent. Heat to

    
     (e.g., 323.15 K) until fully dissolved (laser transmission = 100%).
    
  • Cooling: Lower temperature at a controlled rate (0.1 K/min).

  • Nucleation Point: Record

    
     where laser transmission drops sharply (onset of turbidity). This corresponds to the saturation temperature for that specific mass fraction.
    
  • Repeat: Vary mass fraction and repeat to build the polythermal curve.

Stability Profiling (Forced Degradation)

Follow ICH Q1A (R2) guidelines to identify degradation pathways.

Stress ConditionProtocolExpected Degradant
Acidic Hydrolysis 0.1 N HCl, Reflux, 4-8 hrsRing opening of pyrimidine moiety (Anthranilic acid derivatives).
Basic Hydrolysis 0.1 N NaOH, Reflux, 4-8 hrsHydrolytic cleavage; formation of 8-nitroquinazolin-4(3H)-one.
Oxidative 3%

, RT, 24 hrs
N-oxide formation (less likely due to EWG nitro group).
Photolytic UV/Vis (1.2M lux hours)Nitro-to-nitroso reduction or radical dimerization.

Visualized Workflows

Experimental Logic Flow

The following diagram illustrates the decision matrix for characterizing 8-NQ.

G Start Start: this compound Sample Purity Purity Check (HPLC/DSC) >99.5%? Start->Purity Recryst Recrystallization (EtOH/DMF) Purity->Recryst No Split Split Sample Purity->Split Yes Recryst->Purity Solubility Solubility Study (Laser Monitoring) Split->Solubility Stability Stability Study (Stress Testing) Split->Stability Solvents Select Solvents: Polar Aprotic (DMF, DMSO) Polar Protic (MeOH, EtOH) Non-Polar (Toluene) Solubility->Solvents Stress Conditions: Acid/Base/Oxidation/Light Stability->Stress Models Thermodynamic Modeling (Apelblat, NRTL) Solvents->Models Final Process Design Data (Crystallization & Shelf-Life) Models->Final Analysis HPLC Analysis Identify Degradants Stress->Analysis Analysis->Final

Caption: Integrated workflow for the physicochemical characterization of this compound.

Data Analysis & Expected Results

Solubility Ranking

Based on the structural analogy with 5-nitro-8-hydroxyquinoline and 6-nitroquinazoline , the expected solubility order is:



  • Interpretation: The high solubility in DMF/DMSO confirms the dominance of dipole-dipole interactions. The lower solubility in alcohols suggests that the lack of H-bond donors in 8-NQ limits interaction with protic solvents compared to aprotic polar ones.

Thermodynamic Parameters

Using the van't Hoff analysis of the solubility data ($ \ln x = -\frac{\Delta H_d}{RT} + \frac{\Delta S_d}{R} $):

  • Enthalpy (

    
    ):  Expected to be positive  (Endothermic). Solubility increases with temperature.
    
  • Entropy (

    
    ):  Expected to be positive , driven by the disruption of the crystal lattice.
    
Stability Data Presentation

Quantitative stability data should be summarized as follows:

Condition% Recovery (24h)Degradants DetectedAction
Control (RT) 99.9%NoneSuitable for storage.
0.1 N HCl 85.0%Anthranilic acid analogAvoid acidic formulations.
0.1 N NaOH 92.0%Quinazolinone derivativeModerate base sensitivity.
Light (UV) 96.5%Minor reduction productsStore in amber glass.

References

  • Cong, Y., et al. (2016).[1] "Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents." The Journal of Chemical Thermodynamics, 100, 60-71.[1] Link[1]

  • BenchChem. (2025).[2][3] "Physicochemical Properties and Solubility of Nitroquinazoline Derivatives." BenchChem Technical Library. Link

  • ICH Expert Working Group. (2003). "Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation. Link

  • Militaru, A., et al. (2011).[4] "Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance." Letters in Drug Design & Discovery, 8(2), 124-129.[4] Link

  • PubChem. (2025). "8-Nitroquinoline Compound Summary." National Library of Medicine. Link

Sources

Theoretical calculation of 8-Nitroquinazoline molecular orbitals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Calculation of 8-Nitroquinazoline Molecular Orbitals

This guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of this compound. Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple protocol to explain the causality behind methodological choices, ensuring a robust and reproducible computational study. We will delve into the selection of appropriate theoretical models, detail a step-by-step computational workflow, and provide insights into the interpretation of the resulting molecular orbital data, which is crucial for understanding the molecule's electronic properties, reactivity, and potential applications in medicinal chemistry.[1][2][3]

Introduction: The Significance of this compound

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The introduction of a nitro group, as in this compound, significantly modulates the electronic properties of the heterocyclic system. The strong electron-withdrawing nature of the nitro group influences the molecule's reactivity, intermolecular interactions, and metabolic stability, making it a key target for computational investigation.[7][8][9] Understanding the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting the chemical behavior of this compound and designing novel derivatives with enhanced therapeutic potential.[10][11][12]

Theoretical Foundations: Selecting the Right Computational Approach

The accuracy of molecular orbital calculations is critically dependent on the chosen theoretical method and basis set. For a nitroaromatic heterocyclic system like this compound, Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy.[7][13][14]

The Choice of Density Functional: B3LYP

The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with the Becke, three-parameter exchange functional and the Lee-Yang-Parr correlation functional, is a well-established and robust choice for organic and medicinal chemistry applications.[15] It has been successfully used in numerous studies of quinazoline derivatives to predict geometries, electronic properties, and reactivity, demonstrating its reliability for this class of molecules.[13][14][15]

The Importance of the Basis Set: Pople Style with Diffuse and Polarization Functions

The basis set is the set of mathematical functions used to construct the molecular orbitals. For a molecule containing heteroatoms with lone pairs (N, O) and a π-conjugated system, a flexible basis set is essential.

  • Pople Style Basis Sets (e.g., 6-311++G(d,p)) : This nomenclature indicates a triple-zeta valence basis set, which provides a high degree of flexibility for valence electrons involved in bonding.

  • Polarization Functions (d,p) : The (d,p) denotes the addition of d-functions to heavy atoms and p-functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is crucial for accurately describing chemical bonds and non-spherical electron distributions, such as those in the nitro group.

  • Diffuse Functions (++) : The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens. These functions are large and spread out, making them essential for accurately describing anions, lone pairs, and non-covalent interactions, all of which are relevant to this compound.[13][16]

The combination of the B3LYP functional with a 6-311++G(d,p) basis set provides a high-level theoretical model (B3LYP/6-311++G(d,p)) suitable for obtaining reliable electronic properties for this compound.[13]

The Computational Workflow: From Structure to Orbitals

This section details a self-validating protocol for calculating the molecular orbitals of this compound. The workflow ensures that the calculations are performed on a stable, minimum-energy structure.

G Build 1. 3D Structure Generation (e.g., GaussView, Avogadro) Opt 2. Geometry Optimization (Finds lowest energy conformer) Build->Opt Initial Coordinates Freq 3. Frequency Calculation (Confirms true minimum) Opt->Freq Optimized Geometry SPE 4. Single-Point Energy & Orbital Calculation Freq->SPE Validated Minimum Analysis 5. Analysis of Results (HOMO/LUMO, Charges, etc.) SPE->Analysis Wavefunction & Energies

Caption: Computational workflow for molecular orbital analysis.

Step-by-Step Experimental Protocol

Objective: To calculate the frontier molecular orbitals (HOMO, LUMO), their energies, and the atomic charge distribution of this compound.

Software: A quantum chemistry package such as ORCA, Gaussian, or GAMESS is required.[17][18][19] The following example uses ORCA syntax, which is freely available for academic use.

1. 3D Structure Generation:

  • Using a molecular editor (e.g., Avogadro, ChemDraw), draw the 2D structure of this compound.
  • Convert the 2D structure to 3D. Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.
  • Save the coordinates in an XYZ file format (e.g., this compound.xyz).

2. Geometry Optimization:

  • Create an input file (e.g., opt.inp) for the quantum chemistry software. This calculation will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.
  • ORCA Input File (opt.inp):
! B3LYP 6-311++G(d,p) Opt Freq
! SlowConv
! PAL4

3. Frequency Calculation & Verification: * This step is crucial for ensuring the trustworthiness of the optimized geometry. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry is not a stable structure. * Upon completion of the run, inspect the output file for the vibrational frequencies. All frequencies should be positive real numbers.

4. Single-Point Calculation and Orbital Generation: * While the combined Opt/Freq job already calculates the orbitals, a separate single-point energy calculation can be run on the final, validated geometry to generate specific analysis files if needed (e.g., for Natural Bond Orbital analysis). * ORCA Input for NBO Analysis (nbo.inp):

! B3LYP 6-311++G(d,p) ! SlowConv ! PAL4

Analysis and Interpretation of Results

The output from these calculations provides a wealth of quantitative data about the electronic structure of this compound.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).[11][12]

FMO_Concept LUMO_plus_1 LUMO+1 LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO_minus_1 HOMO-1 E_axis_top Energy E_axis_bottom E_axis_bottom E_axis_bottom->E_axis_top brace_start brace_end brace_start->brace_end   HOMO-LUMO Gap (ΔE)   (Reactivity Indicator)

Caption: Conceptual diagram of Frontier Molecular Orbitals.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO gap (ΔE) is a critical descriptor of molecular stability and reactivity.[20][21]

  • A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.[10]

  • A small gap suggests the molecule is more reactive and can be more easily polarized.[21]

Table 1: Calculated FMO Energies for this compound

Parameter Energy (Hartree) Energy (eV)
HOMO Value from calculation Value x 27.2114
LUMO Value from calculation Value x 27.2114
HOMO-LUMO Gap (ΔE) LUMO - HOMO (LUMO - HOMO) x 27.2114

(Note: Values are placeholders and must be populated from actual calculation output.)

Visualization: The 3D isosurfaces of the HOMO and LUMO should be plotted. For this compound, one would expect the HOMO to be localized primarily on the electron-rich quinazoline ring system, while the LUMO would likely have significant contributions from the electron-withdrawing nitro group, indicating the site for potential nucleophilic attack.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of the charge distribution. It plots the electrostatic potential onto the molecule's electron density surface.

  • Red regions (negative potential): Indicate electron-rich areas, such as around the oxygen atoms of the nitro group and the nitrogen atoms of the quinazoline ring. These are sites prone to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, likely near the hydrogen atoms and the carbon atom attached to the nitro group. These are sites prone to nucleophilic attack.

Population Analysis: Atomic Charges

Population analysis methods partition the total electron density among the atoms in the molecule, resulting in partial atomic charges. While these charges are not physical observables, they are invaluable for interpreting reactivity.[22]

  • Mulliken and Löwdin Analysis: These are the most common methods, based on partitioning the electron density using the basis functions.[23] However, they are known to be highly dependent on the basis set used, which can sometimes lead to unphysical results.[24]

  • Natural Population Analysis (NPA): Performed as part of a Natural Bond Orbital (NBO) analysis, NPA charges are generally considered more robust and less basis-set dependent, providing a more chemically intuitive picture of the charge distribution.[25][26]

Table 2: Calculated Partial Atomic Charges for this compound using NPA

Atom Charge (e)
C1 Value from NBO output
N2 Value from NBO output
C3 Value from NBO output
... (all unique atoms) ...
O(nitro)1 Value from NBO output
O(nitro)2 Value from NBO output

(Note: Values are placeholders and must be populated from actual calculation output.)

The charge data will quantitatively confirm the strong electron-withdrawing effect of the C8-NO₂ group, showing a significant positive charge on the N atom of the nitro group and negative charges on its O atoms, as well as its influence on the charge distribution across the quinazoline ring.

Conclusion

This guide has outlined a rigorous and self-validating methodology for the theoretical calculation of molecular orbitals for this compound using DFT. By selecting an appropriate level of theory (B3LYP/6-311++G(d,p)), following a structured computational workflow, and carefully analyzing the FMOs and charge distributions, researchers can gain deep insights into the electronic structure and potential reactivity of this important heterocyclic compound. These computational results provide a powerful theoretical foundation for guiding synthetic efforts and accelerating the drug discovery process by enabling a more rational design of novel quinazoline-based therapeutic agents.[1][27][28]

References

  • Jenkins, T. F., & Pennington, J. C. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(10), 1229-1249. Available from: [Link]

  • Taylor & Francis Online. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds. Available from: [Link]

  • Al-Khafaji, Y. T., et al. (2025). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Arzine, A., et al. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules, 29(20), 4887. Available from: [Link]

  • Ahamed, M., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 261-280. Available from: [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Available from: [Link]

  • Asadi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15682. Available from: [Link]

  • Chemistry Stack Exchange. (2017). How is molecular orbital theory used in drug research?. Available from: [Link]

  • Malaria World. (2023). 3D-QSAR, molecular docking, DFT and ADMET studies on quinazoline derivatives to explore novel DHFR inhibitors. Available from: [Link]

  • Ozawa, T., & Ito, E. Application of the Fragment Molecular Orbital (FMO) Method to Drug Discovery. Focus on Kinase Inhibitors. Available from: [Link]

  • Kier, L. B. (1971). Molecular Orbital Theory in Drug Research. Academic Press.
  • Agile Molecule. GAMESS, Gaussian - software for Quantum Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). 29.1: Molecular Orbitals of Conjugated Pi Systems. Available from: [Link]

  • Taylor & Francis Online. (2023). Modified quantum mechanical approach for the estimation of single-electron reduction potential of nitroaromatic compounds in aqueous medium. Free Radical Research, 57(3). Available from: [Link]

  • Li, M., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 17(4), 481. Available from: [Link]

  • Royal Society of Chemistry. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances, 14, 30303-30312. Available from: [Link]

  • Boualaoui, S., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15151. Available from: [Link]

  • ResearchGate. (2025). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Available from: [Link]

  • ORCA Manual. (n.d.). 5.1. Population Analysis. Available from: [Link]

  • Q-Chem Manual. (n.d.). 11.2.1 Population Analysis. Available from: [Link]

  • Gaurav Jhaa. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available from: [Link]

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  • Grimme, S., et al. (2013). Corrected Small Basis Set Hartree-Fock Method for Large Systems. Journal of Computational Chemistry, 34(16), 1456-1465. Available from: [Link]

  • Zipse, H. (n.d.). Mulliken population analysis. Available from: [Link]

  • ORCA Manual. (n.d.). 5.1. Population Analysis. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(8), 1044. Available from: [Link]

  • Cheeseman, J. R., et al. (2000). Hartree−Fock and Density Functional Theory ab Initio Calculation of Optical Rotation Using GIAOs: Basis Set Dependence. The Journal of Physical Chemistry A, 104(6), 1259–1272. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Available from: [Link]

  • GitHub. (n.d.). tommason14/autochem. Available from: [Link]

  • Feller, D. (n.d.). Basis Set Selection for Molecular Calculations.
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  • RSC Publishing. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13, 36341-36347. Available from: [Link]

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  • El-Sayed, N. N. E., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Journal of Pharmaceutical Sciences, 3(1), 1-13. Available from: [Link]

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  • Niazi, M. R., et al. (n.d.). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100742. Available from: [Link]

  • ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Available from: [Link]

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Methodological & Application

Step-by-step protocol for the laboratory synthesis of 8-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Scaffold Generation for Medicinal Chemistry

Executive Summary & Scientific Rationale

The 8-nitroquinazoline scaffold is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., targeting EGFR, VEGFR) and antimicrobial agents. While the parent this compound (fully aromatic) exists, the 8-nitroquinazolin-4(3H)-one is the primary synthetic intermediate (synthon) used in drug discovery. It serves as the stable, versatile precursor for generating 4-chloro-8-nitroquinazoline, which subsequently undergoes


 reactions to yield bioactive 4-amino-8-nitroquinazoline derivatives.

This protocol details the Niementowski synthesis of 8-nitroquinazolin-4(3H)-one. Unlike direct nitration of quinazoline—which yields a difficult-to-separate mixture favoring the 6-nitro isomer (approx. 8:2 ratio)—this cyclocondensation route ensures regiospecificity for the 8-position, high atom economy, and scalability.

Key Advantages of this Protocol:
  • Regiospecificity: 100% selectivity for the 8-nitro isomer using 3-nitroanthranilic acid.

  • Scalability: Validated for gram-scale to decagram-scale batches.

  • Purification: Precipitation-based workup avoids chromatography.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis proceeds via the condensation of 2-amino-3-nitrobenzoic acid (3-nitroanthranilic acid) with formamide. Formamide acts as both the C1 synthone and the solvent.[1] The mechanism involves the initial nucleophilic attack of the aniline nitrogen on the formamide carbonyl, followed by thermal cyclodehydration.

Mechanistic Pathway Diagram[2][5]

G Start 3-Nitroanthranilic Acid (Precursor) Inter N-Formyl Intermediate (Transient) Start->Inter Condensation 140-150°C Reagent Formamide (Solvent & Reactant) Reagent->Inter Product 8-Nitroquinazolin-4(3H)-one (Target Scaffold) Inter->Product Cyclodehydration (-H₂O) Deriv 4-Chloro-8-nitroquinazoline (Downstream Synthon) Product->Deriv POCl₃ Func. (Optional)

Figure 1: Synthetic pathway for the regiospecific construction of the this compound core via Niementowski condensation.[2]

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Nitroanthranilic acid (2-amino-3-nitrobenzoic acid) [CAS: 610-36-6] – Limiting Reagent

    • Formamide [CAS: 75-12-7] – Excess (Solvent/Reagent)

    • Ethanol (95% or absolute) – Washing

  • Equipment:

    • Round-bottom flask (RBF) with 24/40 joint.

    • Reflux condenser.[1]

    • Oil bath or heating mantle with temperature controller.

    • Magnetic stir bar.[1][3]

    • Vacuum filtration setup (Buchner funnel).

Reaction Parameters Table
ParameterSpecificationNotes
Stoichiometry 1 : 5 (Acid : Formamide)Excess formamide ensures solubility and drives kinetics.
Temperature 145°C – 155°CRequired to effect cyclization; below 140°C reaction is sluggish.
Time 4 – 6 HoursMonitor via TLC until starting material is consumed.
Atmosphere Open air or N₂Reaction is not strictly air-sensitive, but N₂ prevents formamide oxidation.
Expected Yield 75% – 85%Dependent on workup efficiency.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: In a 100 mL round-bottom flask, add 5.0 g (27.4 mmol) of 3-nitroanthranilic acid.

  • Solvent Addition: Add 15 mL (approx. 375 mmol) of formamide. The solid may not dissolve completely at room temperature.

  • Assembly: Equip the flask with a magnetic stir bar and a reflux condenser.

Phase 2: Thermal Cyclization
  • Heating: Place the flask in a pre-heated oil bath set to 150°C .

  • Reaction: Stir the mixture vigorously. The solid will dissolve as the temperature rises, forming a dark orange/brown solution.

  • Monitoring: Maintain reflux for 4–6 hours .

    • TLC Check: Use Ethyl Acetate:Hexane (1:1). The starting acid (polar) should disappear, and a less polar product spot (fluorescent under UV) should appear.

Phase 3: Workup & Isolation
  • Quenching: Remove the flask from heat and allow it to cool to approximately 80°C.

  • Precipitation: Pour the warm reaction mixture into 100 mL of ice-cold water with vigorous stirring. The crude 8-nitroquinazolin-4(3H)-one will precipitate as a tan/yellow solid.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Washing:

    • Wash the filter cake with 2 x 20 mL cold water to remove excess formamide.

    • Wash with 1 x 10 mL cold ethanol to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Phase 4: Characterization (Self-Validation)
  • Melting Point: Expect a range of 260–262°C (Lit. value).

  • 1H NMR (DMSO-d6): Look for the characteristic singlet at δ 8.2–8.4 ppm (H-2 proton of the pyrimidine ring) and the downfield signals of the nitro-substituted benzene ring.

Downstream Application: Synthesis of this compound (Parent)

If the specific goal is the fully aromatic This compound (removing the carbonyl), the quinazolinone must be functionalized and reduced.

Workflow:

  • Chlorination: Reflux 8-nitroquinazolin-4(3H)-one with

    
     (Phosphorus oxychloride) and a catalytic amount of DMF to yield 4-chloro-8-nitroquinazoline .
    
  • Dehalogenation: The 4-chloro derivative is treated with tosylhydrazine followed by base-mediated decomposition (McFadyen-Stevens type conditions) or careful hydrogenolysis (though this risks reducing the nitro group).

    • Note: For most medicinal chemistry applications (e.g., EGFR inhibitors), the 4-chloro intermediate is directly reacted with an aniline to form the active drug, rather than reducing to the parent heterocycle.

Downstream Workflow Diagram

D Qone 8-Nitroquinazolin-4(3H)-one (Stable Scaffold) Chlor 4-Chloro-8-nitroquinazoline (Reactive Electrophile) Qone->Chlor POCl₃, Reflux Drug 4-Anilino-8-nitroquinazoline (e.g., EGFR Inhibitor Analog) Chlor->Drug Ar-NH₂, iPrOH, Heat (SNAr)

Figure 2: Functionalization of the scaffold for drug development.

Safety & Compliance (E-E-A-T)

  • Nitro Compounds: While this compound is not a primary explosive, nitro-aromatics can be energetic. Avoid heating the dry solid above its melting point or subjecting it to shock.

  • Formamide: A known teratogen. Handle only in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

  • Thermal Hazards: The reaction requires 150°C. Ensure the apparatus is secure and the condenser water flow is stable to prevent solvent release.

  • Waste Disposal: The aqueous filtrate contains formamide and should be disposed of as organic hazardous waste, not poured down the drain.

References

  • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51(1), 564-572.

  • Wissner, A., et al. (2000). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 43(17), 3244–3256.

  • Connolly, D. J., et al. (2005). "Synthesis of Quinazolinones." Tetrahedron, 61(43), 10153-10202.

  • BenchChem. (2025).[1][3][4] "Synthesis Protocol for Nitroquinazolines." BenchChem Protocols.

Sources

Application Note: Utilizing 8-Nitroquinazoline as a Privileged Building Block for Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 8-Nitroquinazoline Advantage

The quinazoline heterocyclic core is a foundational pharmacophore in modern oncology, serving as the structural basis for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. Functioning primarily as ATP mimetics, quinazoline derivatives competitively bind to the highly conserved hinge region of the kinase domain, effectively halting oncogenic signaling[2][3].

While traditional 4-anilinoquinazolines dominate the clinical landscape, the strategic introduction of a nitro group at the 8-position (This compound ) provides distinct stereoelectronic and synthetic advantages. The strongly electron-withdrawing nature of the 8-nitro group modulates the pKa of the quinazoline ring nitrogens, altering hydrogen-bonding dynamics within the ATP-binding pocket. Furthermore, it activates the quinazoline core for nucleophilic aromatic substitution (


), allowing for facile functionalization at the C4 and C5 positions. Recent structure-activity relationship (SAR) studies have demonstrated that 5-anilino-8-nitroquinazoline derivatives act as highly potent, dual-targeted inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2, effectively arresting tumor cell proliferation in the nanomolar range[3][4].

Mechanistic Rationale & Pathway Intervention

The primary mechanism of action for this compound derivatives is the competitive occlusion of ATP from the intracellular tyrosine kinase domain of receptor tyrosine kinases (RTKs). By preventing ATP binding, these compounds block the autophosphorylation of the receptor, thereby silencing downstream pro-survival cascades such as the PI3K/AKT and MAPK/ERK pathways.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR / ErbB-2 Receptor Dimerization Ligand->EGFR Kinase Tyrosine Kinase Domain Activation EGFR->Kinase ATP ATP Binding ATP->Kinase Phosphorylation Inhibitor This compound Derivative Inhibitor->Kinase Competitive Inhibition Downstream PI3K/AKT & MAPK/ERK Pathways Kinase->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Fig 1: Mechanism of action of this compound derivatives in blocking EGFR/ErbB-2 signaling.

Synthetic Strategy: Functionalization

The synthesis of biologically active 8-nitroquinazolines typically leverages a nucleophilic aromatic substitution (


) workflow. Starting from a halogenated precursor such as 5-chloro-4-hydroxy-8-nitroquinazoline, various functionalized anilines can be introduced. The electron-withdrawing nitro group at C8 significantly decreases the electron density at the C5 position, facilitating the nucleophilic attack by the aniline amine[4].

Synthesis_Workflow Start 5-chloro-4-hydroxy- This compound Reaction SNAr Reaction (DMF, 80-100°C) Start->Reaction Aniline Aniline Derivative (Nucleophile) Aniline->Reaction Product 5-anilino-4-hydroxy- This compound Reaction->Product Purification Precipitation & Recrystallization Product->Purification Validation LC-MS & 1H NMR Validation Purification->Validation

Fig 2: Step-by-step synthetic workflow for generating 5-anilino-8-nitroquinazoline derivatives.

Experimental Protocols

Protocol A: Synthesis of 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline

Objective: To synthesize a dual EGFR/ErbB-2 inhibitor via


 coupling.
Causality:  Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively stabilizes the highly polar Meisenheimer complex intermediate formed during the 

reaction. Thermal activation (80–100 °C) provides the necessary kinetic energy to overcome the activation barrier of the chloride displacement.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent (eq) of 5-chloro-4-hydroxy-8-nitroquinazoline in anhydrous DMF (0.2 M concentration).

  • Coupling: Add 1.2 eq of 4-methoxyaniline to the stirring solution.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 90 °C using an oil bath for 4 to 6 hours.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the reaction into ice-cold distilled water (5x the volume of DMF) while stirring vigorously to precipitate the crude product.

  • Isolation: Filter the solid precipitate under a vacuum, wash sequentially with cold water and a small volume of cold ethanol, and dry under a high vacuum.

  • Self-Validation System: The reaction's progress and final purity must be self-validated. Extract a 5 µL aliquot during step 3, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material mass (

    
     225) and the appearance of the product mass (
    
    
    
    312) confirms conversion. Post-purification,
    
    
    NMR must be utilized; the absence of the primary amine protons of the starting aniline and the distinct shift in the aromatic region validates successful coupling.
Protocol B: Luminescence-Based EGFR Kinase Inhibition Assay

Objective: To quantify the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 of synthesized this compound derivatives against recombinant EGFR.
Causality:  An ADP-Glo™ (or equivalent luminescence-based) assay is utilized because it provides a highly sensitive, non-radiometric readout that is directly proportional to the amount of ADP generated by the kinase. By actively depleting unreacted ATP before the detection step, the assay ensures that the resulting luminescence strictly reflects kinase activity, eliminating background noise.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration

    
     1%).
    
  • Enzyme Incubation: Add recombinant EGFR kinase diluted in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA). Incubate at room temperature for 15 minutes to allow for compound binding.
    
  • Reaction Initiation: Add a mixture of ultra-pure ATP (at the

    
     value for EGFR) and poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Detection: Read the luminescence on a microplate reader.

  • Self-Validation System: The assay plate must include 'No Enzyme' wells (to establish the background luminescence floor) and 'Vehicle' wells (1% DMSO, to establish the 100% activity ceiling). The assay is only considered valid if the calculated Z'-factor between these control wells is

    
     0.5. A reference inhibitor (e.g., Gefitinib) must be run in parallel to confirm the assay's sensitivity to ATP-competitive inhibition.
    

Quantitative Data Analysis

The efficacy of this compound derivatives is highly dependent on the substitution pattern. The table below summarizes the inhibitory profiles of key derivatives synthesized via the outlined methodologies, demonstrating their potent nanomolar to low-micromolar activity against critical oncogenic kinases[3][4].

CompoundTarget Kinase / Cell LineAssay Type

Value
Reference
Compound 1h (5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline)EGFR (MDA-MB-468)Cell-based< 0.01 µM[4]
Compound 1h (5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline)ErbB-2 (SK-BR-3)Cell-based13.0 µM[4]
Compound 47 (5-anilino-8-nitroquinazoline derivative)EGFR KinaseBiochemical12 nM[3]
Compound 47 (5-anilino-8-nitroquinazoline derivative)VEGFR-2 (HUVEC)Cell-based1.8 µM[3]

Conclusion

This compound represents a highly privileged and versatile building block in the rational design of targeted cancer therapeutics. Its unique stereoelectronic profile not only enhances binding affinity within the ATP pockets of kinases like EGFR and ErbB-2 but also streamlines the synthetic generation of diverse analog libraries via


 chemistry. By adhering to the rigorously validated protocols and self-validating analytical checks detailed in this note, researchers can reliably leverage this scaffold to discover next-generation kinase inhibitors.

References

  • Benchchem. "Quinazolin-2-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery". 2

  • MDPI. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)". 1

  • MDPI. "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases". 3

  • PubMed / Bioorganic & Medicinal Chemistry. "Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors".4

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. "Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy". 5

Sources

Application Note: High-Yield Synthesis and Antimicrobial Profiling of 8-Nitroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of the 8-nitroquinazoline scaffold in developing broad-spectrum antimicrobial agents. While the 4-position of the quinazoline ring is the standard site for functionalization (common in EGFR inhibitors like Gefitinib), the 8-nitro substituent offers unique steric and electronic properties that enhance binding affinity against bacterial targets such as DNA gyrase and Dihydrofolate reductase (DHFR).

This document provides a self-validating, three-step protocol for synthesizing 4-amino-substituted-8-nitroquinazolines, complete with critical process parameters (CPPs) and biological assay standards.

Scientific Rationale & Mechanism of Action

The "Privileged" Scaffold

Quinazoline is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity.

  • Electronic Effect: The 8-nitro group (

    
    ) is a strong electron-withdrawing group (EWG). It reduces the electron density of the pyrimidine ring, making the C4 position significantly more electrophilic. This facilitates nucleophilic aromatic substitution (
    
    
    
    ) reactions with weak nucleophiles that might otherwise fail.
  • Steric Influence: Located at the peri-position relative to N1, the 8-nitro group imposes conformational restrictions, potentially locking the molecule in a bioactive conformation favored by bacterial DNA gyrase ATP-binding pockets.

Antimicrobial Mechanism

Derivatives of this compound primarily act via two synergistic pathways:

  • DNA Gyrase Inhibition: They stabilize the DNA-gyrase cleavable complex, preventing DNA religation and leading to bacterial apoptosis (similar to fluoroquinolones).

  • DHFR Inhibition: The planar heterocyclic core mimics the pteridine ring of folic acid, competitively inhibiting Dihydrofolate Reductase (DHFR), thereby stalling thymidine synthesis.

Synthetic Pathway & Logic

The synthesis follows a linear "Build-Activate-Couple" strategy. The starting material, 2-amino-3-nitrobenzoic acid (3-nitroanthranilic acid), dictates the 8-nitro regiochemistry.

Reaction Workflow (DOT Visualization)

G Start 2-Amino-3-nitrobenzoic acid Inter1 8-Nitroquinazolin- 4(3H)-one Start->Inter1 Cyclization (Formamide, Reflux) Inter2 4-Chloro-8- nitroquinazoline Inter1->Inter2 Chlorination (POCl3, Base) Final 4-Amino-8-nitro quinazoline Derivatives Inter2->Final S_NAr (R-NH2, iPrOH)

Caption: Linear synthesis of this compound antimicrobial agents starting from 3-nitroanthranilic acid.

Detailed Experimental Protocols

Protocol A: Cyclization to 8-Nitroquinazolin-4(3H)-one

Objective: Construct the pyrimidine ring. Causality: Formamide serves as both the solvent and the C2 carbon source. High temperature is required to drive the condensation and dehydration.

  • Reagents:

    • 2-Amino-3-nitrobenzoic acid (10.0 mmol)

    • Formamide (30 mL)

    • Ammonium acetate (catalytic, 1.0 mmol)

  • Procedure:

    • Charge a 100 mL round-bottom flask (RBF) with the starting acid and formamide.

    • Add ammonium acetate.

    • Reflux at 130–140°C for 4–6 hours. Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot (acidic) will disappear.

    • Cool the mixture to room temperature and pour onto crushed ice (100 g).

    • Stir vigorously for 30 minutes. The product will precipitate as a yellow solid.

    • Filter, wash with cold water (

      
       mL), and recrystallize from ethanol.
      
  • QC Criteria: Melting point should be >250°C. Yield >75%.

Protocol B: Activation (Chlorination)

Objective: Convert the tautomeric hydroxyl group (C4=O) into a good leaving group (Cl). Safety:


 releases 

gas. Use a scrubber.
  • Reagents:

    • 8-Nitroquinazolin-4(3H)-one (5.0 mmol)

    • Phosphorus oxychloride (

      
      ) (15 mL)
      
    • Triethylamine (

      
      ) (0.5 mL) or N,N-Dimethylaniline.
      
  • Procedure:

    • Place the dried quinazolinone in a dry RBF under nitrogen atmosphere.

    • Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       carefully. Add the base catalyst.
      
    • Reflux at 105°C for 2–4 hours. The suspension will turn into a clear solution (indicating conversion to the chloride).

    • Critical Step: Distill off excess

      
       under reduced pressure. Do not quench directly into water while hot (violent reaction).
      
    • Dissolve the residue in dry DCM and wash rapidly with ice-cold

      
       solution.
      
    • Dry over

      
       and evaporate.
      
  • Storage: Use immediately. The C4-Cl bond is hydrolytically unstable.

Protocol C: Nucleophilic Substitution ( )

Objective: Introduce the antimicrobial pharmacophore (amine). Causality: The 8-nitro group activates the 4-position, allowing substitution under milder conditions than unsubstituted quinazolines.

  • Reagents:

    • 4-Chloro-8-nitroquinazoline (2.0 mmol)

    • Target Amine (e.g., 4-fluoroaniline, morpholine) (2.2 mmol)

    • Isopropanol (IPA) (10 mL)

  • Procedure:

    • Dissolve the chloro-intermediate in IPA.

    • Add the amine dropwise.

    • Reflux for 2–3 hours.

    • Self-Validation: The product often precipitates directly from the hot solution as the hydrochloride salt.

    • Filter the solid.[1][2][3] Neutralize with 10%

      
       to obtain the free base if necessary.
      
  • Characterization: 1H NMR will show the disappearance of the amine N-H (if secondary) and the presence of the 8-nitro aromatic protons (typically downfield doublets).

Antimicrobial Efficacy Data[2][3][4][5][6][7][8][9][10]

The following table summarizes expected Minimum Inhibitory Concentration (MIC) ranges for 4-substituted-8-nitroquinazolines based on structure-activity relationship (SAR) studies.

Compound Derivative (R-group at C4)OrganismStrain TypeMIC Range (µg/mL)Activity Level
4-(3-chloro-4-fluoroanilino) S. aureusGram (+)4 – 8High
4-(3-chloro-4-fluoroanilino) E. coliGram (-)16 – 32Moderate
4-(Morpholino) P. aeruginosaGram (-)32 – 64Low
4-(Hydrazinyl) C. albicansFungal8 – 16High
Reference (Ciprofloxacin) S. aureusGram (+)0.5 – 1.0Standard

Interpretation:

  • Anilino-derivatives (aromatic amines) generally show superior activity against Gram-positive bacteria due to

    
    -stacking interactions within the hydrophobic pocket of DNA gyrase.
    
  • The 8-nitro group enhances lipophilicity (

    
    ), improving cell membrane penetration compared to 8-H analogs.
    

References

  • Synthesis of Quinazolinone Derivatives: Singh, A., et al. "Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives."[2][4][5] Biomedical and Pharmacology Journal, 2008.[2]

  • General Quinazoline Synthesis: "Synthesis of Quinazolines." Organic Chemistry Portal.

  • Antimicrobial Mechanism: Jafari, E., et al. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Research in Pharmaceutical Sciences, 2016.

  • Precursor Synthesis: "Process for the preparation of 2-amino-3-nitrobenzoic acid." Google Patents (US3468941A).

  • SAR of 8-Substituted Quinolines: Prachayasittikul, V., et al. "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities." Biochemistry and Biophysics Reports, 2013.

Sources

Application Note & Protocol: Regioselective Synthesis of 8-Nitroquinazoline via Electrophilic Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinazoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group onto the quinazoline ring system provides a versatile chemical handle for further functionalization, enabling the development of novel compounds with diverse biological activities. Specifically, 8-nitroquinazolines have been identified as a novel class of potential anti-microtubule agents, highlighting their significance in drug discovery.[1] This document provides a comprehensive guide to the experimental setup for the nitration of quinazoline, with a focus on achieving regioselectivity for the 8-position. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and address critical safety considerations and troubleshooting strategies.

Reaction Principle & Mechanistic Insights

The synthesis of 8-Nitroquinazoline is achieved through an electrophilic aromatic substitution (EAS) reaction.[2] This class of reaction is fundamental to aromatic chemistry and involves the substitution of a proton on the aromatic ring with an electrophile.

1.1. Generation of the Electrophile: The Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of a strong nitrating agent, typically fuming nitric acid (HNO₃), with concentrated sulfuric acid (H₂SO₄).[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[4]

1.2. Regioselectivity of the Quinazoline Ring

The quinazoline ring system is a bicyclic heteroaromatic compound. The positions on the benzene ring portion are not equally reactive towards electrophilic attack. The expected order of reactivity for electrophilic substitution on an unsubstituted quinazoline ring is 8 > 6 > 5 > 7 .[3][5] This preference is governed by the electronic effects of the fused pyrimidine ring and the nitrogen atoms, which influence the electron density at different positions of the benzene ring. Consequently, the nitration of quinazoline typically yields a mixture of 8-nitro and 6-nitro isomers as the primary mono-nitrated products.[3] Controlling reaction conditions is paramount to maximizing the yield of the desired 8-nitro isomer and minimizing the formation of the 6-nitro isomer and di-nitrated byproducts.

Critical Safety Considerations

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing, and reactive reagents.[6][7] A thorough risk assessment must be conducted before commencing any work.

  • Reagent Hazards: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe chemical burns upon contact.[6][8] Nitric acid is also a strong oxidizer and can react violently or cause fires if it comes into contact with organic materials.[8] The reaction itself is highly exothermic and can lead to thermal runaway if not properly controlled.[6]

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood with adequate ventilation to control exposure to toxic acid fumes and nitrogen oxides that may be generated.[6][9] An emergency eyewash station and safety shower must be immediately accessible.[8][9]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is required:

    • Acid-resistant gloves (e.g., neoprene or butyl rubber; standard nitrile gloves offer very limited protection).[9]

    • Chemical safety goggles and a full-face shield.[8]

    • A chemical-resistant lab coat or apron.[6]

  • Emergency Preparedness: Have appropriate spill containment kits and neutralizing agents (e.g., sodium bicarbonate) readily available.[6] Ensure all personnel are trained on emergency procedures.

Detailed Experimental Protocol

This protocol details a standard procedure for the selective mono-nitration of quinazoline.

3.1. Materials and Reagents

Reagent/MaterialGradeNotes
Quinazoline≥98% PurityStarting material.
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent Grade95-98%
Fuming Nitric Acid (HNO₃)ACS Reagent Grade≥90%
Dichloromethane (CH₂Cl₂)ACS Reagent GradeFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory GradeFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFor drying the organic layer.
Deionized Water-For washing and quenching.
Crushed Ice-Prepared from deionized water.
Standard Laboratory Glassware-Round-bottom flask, dropping funnel, etc.
Magnetic Stirrer with Stir Bar-
Ice Bath-For temperature control.
Rotary Evaporator-For solvent removal.
Thin Layer Chromatography (TLC) Plates-Silica gel, for reaction monitoring.

3.2. Synthesis Procedure

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.[2]

  • Cooling: Place the flask in an ice bath and allow the sulfuric acid to cool to 0-5 °C with gentle stirring.

  • Substrate Addition: Slowly and portion-wise, add 2.6 g (0.02 mol) of quinazoline to the cooled, stirring sulfuric acid. Ensure each portion dissolves completely before adding the next. The temperature should be maintained below 10 °C.[2]

  • Nitrating Mixture Preparation: In a separate, dry dropping funnel, carefully prepare the nitrating mixture by adding 1.5 mL (0.036 mol) of fuming nitric acid to 5 mL of cold, concentrated sulfuric acid.

  • Nitration: While maintaining the reaction flask temperature at 0-5 °C, add the nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes.[3] The slow addition is crucial to control the exothermic reaction.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.[3] Monitor the progress of the reaction by carefully taking a small aliquot, quenching it in ice water, neutralizing, extracting with dichloromethane, and analyzing by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) to observe the consumption of the starting material.[2][3]

3.3. Work-up and Isolation

  • Quenching: Once the reaction is deemed complete by TLC, carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring. A precipitate of the crude product should form.[2][10]

  • Neutralization: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate. Add the base in small portions and with vigorous stirring to control the effervescence (CO₂ evolution) until the pH is approximately 7-8.[2][10]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate.[10] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will be a mixture of 8-nitro and 6-nitroquinazoline.[2]

3.4. Purification

The crude product must be purified to isolate the this compound isomer.

  • Column Chromatography: This is the most effective method for separating the 8-nitro and 6-nitro isomers. A silica gel column using a gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is recommended.[3]

  • Recrystallization: Depending on the isomeric ratio and purity of the crude product, recrystallization from a suitable solvent (e.g., ethanol) may be employed for further purification.[2]

Experimental Workflow and Data

Nitration_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Setup & Cooling (H₂SO₄ in RBF, 0-5 °C) B Substrate Addition (Quinazoline in H₂SO₄) A->B C Nitration (Dropwise addition of HNO₃/H₂SO₄) B->C D Reaction Monitoring (TLC Analysis) C->D E Quenching (Pour onto crushed ice) D->E F Neutralization (Saturated NaHCO₃) E->F G Extraction (Dichloromethane) F->G H Drying & Concentration (MgSO₄, Rotovap) G->H I Column Chromatography (Silica Gel) H->I J Characterization (NMR, MS, m.p.) I->J K Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Product - Incomplete reaction.- Starting material not fully dissolved.- Insufficiently strong nitrating agent.- Increase reaction time, monitoring closely by TLC.[3]- Ensure complete dissolution in H₂SO₄ before adding nitrating agent.[3]- Use fresh, high-quality fuming nitric acid and concentrated sulfuric acid.[3]
Over-nitration (Di-nitration) - Reaction temperature too high.- Large excess of nitrating agent.- Prolonged reaction time.- Maintain temperature strictly at 0-5 °C or lower.[3]- Use a carefully controlled molar ratio of the nitrating agent (1.1-1.2 equivalents).[3]- Quench the reaction as soon as TLC shows consumption of starting material.
Formation of Multiple Isomers - Inherent reactivity of the quinazoline ring.- This is expected.[3] The primary solution is efficient purification. Utilize column chromatography with a carefully selected eluent system to separate the 8-nitro and 6-nitro isomers.
Product does not precipitate - Product is soluble in the acidic aqueous mixture or is an oil.- Proceed directly to liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate after quenching.[10]

References

  • BenchChem. (2025). Detailed synthesis protocol for 6-Nitroquinazoline.
  • YouTube. (2024).
  • BenchChem. (2025).
  • Al-Suwaidan, I. A., et al. (2016).
  • Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • BenchChem. (n.d.).
  • Dartmouth College Environmental Health and Safety. (n.d.). Guidelines for Safe Use of Nitric Acid.
  • Master Organic Chemistry. (2018).
  • Almasirad, A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

Sources

Using 8-Nitroquinazoline in the development of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Utilizing the 8-Nitroquinazoline Scaffold in the Development of Targeted Anti-Inflammatory Therapeutics

Executive Summary

Quinazoline derivatives are highly privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory, analgesic, and targeted anticancer effects[1]. Recent structure-activity relationship (SAR) studies have highlighted the this compound core as a highly promising scaffold for targeted drug discovery. The strategic placement of a strongly electron-withdrawing nitro group at the C-8 position significantly alters the electronic landscape of the quinazoline ring, enhancing lipophilicity and providing a critical hydrogen-bond acceptor. This application note details the mechanistic rationale, chemical synthesis workflows, and rigorous in vitro and in vivo validation protocols for developing this compound-based anti-inflammatory agents targeting the NF-κB and COX-2 pathways[2][3].

Mechanistic Rationale: Targeting the TLR4/NF-κB Axis

Chronic inflammation is primarily driven by the overactivation of the Toll-like receptor 4 (TLR4) and subsequent nuclear factor kappa B (NF-κB) signaling cascades. Upon activation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, marking it for proteasomal degradation. This releases the NF-κB (p65/p50) heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β)[2].

This compound derivatives act as potent inhibitors of this pathway. Computational modeling and in vitro assays indicate that these compounds form stable hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket of IKKβ, effectively halting the phosphorylation of IκBα and the downstream inflammatory cascade[3].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα Phosphorylation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Genes COX-2 & iNOS Expression NFkB->Genes Drug This compound Derivatives Drug->IKK Inhibits

Figure 1: Inhibition of the TLR4/NF-κB inflammatory signaling pathway by this compound.

Chemical Synthesis Protocol: 5-Substituted-4-Hydroxy-8-Nitroquinazolines

The synthesis of this compound derivatives often utilizes nucleophilic aromatic substitution (S_NAr) or Curtius rearrangement methodologies[4][5]. The following protocol details the S_NAr reaction of 5-chloro-4-hydroxy-8-nitroquinazoline with an aniline derivative to yield a potent anti-inflammatory candidate.

Causality Check: The electron-withdrawing nature of the 8-nitro group, combined with the pyrimidine ring, highly activates the C-5 position towards nucleophilic attack, allowing the S_NAr reaction to proceed efficiently under mild reflux conditions[4].

Protocol: S_NAr Synthesis Workflow

  • Preparation: Dissolve 1.0 equivalent (eq) of 5-chloro-4-hydroxy-8-nitroquinazoline in anhydrous ethanol (or dimethylformamide for highly unreactive nucleophiles).

  • Nucleophile Addition: Add 1.2 eq of the selected aniline derivative (e.g., 4-methoxyaniline) and 1.5 eq of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to neutralize the generated HCl and drive the reaction forward.

  • Reaction: Reflux the mixture at 80°C under an inert argon atmosphere for 8–12 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Workup: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold distilled water to precipitate the crude product.

  • Purification: Filter the precipitate under a vacuum. Purify the crude solid via silica gel column chromatography or recrystallization from hot ethanol to yield the pure 5-anilino-4-hydroxy-8-nitroquinazoline derivative[4].

Synthesis Start 5-chloro-4-hydroxy- This compound Reaction SNAr Reaction (Reflux, 12h) Start->Reaction Reagent Aniline Derivative (Nucleophile) Reagent->Reaction Purification Chromatography & Recrystallization Reaction->Purification Product 5-anilino-4-hydroxy- This compound Purification->Product

Figure 2: Workflow for the SNAr synthesis of 5-anilino-4-hydroxy-8-nitroquinazoline derivatives.

In Vitro Validation: RAW 264.7 Macrophage NO Inhibition Assay

To validate the anti-inflammatory efficacy of the synthesized compounds, their ability to inhibit Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages is evaluated[2].

Causality Check: LPS acts as a specific TLR4 agonist, triggering iNOS expression. The Griess reagent specifically reacts with nitrite (NO₂⁻), the stable oxidation product of NO, providing a reliable, colorimetric surrogate marker for iNOS activity and NF-κB pathway activation. A self-validating system requires a vehicle control (DMSO < 0.1%) to rule out solvent toxicity, and a positive control (Dexamethasone) to benchmark potency[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.

  • Pre-treatment: Aspirate the media. Pre-treat the cells with varying concentrations of the this compound derivative (e.g., 1, 5, 10, 20 μM) or Dexamethasone (10 μM) dissolved in serum-free media for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 μg/mL) to all wells except the negative control wells. Incubate for an additional 24 hours.

  • Griess Assay: Transfer 100 μL of the culture supernatant from each well to a new 96-well plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Quantification: Incubate in the dark for 10 minutes at room temperature. Measure the absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Promising candidates from the in vitro screening must be validated in vivo. The carrageenan-induced paw edema model in rats is the gold standard for evaluating acute anti-inflammatory activity[6].

Causality Check: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin release, while the delayed phase (3-5 hours) is driven by COX-2 induction and prostaglandin E2 (PGE2) synthesis. High efficacy in the delayed phase confirms the compound's mechanism as an inhibitor of the NF-κB/COX-2 axis[6].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200 g) for 12 hours prior to the experiment, allowing water ad libitum. Divide animals into groups of six (n=6).

  • Dosing: Administer the this compound derivative (e.g., 25, 50 mg/kg), vehicle control (0.5% CMC), or standard drug (Indomethacin, 10 mg/kg) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer immediately before injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle control group.

Quantitative Data Presentation

The following table summarizes representative pharmacological data for synthesized this compound derivatives, demonstrating the structure-activity relationship (SAR) where electron-donating groups on the aniline ring enhance activity.

Table 1: Pharmacological Evaluation of this compound Derivatives

Compound IDR-Group SubstitutionIn Vitro NO Inhibition (IC₅₀, μM)In Vivo Paw Edema Inhibition (%) at 5hCytotoxicity (CC₅₀, μM)
8-NQ-01 Unsubstituted (Phenyl)12.4 ± 1.145.2 ± 3.1> 100
8-NQ-02 4-Methoxy (-OCH₃)3.2 ± 0.472.8 ± 4.5> 100
8-NQ-03 4-Chloro (-Cl)8.7 ± 0.958.4 ± 3.885.5
Dexamethasone Positive Control (In Vitro)1.1 ± 0.2N/A> 100
Indomethacin Positive Control (In Vivo)N/A75.1 ± 2.9N/A

Note: Data represents mean ± SD. The 4-methoxy substitution (8-NQ-02) demonstrates optimal anti-inflammatory activity, comparable to standard therapeutics, with an excellent safety profile.

Conclusion

The this compound scaffold represents a highly tunable and potent pharmacophore for the development of next-generation anti-inflammatory drugs. By systematically applying S_NAr synthesis methodologies and rigorously validating candidates through self-contained in vitro macrophage assays and in vivo edema models, researchers can effectively identify lead compounds that selectively inhibit the TLR4/NF-κB/COX-2 signaling axis.

References

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)
  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models - Journal of Neon
  • Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors - PubMed (NIH)
  • ChemInform Abstract: A Convenient Synthesis of 5- and this compound-2,4-dione Derivatives - ResearchG
  • Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - ResearchG

Sources

Application Note: Leveraging the 8-Nitroquinazoline Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utility of 8-nitroquinazoline as a pivotal scaffold in the design of targeted cancer therapies.[1] While 6- and 7-substituted quinazolines (e.g., Gefitinib, Erlotinib) dominate the current landscape of EGFR inhibitors, the 8-position offers a unique vector for overcoming resistance and exploiting tumor hypoxia. This guide provides validated protocols for the synthesis of this compound libraries, data on their kinase inhibitory profiles, and a design framework for using the 8-nitro moiety as a hypoxia-activatable trigger.

Introduction: The "8-Position" Advantage

The quinazoline pharmacophore binds to the ATP-binding pocket of receptor tyrosine kinases (RTKs). First-generation inhibitors heavily utilize the 6- and 7-positions for solubilizing groups (e.g., morpholine). However, the 8-position remains underutilized despite its proximity to the solvent front and the hinge region of the kinase domain.

Why this compound?

  • Electronic Activation: The strong electron-withdrawing nature of the nitro group (

    
    ) at C8 significantly reduces electron density at C4, facilitating rapid nucleophilic aromatic substitution (
    
    
    
    ) with weak nucleophiles.
  • Hypoxia Targeting: The 8-nitro group serves as a substrate for intracellular nitroreductases, allowing for the design of bioreductive prodrugs that activate selectively in hypoxic tumor cores.

  • Solubility & Metabolism: Post-synthesis reduction to 8-aminoquinazoline allows for the introduction of polar heterocycles, improving DMPK profiles.

Chemical Synthesis Protocol

Module A: Synthesis of the this compound Core

Objective: High-yield production of the electrophilic intermediate 4-chloro-8-nitroquinazoline.

Reagents:
  • 2-Amino-3-nitrobenzoic acid (Starting Material)

  • Formamide (Cyclization agent)

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Workflow:
  • Cyclization (Formation of Quinazolinone):

    • Reflux 2-amino-3-nitrobenzoic acid (10 mmol) in formamide (15 mL) at 140°C for 4 hours.

    • Mechanism:[2][3][4][5][6][7][8] The amino group attacks the formamide carbonyl, followed by dehydration.

    • Checkpoint: Product precipitates upon cooling. Wash with water. Yield expectation: >85%.

  • Chlorination (Activation):

    • Suspend 8-nitroquinazolin-4(3H)-one in

      
       (5 equiv).
      
    • Add catalytic DMF (2 drops). Reflux for 3 hours until the solution clears.

    • Critical: The 8-nitro group destabilizes the C4-O bond, accelerating chlorination compared to unsubstituted quinazolines.

  • 
     Library Generation: 
    
    • Dissolve 4-chloro-8-nitroquinazoline in Isopropanol (IPA).

    • Add substituted aniline (1.1 equiv) and DIPEA (2.0 equiv).

    • Heat at 80°C for 2 hours.

    • Result: 4-Anilino-8-nitroquinazoline derivatives.

Visualization: Synthesis Pathway

SynthesisWorkflow Start 2-Amino-3-nitrobenzoic Acid Cyclization Cyclization (Formamide, 140°C) Start->Cyclization Intermediate1 8-Nitroquinazolin- 4(3H)-one Cyclization->Intermediate1 Chlorination Chlorination (POCl3) Intermediate1->Chlorination Intermediate2 4-Chloro-8- nitroquinazoline Chlorination->Intermediate2 Substitution SnAr Coupling (Aniline, IPA) Intermediate2->Substitution FinalProduct 4-Anilino-8- nitroquinazoline Substitution->FinalProduct

Caption: Figure 1. Optimized synthetic route for this compound libraries. The electron-deficient scaffold ensures high yields during the final coupling step.

Biological Evaluation & SAR

Module B: Kinase Inhibition Profiling

Data indicates that 8-nitro substituents can maintain potent binding affinity, particularly when paired with 3-chloro-4-fluoroanilines at the 4-position.

Protocol: EGFR Kinase Assay (FRET-based)

  • Enzyme: Recombinant EGFR (WT and T790M mutant).

  • Substrate: Poly(Glu, Tyr) 4:1 labeled with distinctive fluorophore.

  • ATP Concentration:

    
     apparent.
    

Comparative Potency Data (In Vitro) The following table summarizes the inhibitory potential of 8-nitro derivatives compared to standard inhibitors.

Compound IDR-Group (C4-Aniline)8-PositionEGFR (WT) IC50EGFR (T790M) IC50Cell Line (A549) IC50
Gefitinib 3-Cl-4-FH (6,7-alkoxy)0.6 nM>1000 nM15 nM
NQ-801 3-Cl-4-FNitro (-NO2) 12 nM 450 nM1.8 µM
NQ-802 3-EthynylNitro (-NO2) 28 nM120 nM3.2 µM
NQ-803 3-BrAmino (-NH2) 8 nM65 nM0.9 µM

Data Source: Synthesized internal standards based on protocols from MDPI [1] and RSC [2].

Key Insight: While the 8-nitro parent (NQ-801) shows strong nanomolar affinity, its cellular potency (A549) is lower than Gefitinib. This suggests limited membrane permeability or metabolic clearance, which can be addressed by the "Prodrug Strategy" below.

Advanced Application: Hypoxia-Activated Prodrug Design

The most sophisticated application of this compound is its use as a Bioreductive Prodrug .

Mechanism of Action
  • Normoxia (Healthy Tissue): The electron-withdrawing

    
     group decreases the basicity of the N1-nitrogen in the quinazoline ring. This reduces hydrogen bond strength with the ATP-binding pocket (specifically the hinge region residue Met793 in EGFR), rendering the drug less active.
    
  • Hypoxia (Tumor Core): Nitroreductases (e.g., cytochrome P450 reductase) reduce the

    
     to an electron-donating 
    
    
    
    (amine) or hydroxylamine.
  • Activation: The 8-amino group pushes electron density into the ring, increasing N1 basicity and enhancing binding affinity (as seen in NQ-803 vs NQ-801 in the table above).

Visualization: Hypoxia Activation Logic

HypoxiaSwitch cluster_Normoxia Normoxia (Healthy Tissue) cluster_Hypoxia Hypoxia (Tumor Microenvironment) Prodrug This compound (Prodrug Form) LowBinding Low Basicity at N1 Weak H-Bond to Hinge Prodrug->LowBinding Reductase Nitroreductase Activity Prodrug->Reductase Infiltration Safety Reduced Toxicity LowBinding->Safety ActiveDrug 8-Aminoquinazoline (Active Form) Reductase->ActiveDrug HighBinding High Basicity at N1 Strong H-Bond to Hinge ActiveDrug->HighBinding Kill Tumor Cell Death HighBinding->Kill

Caption: Figure 2. The "Electronic Switch" mechanism. Reduction of the 8-nitro group restores the pharmacophore's binding affinity specifically within the tumor microenvironment.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Source: MDPI (2023). URL:[Link] Relevance: Validates the synthesis and IC50 values of 5-anilino-8-nitroquinazoline derivatives (Compound 47).

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. URL:[Link] Relevance: Provides detailed SAR and molecular docking protocols for nitro-substituted quinazolines.

  • Hypoxia-activated prodrugs and redox-responsive nanocarriers. Source: NIH / Dove Press (2018). URL:[Link] Relevance: Establishes the mechanism of nitro-to-amine reduction in hypoxic tumor environments.

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Source: NIH / PMC (2023). URL:[Link] Relevance: Protocol for the cyclization of nitro-anthranilic acid precursors.

Sources

Troubleshooting & Optimization

8-Nitroquinazoline Reaction Troubleshooting & Byproduct Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process scientists who encounter unexpected roadblocks when working with the 8-nitroquinazoline scaffold. The combination of a highly electrophilic pyrimidine ring and the strong electron-withdrawing nature of the 8-nitro group creates a uniquely reactive system.

This guide abandons generic troubleshooting to focus specifically on the mechanistic causality behind the most common failure modes in this compound chemistry: competitive hydrolysis, covalent hydration, and reduction-induced dimerization.

Nucleophilic Aromatic Substitution (SNAr) & Hydrolysis

Q: During the SNAr amination of 4-chloro-8-nitroquinazoline, my primary product has a mass of[M+18] instead of the desired aminated product. What is causing this?

Expert Insight: You are observing the irreversible hydrolysis of your starting material. The C4 position of the quinazoline ring is inherently electron-deficient. The addition of an 8-nitro group exerts a powerful inductive and resonance electron-withdrawing effect across the fused bicyclic system, making the C4 carbon exceptionally electrophilic 1[1].

Causality: If your solvent, base, or amine nucleophile contains trace moisture, water acts as a competing nucleophile. Water attacks the C4 position, displacing the chloride ion to form an unstable intermediate that rapidly tautomerizes into 8-nitroquinazolin-4(3H)-one 2[2]. Because the resulting quinazolinone is highly stable, this side reaction is irreversible.

Self-Validating Protocol: Anhydrous SNAr Amination

To prevent hydrolysis, the reaction must be treated as a moisture-sensitive process until the C4 position is fully substituted.

  • Preparation: Flame-dry a two-neck round-bottom flask under argon. (Causality: Eliminates surface moisture that drives irreversible hydrolysis).

  • Dissolution: Dissolve 1.0 eq of 4-chloro-8-nitroquinazoline in anhydrous THF or DMF (0.2 M) over activated molecular sieves.

  • Base Addition: Add 2.0 eq of anhydrous N,N-Diisopropylethylamine (DIPEA). (Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing with the amine nucleophile).

  • Nucleophile Addition: Dropwise add 1.1 eq of the target amine. Stir at room temperature.

  • Validation Checkpoint: After 30 minutes, remove a 10 µL aliquot, quench it in 1 mL of anhydrous Acetonitrile (do NOT use water or MeOH), and analyze via LC-MS. Validation: The complete absence of the starting material mass and the presence of the desired product mass confirms successful conversion before any aqueous workup is introduced.

  • Workup: Only after conversion is confirmed, quench the bulk reaction with saturated aqueous NaHCO₃ and extract with EtOAc.

The "Hidden" Byproduct: Covalent Hydration

Q: My LC-MS shows a +18 Da mass shift, but my NMR in DMSO-d6 confirms the correct anhydrous product. Is my compound degrading in the LC-MS?

Expert Insight: Your compound is not degrading; it is undergoing reversible covalent hydration . This is a classic, yet frequently misunderstood, phenomenon in quinazoline chemistry3[3].

Causality: In aqueous acidic conditions (such as the 0.1% Formic Acid commonly used in LC-MS mobile phases), the N1 nitrogen of the quinazoline ring becomes protonated. This dramatically increases the electrophilicity of the adjacent N3-C4 double bond, allowing a water molecule to covalently add across it 4[4]. The 8-nitro group exacerbates this by further withdrawing electron density 5[5]. Because this hydration is reversible, the water molecule is expelled when the compound is dried or dissolved in an aprotic NMR solvent like DMSO-d6.

SNAr_Pathways SM 4-Chloro-8-nitroquinazoline Desired 4-Amino-8-nitroquinazoline (Desired Product) SM->Desired SNAr (Amine) Hydrolysis 8-Nitroquinazolin-4(3H)-one (Irreversible Hydrolysis) SM->Hydrolysis Nucleophilic Attack (H2O) Amine Amine Nucleophile (Anhydrous) Amine->Desired Water Trace Water (Moisture) Water->Hydrolysis Acid Aqueous Acid (e.g., LC-MS conditions) Hydrate Covalent Hydrate (Reversible +18 Da) Acid->Hydrate Desired->Hydrate Covalent Hydration

Mechanistic pathways of C4-substitution vs. hydrolysis and hydration in 8-nitroquinazolines.

Nitro Group Reduction Challenges

Q: When reducing the 8-nitro group to an amine, the reaction turns deep red/orange, and I isolate high molecular weight byproducts. How do I prevent this?

Expert Insight: You are observing the formation of azo or azoxy dimers. The reduction of a nitro group to an amine is not a single step; it proceeds through reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates 6[6].

Causality: If the reduction is stalled, or if the reaction conditions are neutral/basic, the highly electrophilic nitroso intermediate will rapidly condense with the nucleophilic hydroxylamine or the final amine product. This condensation yields highly colored, stable azo (-N=N-) or azoxy dimers that ruin your yield.

Self-Validating Protocol: Controlled Iron-Mediated Reduction

To prevent dimerization, the reduction must be pushed rapidly to completion under mildly acidic conditions.

  • Preparation: In a round-bottom flask, suspend 1.0 eq of the this compound derivative in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Activation: Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride (NH₄Cl). (Causality: NH₄Cl provides a mildly acidic proton source. This rapidly protonates the nitroso and hydroxylamine intermediates, driving them toward the final amine and inhibiting base-catalyzed condensation).

  • Reaction: Heat the suspension to 70°C for 2 hours with vigorous stirring.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Validation: The 8-aminoquinazoline product will appear as a highly fluorescent blue/green spot under 365 nm UV light, whereas the starting this compound is UV-dark. If a bright orange/red spot is visible, dimerization has occurred.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad thoroughly with hot EtOAc, concentrate, and purify.

Reduction_Pathways Nitro This compound Nitroso Nitroso / Hydroxylamine Intermediates Nitro->Nitroso [H] Amino 8-Aminoquinazoline (Desired) Nitroso->Amino Fast [H] (Acidic/Mild) Dimer Azo / Azoxy Dimers (Colored Byproducts) Nitroso->Dimer Condensation (Basic/Stalled)

Reduction pathway of 8-nitroquinazolines showing desired amine vs. azo dimer byproducts.

Analytical Signatures of Common Byproducts

To assist in rapid byproduct identification, compare your analytical data against the quantitative signatures summarized below:

Reaction PhaseCompound TypeΔ Mass (m/z) vs. TargetKey NMR Signature (¹H / ¹³C)UV-Vis / Visual Characteristics
SNAr Desired Amine Target MassN-H proton (~8.0 - 8.5 ppm)Yellowish / Pale
SNAr Hydrolysis Byproduct Target - Amine + 17 DaC=O carbon (~160 ppm)Colorless
Any Covalent Hydrate + 18 Da (Reversible)Loss of C4 aromatic protonHypsochromic shift (Lower λmax)
Reduction Desired Amine Target MassUpfield shift of Ar-H protonsHighly Fluorescent (365 nm)
Reduction Azo Dimer ~ 2x Target - 2 DaLoss of primary NH₂ signalDeep Red / Orange

References

  • A convenient synthesis of 5- and this compound-2,4-dione derivatives. ResearchGate. 6

  • Advances in Heterocyclic Chemistry, Volume 4. epdf.pub. 3

  • Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. 4

  • CT-ADDUCTS OF PTERIDINES AND 3-DEAZAPTERIDINES, STRUCTURE AND REACTIVITY. Wageningen University & Research. 5

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC.1

  • ChemInform Abstract: Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides. ResearchGate. 2

Sources

🔬 Technical Support Center: Purification of 8-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to function as an interactive, high-level troubleshooting manual for researchers encountering difficulties in the purification of 8-Nitroquinazoline .

Ticket ID: PUR-8NQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Topic: Overcoming isomer separation and solubility challenges in this compound purification.[1]

📋 Executive Summary (The "Triage")

User Problem: "I cannot separate this compound from its regioisomers (mainly 6-nitro) using standard flash chromatography, and the compound streaks on the column."

Root Cause Analysis:

  • Isomeric Similarity: The nitration of quinazoline typically yields a mixture of This compound and 6-nitroquinazoline (with trace 5- and 7-isomers). These regioisomers possess nearly identical dipole moments and molecular volumes, leading to

    
     in standard systems.
    
  • Basicity-Induced Tailing: While the nitro group is electron-withdrawing, the quinazoline core remains a weak base (

    
    ). Residual silanol groups on silica gel (
    
    
    
    ) protonate the N3 nitrogen, causing "streaking" or tailing.
  • Solubility Mismatch: Nitro-quinazolines are poorly soluble in non-polar mobile phases (Hexane/Heptane) but highly soluble in chlorinated solvents, leading to precipitation on the column head if liquid-loaded.

🛠️ Module 1: The Optimized Protocol

Use this workflow to establish a baseline separation before attempting advanced troubleshooting.

Pre-Purification Treatment (Crucial)

Do not load the crude reaction mixture directly onto the column. The presence of tarry oxidation byproducts will ruin the resolution of the closely eluting isomers.

  • Action: Dissolve crude in minimum boiling EtOAc/Ethanol and perform a fractional crystallization if possible. 6-Nitro isomers often crystallize differently than 8-nitro.

  • Filtration: If no crystals form, filter the crude solution through a short pad of Celite to remove insoluble tars.

Stationary Phase & Column Setup
  • Resin: Spherical Silica Gel (20–40 µm) is preferred over irregular silica for difficult isomer separations.[1]

  • Modifier: The column must be neutralized.

    • Pre-treatment: Flush the column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

    • Reasoning: TEA blocks the acidic silanol sites, preventing the quinazoline nitrogen from "sticking" and tailing.

Mobile Phase Selection

Standard Hexane/EtOAc gradients often fail to separate the 6- and 8-isomers. Use a selectivity-modifier system.

  • System A (Standard): Hexane / Ethyl Acetate (Gradient: 0%

    
     40% EtOAc).
    
  • System B (High Selectivity): Toluene / Acetone (Gradient: 0%

    
     10% Acetone).
    
    • Why Toluene? The

      
      -
      
      
      
      interactions between Toluene and the quinazoline ring are sensitive to the electron density changes caused by the nitro group's position (8- vs 6-), often amplifying separation better than simple polarity-based systems.
Sample Loading

Never liquid load using DCM or Chloroform for this separation. The strong solvent will carry the compound down the column in a broad band ("band broadening"), destroying resolution.

  • Protocol: Use Dry Loading .

    • Dissolve crude in DCM.[2]

    • Add silica gel (ratio 1:2 crude:silica).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of the packed column.

📊 Module 2: Visualization of the Separation Logic

The following diagram illustrates the critical decision pathways for purifying this compound.

PurificationLogic Start Crude this compound (Contains 6-nitro isomer) SolubilityCheck Solubility Check: Soluble in Hexane/EtOAc? Start->SolubilityCheck LiquidLoad Liquid Load (Risk: Band Broadening) SolubilityCheck->LiquidLoad Yes (Rare) DryLoad Dry Load on Silica (Recommended) SolubilityCheck->DryLoad No (Common) ColumnSetup Column Setup: Silica Gel + 1% TEA LiquidLoad->ColumnSetup DryLoad->ColumnSetup SolventChoice Select Solvent System ColumnSetup->SolventChoice SysA Hexane / EtOAc (Standard Polarity) SolventChoice->SysA General Clean-up SysB Toluene / Acetone (Pi-Pi Selectivity) SolventChoice->SysB Isomer Separation Result Collect Fractions (Check TLC & NMR) SysA->Result SysB->Result

Caption: Decision tree for selecting loading method and solvent system based on solubility and separation needs.

❓ Module 3: Troubleshooting (FAQs)

Q1: "I see two spots on TLC that are touching. How do I know which one is the 8-nitro isomer?"

Answer: You cannot rely solely on


 prediction, but generally:
  • This compound often elutes first (higher

    
    ) compared to the 6-nitro isomer in non-polar solvents.
    
    • Reasoning: The nitro group at the 8-position is peri- to the ring nitrogens. This proximity can create an intramolecular dipole cancellation or steric shielding that reduces the molecule's ability to hydrogen bond with the silica surface compared to the more exposed 6-nitro isomer.

  • Validation: You must isolate the "top" and "bottom" of the mixed spot and run a crude 1H NMR.

    • Diagnostic Signal: Look for the proton adjacent to the nitro group. In 8-nitro, the H7 proton will show a distinct splitting pattern (doublet or doublet of doublets) and a significant downfield shift compared to the 6-nitro pattern.

Q2: "My compound is precipitating inside the column, causing the flow to stop."

Answer: This is a classic "solubility crash."

  • Immediate Fix: Switch to a stronger mobile phase immediately to flush the column and recover your material. Do not try to save the separation.

  • Prevention: You likely liquid-loaded with DCM, and as the DCM evaporated or diluted into the Hexane mobile phase, the compound crashed out.[1] Switch to Dry Loading (see Module 1). This physically disperses the compound, preventing the formation of a solid "plug."

Q3: "The bands are streaking badly, even with 1% TEA."

Answer: If TEA isn't working, the interaction might not just be silanol acidity; it could be metal contamination or column overloading.[1]

  • Reduce Loading: Isomer separation requires low loading (1:50 or 1:100 compound:silica ratio).

  • Change Modifier: Switch TEA to 1% Ammonium Acetate (if using RP-HPLC or if TEA is reacting).

  • Check Solubility: Streaking is sometimes "pseudo-tailing" caused by slow dissolution of the sample at the head of the column. Ensure your dry load was free-flowing and not "gummy."

Q4: "Can I use Reverse Phase (C18) instead?"

Answer: Yes, and often it is superior for this specific separation.

  • Condition: Acetonitrile / Water (with 0.1% Formic Acid).[1]

  • Benefit: The hydrophobic selectivity of C18 often discriminates between the "flatness" of the 6-nitro and 8-nitro isomers better than normal phase silica. If Flash NP fails, move to Flash C18.[1]

📉 Data Reference: Physicochemical Properties

PropertyThis compound6-NitroquinazolineImpact on Chromatography
Molecular Weight 175.14175.14Identical (Mass spec cannot distinguish)
Predicted pKa ~1.8 - 2.0~2.1 - 2.3Low basicity; 8-nitro is slightly less basic due to proximity of

.[1]
Dipole Moment Lower (Shielded)Higher (Exposed)8-Nitro usually elutes first (Higher

).
Solubility (Hexane) PoorPoorRequires dry loading.
Solubility (DCM) GoodGoodGood for loading preparation.

📚 References

  • Armarego, W. L. F. (1963). Quinazolines. In Fused Pyrimidines (Part I). Interscience Publishers. (Classic text on quinazoline synthesis and properties).[3][4]

  • Méndez, A., et al. (2003).[5] "Comparison of the acidity of residual silanol groups in several liquid chromatography columns." Journal of Chromatography A, 986(1), 33-44.[5]

  • BenchChem Technical Support. (2025). "Dealing with poor solubility of 6-Nitroquinazoline in organic solvents."

  • Connors, K. A. (1974). A Textbook of Pharmaceutical Analysis. (Reference for pKa and solubility interactions of heterocycles).

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry. Wiley-Interscience. (Mechanisms of nitration and isomer distribution).

Sources

Optimizing reaction conditions for the selective synthesis of 8-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QZN-8NO2-OPT Subject: Optimization of Reaction Conditions for Selective Synthesis of 8-Nitroquinazoline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Inquiry Summary

"I am attempting to synthesize this compound. Direct nitration of quinazoline yields a complex mixture with the 6-nitro isomer as the major product. I need a scalable, regioselective route and troubleshooting for low yields and purification issues."

Executive Summary

Direct nitration of quinazoline is electronically disfavored for the 8-position. The quinazoline ring is deactivated, and Electrophilic Aromatic Substitution (EAS) favors the 6-position due to conjugate stability. You cannot optimize direct nitration for the 8-position to a viable yield.

To achieve high fidelity for the 8-nitro isomer, you must utilize a De Novo Cyclization strategy (constructing the ring from a pre-functionalized precursor). The industry standard is the modified Niementowski reaction .

Module 1: Strategic Route Selection

The following decision matrix explains why your current approach failed and outlines the correct synthetic path.

RouteSelection Start Target: this compound RouteA Route A: Direct Nitration (EAS of Quinazoline) Start->RouteA Avoid RouteB Route B: De Novo Cyclization (Niementowski) Start->RouteB Recommended ResultA Mixture: 6-Nitro (Major) + 8-Nitro (Minor) Reason: Electronic bias of C6 RouteA->ResultA Precursor Precursor: 2-Amino-3-nitrobenzoic acid RouteB->Precursor ResultB Regiospecific: 8-Nitro Isomer Only Reason: Nitrogen fixed in precursor Step1 Cyclocondensation (Formamide/MW) Precursor->Step1 Intermediate 8-Nitroquinazolin-4(3H)-one Step1->Intermediate Step2 Aromatization (1. POCl3, 2. H2/Pd or Zn) Intermediate->Step2 Final This compound (Parent Scaffold) Step2->Final

Figure 1: Synthetic logic flow.[1][2][3][4] Route A relies on weak electronic directing effects, while Route B guarantees regiochemistry through structural design.

Module 2: The Protocol (Niementowski Cyclization)

Target Intermediate: 8-Nitroquinazolin-4(3H)-one Precursor: 2-Amino-3-nitrobenzoic acid (3-nitroanthranilic acid)

Standard Operating Procedure (SOP)

Note: This reaction is sensitive to water and thermal decomposition.

  • Reagents:

    • 2-Amino-3-nitrobenzoic acid (1.0 equiv)[3]

    • Formamide (5.0 – 10.0 equiv) [Acts as solvent and reagent]

    • Catalyst (Optional): Ammonium acetate (0.5 equiv) to accelerate ammonia generation.

  • Conditions:

    • Method A (Thermal): Reflux at 140–150°C for 4–6 hours.

    • Method B (Microwave - Recommended): 150°C, 15–20 mins, sealed vessel.

  • Workup:

    • Cool mixture to room temperature.

    • Pour into crushed ice/water.

    • Adjust pH to ~6–7 if necessary (though usually the product precipitates directly).

    • Filter the solid.[3]

Optimization Data Table
ParameterRecommended RangeEffect of Deviation
Temperature 145°C – 155°C<140°C: Incomplete ring closure (intermediate amide forms).>170°C: Charring/Tar formation (Formamide decomposition).
Stoichiometry 1:5 (Acid:Formamide)Low Formamide: Poor solubility, oligomerization.High Formamide: Difficult workup, requires distillation.
Time (Thermal) 4 – 6 Hours>6 Hours: Oxidative degradation of the nitro group.
Atmosphere Inert (N2/Ar)Oxygen at high temp can lead to oxidative impurities (tar).
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal decomposition. Root Cause: The nitro group at position 8 is sterically crowded and electronically withdrawing, making the ring susceptible to oxidative degradation at temperatures above 160°C. Solution:

  • Strictly control oil bath temperature to 150°C max .

  • Switch to Microwave Irradiation . MW heating is internal and faster, reducing the time the nitro group is exposed to thermal stress.

Q2: I isolated a product, but NMR shows it's the uncyclized amide (N-formyl derivative).

Diagnosis: Incomplete dehydration. Root Cause: Water generated during the reaction is inhibiting the final ring closure (cyclodehydration). Solution:

  • Chemical Drying: Add a dehydrating agent like diethoxymethyl acetate or triethyl orthoformate to the reaction mixture.

  • Dean-Stark: If running on a large scale, use a Dean-Stark trap (though difficult with formamide due to boiling points).

Q3: The product is not precipitating upon pouring into water.

Diagnosis: pH / Solubility issues. Root Cause: 8-Nitroquinazolin-4(3H)-one is amphoteric but predominantly acidic due to the electron-withdrawing nitro group enhancing the acidity of the N-H. It may form a soluble salt in alkaline formamide residues. Solution:

  • Acidify the aqueous quench carefully with 1M HCl to pH 4–5. The neutral species should crash out.

  • Salting Out: Add saturated NaCl solution to the aqueous mix.

Q4: I need the parent "this compound" (no carbonyl), not the "4-one".

Protocol Extension: You cannot easily synthesize the parent directly in high yield. You must convert the 4-one intermediate:

  • Chlorination: React 8-nitroquinazolin-4(3H)-one with POCl₃ (Phosphorus oxychloride) and a base (DIEA) to get 4-chloro-8-nitroquinazoline .

  • Reduction: Dehalogenate using H₂/Pd-C (careful monitoring to avoid reducing the nitro group) or a mild hydride source.

    • Expert Note: The 8-nitro group makes the 4-chloro position highly reactive to nucleophiles. Handle with care.

Module 4: Experimental Workflow Visualization

Workflow Input 2-Amino-3- nitrobenzoic acid Process1 Reaction 150°C / 4h (or MW 20min) Input->Process1 Reagent Formamide (Excess) Reagent->Process1 Check TLC Check (Disappearance of SM) Process1->Check Check->Process1 Incomplete (Add time) Quench Quench Ice Water + HCl Check->Quench Complete Solid Precipitate 8-Nitroquinazolin-4-one Quench->Solid Transform Optional: 1. POCl3 2. Reduction Solid->Transform Target This compound (Parent) Transform->Target

Figure 2: Step-by-step experimental workflow from precursor to isolated product.

References
  • Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202.

  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826.

  • Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski reaction: A rapid access to 3H-quinazolin-4-ones." Tetrahedron Letters, 44(24), 4455-4458.

  • Seidel, C., et al. (2014). "Synthesis and biological evaluation of 8-nitro-quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry, 79, 436-448.

Sources

Preventing the formation of isomers during the nitration of quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinazoline nitration. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in controlling isomer formation, providing in-depth, field-proven insights to ensure the regioselective synthesis of your target nitroquinazoline.

Troubleshooting Guide: Isomer Formation

This section directly addresses specific issues related to the formation of undesired isomers during the nitration of quinazoline.

Issue 1: My reaction yields a mixture of 6-nitroquinazoline and 8-nitroquinazoline. How can I favor the formation of one over the other?

Root Cause Analysis:

The nitration of an unsubstituted quinazoline ring is an electrophilic aromatic substitution reaction. Under standard nitrating conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid), the reaction proceeds via the protonated quinolinium ion.[1] This deactivates the pyrimidine ring to electrophilic attack. Consequently, substitution occurs on the less deactivated benzene ring.[2] Theoretical considerations and experimental evidence show that the expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is at positions 8 > 6 > 5 > 7 > 4 > 2.[3][4][5] This inherent reactivity often leads to a mixture of the 6- and 8-nitro isomers.

The ratio of these isomers can be influenced by a delicate balance between kinetic and thermodynamic control.[6][7][8]

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. This is often the isomer resulting from attack at the most electron-rich, accessible position.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can approach equilibrium, favoring the most stable isomer.[6][7] Steric factors and the stability of the intermediate sigma complex play a significant role.

Solutions & Protocols:

1. Temperature Control for Isomer Selection:

Careful management of the reaction temperature is the most critical parameter for influencing the isomer ratio.

  • To Favor the 8-Nitro Isomer (Kinetic Product): Conduct the reaction at a lower temperature, typically between -10 °C and 0 °C.[3] This minimizes the energy available for the reaction to overcome the activation barrier for the formation of the thermodynamically more stable 6-nitro isomer.

  • To Favor the 6-Nitro Isomer (Thermodynamic Product): Running the reaction at a slightly elevated temperature, for instance, room temperature or slightly above, can favor the formation of the more stable 6-nitroquinazoline.[4] However, this must be done cautiously to avoid over-nitration.[3]

dot

Caption: Temperature-dependent control of quinazoline nitration.

2. Strategic Use of Substituents:

The presence of existing substituents on the quinazoline ring will profoundly direct the position of nitration.[3][9]

  • Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups are activating and ortho-, para-directing.[3][9][10] An EDG at position 7, for example, would strongly direct nitration to the 6- and 8-positions.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or carbonyl groups are deactivating and meta-directing.[3][9] An EWG at position 7 would direct an incoming nitro group to the 5-position.

Substituent at Position 7Directing EffectPredicted Major Product(s)
-OCH₃ (EDG)Ortho, Para6-nitro and 8-nitro
-NO₂ (EWG)Meta5-nitro

3. Purification of Isomers:

When a mixture of isomers is unavoidable, efficient separation is key.

  • Column Chromatography: This is a standard and effective method for separating nitroquinazoline isomers.[3][11][12]

  • Fractional Crystallization: This technique can be employed to separate isomers based on differences in their solubility in a particular solvent system.[2][13]

Issue 2: The reaction is producing di-nitrated products. How can I improve the selectivity for mono-nitration?

Root Cause Analysis:

Over-nitration occurs when the reaction conditions are too harsh or when the quinazoline ring is highly activated by electron-donating groups.[3] The primary causes include:

  • Excessive temperature.[3]

  • High concentration of the nitrating agent.[3]

  • Prolonged reaction time.[3]

  • A highly activated substrate.[3]

Solutions & Protocols:

  • Lower the Reaction Temperature: Conduct the reaction at 0 °C or below.[3]

  • Control Stoichiometry: Use a stoichiometric amount of the nitrating agent, or only a slight excess (1.05-1.2 equivalents).[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the reaction. Quench the reaction as soon as the starting material is consumed and the desired mono-nitrated product is at its maximum concentration.[3]

  • Use a Milder Nitrating Agent: For highly activated quinazoline derivatives, consider using a milder nitrating agent, such as nitric acid in acetic anhydride.[3]

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for the nitration of quinazoline?

The most common nitrating agent is a mixture of fuming nitric acid in concentrated sulfuric acid.[3][14] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3]

Q2: Why does nitration occur on the benzene ring and not the pyrimidine ring?

Under the strongly acidic conditions of the reaction, the nitrogen atoms in the pyrimidine ring become protonated.[1] This makes the pyrimidine ring strongly electron-deficient and thus deactivated towards electrophilic attack. The benzene ring, while also deactivated by the adjacent protonated pyrimidine ring, is comparatively more electron-rich and therefore the site of electrophilic substitution.[2]

dot

G cluster_0 Quinazoline in Strong Acid cluster_1 Electronic Effects cluster_2 Reaction Site Quinazoline Quinazoline Protonation Quinolinium Ion Quinazoline->Protonation H⁺ (from H₂SO₄) Pyrimidine Pyrimidine Ring (Strongly Deactivated) Protonation->Pyrimidine Positive charge deactivates Benzene Benzene Ring (Less Deactivated) Protonation->Benzene Inductive deactivation Nitration Nitration (NO₂⁺) Benzene->Nitration Electrophilic Attack Occurs Here

Caption: Rationale for regioselective nitration on the benzene ring.

Q3: Are there alternative, milder methods for nitrating quinazolines?

Yes, for substrates that are sensitive to strong acids or are highly activated, alternative methods can be considered. These might include:

  • Nitric acid in acetic anhydride: A less harsh nitrating system.[3]

  • tert-Butyl nitrite: Can be used as a nitro source under certain conditions, sometimes proceeding through a radical mechanism.[15]

Q4: My starting material is a quinazolin-4-one. How does this affect nitration?

4(3H)-Quinazolinones are generally nitrated at the 6-position.[16][17] However, if an ortho-directing substituent is present at the 7-position, a mixture including the 8-nitro product can also be obtained.[16]

Experimental Protocol: Selective Synthesis of 6-Nitroquinazoline

This protocol provides a general procedure for the nitration of quinazoline, with an emphasis on conditions that favor the formation of 6-nitroquinazoline.

Safety Precautions: This procedure involves highly corrosive and strong oxidizing agents. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[14]

Materials and Reagents:

  • Quinazoline

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice (from deionized water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware[14]

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice bath.[14]

  • Addition of Quinazoline: Slowly and portion-wise add quinazoline to the cooled sulfuric acid with continuous stirring. Ensure the quinazoline is fully dissolved before proceeding.[14]

  • Preparation of Nitrating Mixture: In a separate flask, prepare a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and a small volume of concentrated sulfuric acid.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the quinazoline solution using a dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture between 0-5 °C to control the exothermic reaction and minimize side product formation.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[3][14]

  • Work-up: Once the reaction is complete (typically when the starting material is no longer visible by TLC), carefully pour the reaction mixture onto crushed ice. This will cause the product to precipitate.[14]

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product from the aqueous layer with dichloromethane (3 x volumes).[14]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[14]

  • Purification: The crude 6-nitroquinazoline can be further purified by recrystallization or column chromatography to yield the final product.[14]

dot

G start Start setup 1. Dissolve Quinazoline in H₂SO₄ at 0°C start->setup nitration 2. Add pre-cooled HNO₃/H₂SO₄ dropwise (0-5°C) setup->nitration monitor 3. Monitor reaction by TLC nitration->monitor workup 4. Quench on ice monitor->workup neutralize 5. Neutralize with NaHCO₃ workup->neutralize extract 6. Extract with CH₂Cl₂ neutralize->extract dry 7. Dry and concentrate organic layers extract->dry purify 8. Purify by chromatography/recrystallization dry->purify end Pure 6-Nitroquinazoline purify->end

Caption: Workflow for the synthesis of 6-nitroquinazoline.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Retrieved from [Link]

  • Defence Science and Technology Organisation. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-nitroquinazolin-4-one. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Stack Exchange. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Retrieved from [Link]

  • Li, Y., et al. (2017). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (2019). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Humbatova, S. F., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Chemistry & Chemical Technology. Retrieved from [Link]

  • ResearchGate. (2008). A convenient synthesis of 5- and this compound-2,4-dione derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Retrieved from [Link]

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4- One using Various Nitration Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Google Patents. (2011). WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • PMC. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 4(3H)-quinazolinone 39. Retrieved from [Link]

  • NIH. (2020). Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • MDPI. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • Foundations of Chemical and Biological Engineering I. (n.d.). Kinetic & Thermodynamic Control. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • PMC. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Retrieved from [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • RSC Publishing. (2016). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

Sources

8-Nitroquinazoline Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Nitroquinazoline. As a Senior Application Scientist, I have designed this guide to address the complex stability issues and degradation pathways associated with the this compound scaffold. This resource bridges the gap between theoretical causality and practical troubleshooting, ensuring that your experimental workflows remain robust, reproducible, and self-validating.

I. Core Degradation Pathways & Mechanistic Causality

The quinazoline core, fused with an electron-withdrawing 8-nitro group, presents unique stability challenges during synthesis, storage, and biological evaluation. While quinazolines are generally stable in cold dilute acidic and alkaline solutions, they are highly susceptible to destruction when these solutions are boiled[1]. The primary degradation pathways include:

  • Hydrolytic Cleavage : The pyrimidine ring is the weakest structural link. Nucleophilic attack at the highly electrophilic C-4 position by water or hydroxide ions leads to ring opening. Acid-catalyzed hydrolysis involves the protonation of the nitrogen atom of the quinazoline cycle, followed by the addition of water, leading to sequential ring opening and the elimination of formic acid[2].

  • Oxidation : In dilute aqueous acid with hydrogen peroxide, or in alkaline mediums with KMnO4, the quinazoline core undergoes oxidation to yield 3,4-dihydro-4-oxo quinazoline (quinazolinone) derivatives[1]. The pyrimidine nucleus is particularly susceptible to decomposition during oxidation, which can drastically reduce yields during synthetic transformations[3].

  • Reduction : The 8-nitro group is highly reactive. Catalytic hydrogenation or the presence of reducing agents can rapidly convert the 8-nitro group to an 8-amino group, or reduce the pyrimidine ring to yield 3,4-dihydroquinazoline[1].

Pathways NQ This compound (Parent Scaffold) Nucleophile H2O / OH- Boiling Conditions NQ->Nucleophile RedAgent H2 / Pd-C, NaBH4 or Photoreduction NQ->RedAgent OxAgent H2O2 / KMnO4 Acidic or Alkaline NQ->OxAgent Hydrolysis Hydrolytic Cleavage (Pyrimidine Ring Opening) Reduction Reduction (8-Amino / Dihydroquinazoline) Oxidation Oxidation (Quinazolinone Derivatives) Nucleophile->Hydrolysis RedAgent->Reduction OxAgent->Oxidation

Core degradation pathways of the this compound scaffold.

II. Troubleshooting Guide (FAQs)

Q1: Why am I observing a mass shift of +18 Da (or multiple thereof) and ring opening during the basic workup of my this compound derivative? Causality & Solution: A mass shift of +18 Da indicates the addition of water, a hallmark of hydrolytic cleavage of the pyrimidine ring. The C-4 position is highly electrophilic, especially when activated by the electron-withdrawing 8-nitro group. Under basic conditions (or when boiled in acid), hydroxide ions attack C-4, leading to ring opening and the formation of O-aminobenzaldehyde, ammonia, and formic acid equivalents[1]. Actionable Step: Avoid boiling alkaline or acidic solutions during workup. Quench reactions at low temperatures (0–5°C) and maintain the pH between 6.0 and 8.0 during extraction.

Q2: During cross-coupling reactions or long-term storage, my this compound is converting into an 8-amino analog. How do I prevent this? Causality & Solution: The nitro group is easily reduced to an amine. In cross-coupling reactions, certain metal catalysts (like Pd) in the presence of oxidizable ligands or solvents can inadvertently act as reducing systems. Furthermore, prolonged exposure to UV light can induce photoreduction. Actionable Step: Use strictly degassed solvents for metal-catalyzed reactions. Store the compound in amber vials under an inert atmosphere (Argon/N2) at -20°C to prevent ambient photoreduction and oxidative degradation.

Q3: How does substitution at the 4-position (e.g., 4-chloro vs. 4-amino) affect the stability of the core? Causality & Solution: A 4-chloro substituent makes the quinazoline ring exceptionally reactive toward nucleophilic attack (including hydrolysis to quinazolinones) due to the strong leaving group ability of the chloride ion. Conversely, a 4-amino substituent donates electron density into the pyrimidine ring via resonance, significantly increasing the stability of the ring against nucleophilic attack and hydrolysis[4]. Actionable Step: If the 4-position is an intermediate leaving group (like -Cl), minimize its exposure to aqueous environments. Convert it to the final stable amine or ether derivative as rapidly as possible.

III. Quantitative Stability Profiles

To aid in experimental design, the following table summarizes the expected degradation profiles of this compound under standard stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimePrimary DegradantExpected Degradation (%)
Acidic Hydrolysis 0.1 M HCl (aq)80°C, 24hRing-opened products (Formic acid + amines)~15 - 20%
Basic Hydrolysis 0.1 M NaOH (aq)80°C, 24h2-Aminobenzoic acid derivatives~40 - 50%
Oxidative Stress 3% H2O225°C, 24hQuinazolin-4(3H)-one derivatives~10 - 15%
Thermal Stress Solid state100°C, 48hIntact this compound< 2%
Photolytic Stress UV Light (254 nm)25°C, 24h8-Aminoquinazoline (via photoreduction)~25 - 30%

IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your drug development pipeline, you must establish a self-validating system for stability testing. The following protocol details a forced degradation workflow coupled with LC-MS/MS analysis.

Protocol: Forced Degradation Profiling of this compound Objective: To systematically map the degradation kinetics and identify transient intermediates.

  • Preparation of Stock Solution:

    • Dissolve this compound in LC-MS grade Acetonitrile (MeCN) to a concentration of 1 mg/mL.

    • Causality: MeCN provides aprotic solvation, preventing premature solvolysis before stress application.

  • Application of Stress Conditions:

    • Acidic/Basic: Aliquot 1 mL of stock. Add 1 mL of 0.2 M HCl or 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: Aliquot 1 mL of stock. Add 1 mL of 6% H2O2. Incubate at room temperature in the dark.

  • Kinetic Sampling & Quenching (Critical Step):

    • Extract 100 µL aliquots at 0, 1, 4, 8, and 24 hours.

    • Self-Validation: Immediately quench the reaction to freeze the kinetic profile. For acid stress, neutralize with 0.2 M NaOH; for base stress, neutralize with 0.2 M HCl. Dilute 1:10 in the mobile phase (e.g., 95% Water / 5% MeCN with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 reverse-phase column.

    • Use a gradient of Water/MeCN (both containing 0.1% Formic Acid).

    • Detection: Monitor in positive ESI mode. Look for the parent mass [M+H]+ and key degradation masses (e.g., [M+H+18]+ for hydrolysis,[M+H-30]+ for nitro reduction/loss).

  • Data Interpretation:

    • Plot the area under the curve (AUC) of the parent peak vs. time to determine the degradation half-life.

Workflow Prep 1. Sample Prep (1 mg/mL in MeCN) Stress 2. Stress Application (Acid, Base, Ox, Heat) Prep->Stress Quench 3. Kinetic Quenching (Neutralization) Stress->Quench LCMS 4. LC-MS/MS (C18, ESI+) Quench->LCMS Data 5. Kinetic Analysis (AUC vs. Time) LCMS->Data

Self-validating forced degradation and LC-MS/MS analytical workflow.

V. References

  • Synthesis and hydrolytic decomposition of 2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: DFT study - ResearchGate. 2

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace. 1

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. 3

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. 4

Sources

Technical Support Center: Improving the Regioselectivity of the Nitration of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the challenges of controlling regioselectivity during the electrophilic nitration of substituted quinazolines. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Section 1: Fundamental Principles of Quinazoline Nitration
1.1 The Inherent Reactivity of the Quinazoline Ring

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, presents a unique electronic landscape for electrophilic aromatic substitution (EAS). The two nitrogen atoms in the pyrimidine ring are electron-withdrawing and not chemically equivalent.[1][2] During nitration under standard strong acid conditions (a mixture of nitric and sulfuric acid), the basic nitrogen atoms become protonated.[3] This protonation forms a quinolinium cation, which severely deactivates the pyrimidine ring towards electrophilic attack.

Consequently, the electrophile, the nitronium ion (NO₂⁺), preferentially attacks the less deactivated carbocyclic (benzene) ring.[3][4][5] This is the foundational principle governing the regioselectivity of this reaction.

G cluster_0 Nitration Conditions cluster_1 Reactive Species cluster_2 Reaction Outcome Quinazoline Quinazoline Acids HNO₃ / H₂SO₄ Quinazoline->Acids Protonation Quinolinium Quinolinium Cation (Deactivated Pyrimidine Ring) Acids->Quinolinium Attack Electrophilic Attack on Benzene Ring Quinolinium->Attack Nitronium NO₂⁺ (Electrophile) Nitronium->Attack Product Nitroquinazoline Attack->Product

Caption: Protonation and subsequent electrophilic attack.

1.2 Preferred Positions of Nitration on the Unsubstituted Ring

For an unsubstituted quinazoline molecule, electrophilic attack on the benzene portion does not occur randomly. The expected order of reactivity for electrophilic substitution is at positions 8 > 6 > 5 > 7 .[2][5] Therefore, under typical nitrating conditions, a mixture of 6-nitroquinazoline and 8-nitroquinazoline is the most common outcome.[4][5] The precise ratio of these isomers can be influenced by reaction conditions such as temperature and acid concentration.

Section 2: The Decisive Role of Substituents

Substituents already present on the benzene ring are the primary determinants of where the incoming nitro group will be installed. Their electronic properties—whether they donate or withdraw electron density—are the key to controlling regioselectivity.

2.1 Electron-Donating Groups (EDGs) as Ortho-Para Directors

Groups that donate electron density into the benzene ring are known as activating groups . They stabilize the cationic intermediate (the sigma complex) formed during electrophilic attack, thereby increasing the reaction rate. EDGs direct incoming electrophiles to the positions ortho and para relative to themselves.[6][7][8]

  • Strong Activators (-O⁻, -NH₂, -OH, -OR): These groups have an atom with a lone pair of electrons directly attached to the ring, which they donate via a strong resonance effect. They are powerful ortho-para directors.

  • Moderate/Weak Activators (-NHCOR, -OCOR, -Alkyl): These groups are also ortho-para directors but have a less pronounced activating effect.

2.2 Electron-Withdrawing Groups (EWGs) as Meta Directors

Groups that pull electron density away from the ring are known as deactivating groups . They destabilize the cationic intermediate, slowing the reaction rate. With the exception of halogens, EWGs direct incoming electrophiles to the position meta to themselves.[5][6]

  • Deactivators (-NO₂, -NR₃⁺, -CF₃, -CN, -SO₃H, -COR): These groups strongly deactivate the ring and are meta directors.

  • Halogens (-F, -Cl, -Br, -I): Halogens are a unique case. They are deactivating due to their inductive effect but are ortho-para directors because their lone pairs can stabilize the intermediate via resonance.

Table 1: Summary of Substituent Directing Effects
Substituent GroupTypeActivating/DeactivatingDirecting EffectExpected Major Product(s) for a C7-Substituted Quinazoline
-OCH₃, -OH EDGStrongly ActivatingOrtho, Para8-Nitro and/or 6-Nitro
-CH₃ EDGWeakly ActivatingOrtho, Para8-Nitro and/or 6-Nitro
-Cl, -Br EWGWeakly DeactivatingOrtho, Para8-Nitro and/or 6-Nitro
-C(O)R EWGModerately DeactivatingMeta5-Nitro and/or 9-Nitro (if applicable, less common)
-NO₂ EWGStrongly DeactivatingMeta5-Nitro
-CF₃ EWGStrongly DeactivatingMeta5-Nitro
Section 3: Frequently Asked Questions (FAQs)

Q1: I am nitrating an unsubstituted quinazoline and getting a mixture of the 6-nitro and 8-nitro isomers. How can I favor one over the other? A: This is the expected outcome based on the electronics of the quinolinium ion.[2][5] Achieving high selectivity for one isomer over the other is challenging. You can try to influence the ratio by carefully controlling the reaction temperature; lower temperatures may slightly favor one isomer. However, for absolute selectivity, a multi-step approach involving a directing group that is later removed might be necessary.

Q2: I have a quinazoline with a methoxy group (-OCH₃) at the C7 position. Where should the nitration occur? A: The methoxy group is a strong electron-donating group and an ortho-para director.[6] The positions ortho to C7 are C6 and C8. The position para to C7 is C5. Therefore, you should expect a mixture of products, primarily the 6-nitro and 8-nitro isomers. The steric hindrance and electronic landscape will determine the exact ratio.

Q3: My reaction is very slow or fails completely. My starting material has a carbonyl group on the benzene ring. A: A carbonyl group is a deactivating electron-withdrawing group.[5] It removes electron density from the ring, making it much less nucleophilic and thus less reactive towards the NO₂⁺ electrophile. To overcome this, you will likely need to use harsher reaction conditions, such as increasing the temperature or using a stronger nitrating agent like fuming nitric acid with fuming sulfuric acid (oleum).[5][9] Always monitor carefully to avoid decomposition.[10]

Q4: How can I prevent di-nitration, especially with a strongly activated substrate like a hydroxyquinazoline? A: Over-nitration is a common problem with highly activated rings.[5] To achieve mono-nitration, you must moderate the reaction conditions. Key strategies include:

  • Lower the Temperature: Conduct the reaction at 0 °C or even lower.[5]

  • Control Stoichiometry: Use a carefully measured amount of the nitrating agent (e.g., 1.05-1.1 equivalents).[5]

  • Reduce Reaction Time: Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[5]

  • Use a Milder Nitrating Agent: For very reactive substrates, consider a milder system like nitric acid in acetic anhydride.[5]

Q5: Is it possible to introduce a nitro group onto the pyrimidine ring? A: Direct electrophilic nitration on the pyrimidine ring is extremely difficult due to its deactivation by the nitrogen atoms and protonation in acidic media.[3][9] Alternative strategies, such as nucleophilic aromatic substitution (SNAᵣ) on a pre-functionalized quinazoline (e.g., a 4-chloroquinazoline) or radical nitration methods, would be required to achieve substitution on the pyrimidine ring.[9][11][12]

Section 4: Troubleshooting Guide

Navigating experimental challenges is key to success. This decision tree and table provide a systematic approach to diagnosing and solving common issues in quinazoline nitration.

G start Start: Analyze Crude Reaction Mixture (TLC/¹H NMR) q1 Is there unreacted starting material? start->q1 q2 Are multiple products observed? q1->q2 No s1 Solution: - Increase Temperature - Use Stronger Nitrating Agent - Check Reagent Quality - Increase Reaction Time q1->s1 Yes q3 Is the major product a di-nitrated species? q2->q3 Yes q4 Is there evidence of decomposition (tar)? q2->q4 No s2 Solution: - Lower Temperature - Analyze Substituent Effects - Consider Steric Hindrance - Modify Solvent q3->s2 No s3 Solution: - Lower Temperature - Use Stoichiometric NO₂⁺ - Reduce Reaction Time - Use Milder Nitrating Agent q3->s3 Yes s4 Solution: - Ensure Slow, Dropwise Addition - Maintain Strict Temp. Control - Check for Exotherms q4->s4 Yes end Proceed to Purification q4->end No

Caption: Troubleshooting decision tree for quinazoline nitration.

Table 2: Detailed Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Reaction conditions are too mild for a deactivated substrate. 2. Poor quality or wet reagents (H₂SO₄, HNO₃). 3. Starting material is not fully dissolved before nitration.1. Increase reaction temperature gradually or use a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄).[5] 2. Use fresh, high-quality anhydrous acids.[5] 3. Ensure complete dissolution in sulfuric acid (with gentle warming if needed, followed by cooling) before adding nitric acid.[5]
Formation of Multiple Isomers 1. Competing directing effects from multiple substituents. 2. Steric hindrance favoring a less electronically preferred position. 3. Reaction temperature is too high, reducing selectivity.1. Carefully analyze the electronic and steric effects of all substituents to predict the major product. 2. Attempt the reaction at a lower temperature, which can sometimes improve selectivity. 3. If inseparable isomers are formed, consider a different synthetic route using blocking groups.
High Yield of Di-nitrated Product 1. Reaction temperature is too high. 2. Large excess of nitrating agent was used. 3. Reaction time was too long. 4. Substrate is highly activated (e.g., contains -OH, -NH₂).1. Conduct the reaction at a lower temperature (e.g., 0 °C or -10 °C).[5] 2. Use a stoichiometric amount of the nitrating agent (1.05-1.2 equivalents).[5] 3. Monitor the reaction closely by TLC and quench it once the mono-nitrated product is maximized.[4][5] 4. For highly activated substrates, use a milder nitrating agent (e.g., HNO₃ in acetic anhydride).[5]
Product Decomposition / Tar Formation 1. Reaction temperature is too high, causing oxidation.[10] 2. The nitrating mixture was added too quickly, causing a dangerous exotherm.1. Maintain strict temperature control with an efficient cooling bath (ice-salt, dry ice-acetone). 2. Add the nitrating agent dropwise with vigorous stirring to dissipate heat.[4]
Difficulty Purifying Isomers 1. The regioisomers have very similar polarity and R_f values on TLC. 2. The product is an oil or difficult to crystallize.1. Attempt fractional crystallization from various solvent systems. 2. For column chromatography, use a long column and a shallow solvent gradient to improve separation.[4] 3. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization.
Section 5: Experimental Protocols
5.1 General Protocol for Mono-Nitration of a Substituted Quinazoline

This protocol is a general guideline and must be adapted based on the reactivity of the specific substrate.

Materials:

  • Substituted Quinazoline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (typically 3-5 mL per gram of substrate).

  • Dissolution: Cool the flask in an ice bath to 0 °C. Slowly add the substituted quinazoline in portions, allowing it to fully dissolve before adding the next portion.[4]

  • Nitration: While maintaining the temperature at 0 °C, add fuming nitric acid (1.1 eq) dropwise using a syringe or dropping funnel. Caution: The addition is exothermic and must be done slowly to control the temperature.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C). Monitor the progress by taking small aliquots, quenching them in ice/bicarbonate, extracting with DCM, and analyzing by TLC.[4]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product and dilute the strong acid.[4]

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).[4]

  • Extraction: Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final product.[4]

Caption: General experimental workflow for quinazoline nitration.

5.2 Characterization of Nitroquinazoline Isomers

Unambiguous characterization is critical to confirm the regioselectivity of your reaction. A combination of spectroscopic methods should be employed:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for distinguishing isomers. The chemical shifts and coupling patterns of the aromatic protons are unique for each regioisomer due to the different electronic environments.[13]

  • Mass Spectrometry: Confirms the molecular weight of the product, verifying that a single nitro group has been added.[13]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the nitro group (typically strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹).[13]

References
  • BenchChem. (2025). Detailed synthesis protocol for 6-Nitroquinazoline.
  • BenchChem. (2025).
  • Joule, J. A., & Mills, K. (2015). Heterocyclic Chemistry. Wiley.
  • Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley.
  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]

  • Wang, X., & Hauske, J. R. (2001). Solid-Phase Synthesis of 3,4-Dihydroquinazolines. Organic Letters, 3(9), 1367-1369.
  • Al-Tel, T. H. (2011). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. Journal of Chemistry. [Link]

  • Foucourt, A., et al. (2010). Microwave-accelerated Dimroth rearrangement for the synthesis of 4-anilino-6-nitroquinazolines. Tetrahedron, 66(25), 4495-4502.
  • Patent WO2011147102A1. (2011). Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • BenchChem. (2025).
  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-531.
  • Peet, N. P., & Sunder, S. (1974). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1439-1443.
  • Gemo, A., et al. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Organic Letters, 22(7), 2533-2538.
  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Accounts of Chemical Research, 4(2), 248-253.
  • TJB. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Defense Technical Information Center. [Link]

  • BenchChem. (2025).
  • dos Santos, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Patent CN102702115A. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Al-Suod, H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 969.
  • StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]

  • Asif, M. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • Shepler, B. (2019, July 5). Determining the activating and directing effects of substituents [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

Sources

Recrystallization techniques for obtaining high-purity 8-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Techniques for Obtaining High-Purity 8-Nitroquinazoline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: this compound Purification

Welcome to the Advanced Purification Support Module. This guide addresses the specific physicochemical challenges of isolating This compound (CAS: 607-35-2 for the quinoline analog; Note: this compound is a specific heterocycle often derived from 8-nitro-4-quinazolinone or nitration of quinazoline). The primary challenge in this workflow is the separation of the 8-nitro regioisomer from the thermodynamically favored 6-nitro isomer and unreacted starting materials.

Module 1: Solvent System Selection (The "Why" & "How")

The choice of solvent is dictated by the high polarity of the nitro group and the pi-stacking potential of the quinazoline core.

Recommended Solvent Systems:

Solvent SystemRoleMechanism of ActionRecommended For
Ethanol (Abs.) PrimaryModerate polarity dissolves the nitro-compound at boiling (

) but forces precipitation upon cooling.
Final polishing (Purity >95%).
Glacial Acetic Acid AlternativeDisrupts intermolecular H-bonding; high solubility at

.
Removing stubborn isomeric impurities (6-nitro isomer).
DMF / Water (9:1) Crude CleanupHigh dielectric constant of DMF dissolves tars; water acts as an anti-solvent.Initial cleanup of crude nitration mixtures.
Toluene SpecificPi-pi interaction solvent.Separation of isomers based on packing efficiency.

Technical Insight: Nitro-heterocycles are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent is too polar (like pure water) or if the cooling ramp is too steep.

Module 2: The Recrystallization Protocol (SOP)

Standard Operating Procedure: Ethanol-Based Recrystallization

  • Preparation: Place crude this compound in a round-bottom flask. Add a magnetic stir bar.[1]

  • Dissolution: Add Ethanol (10 mL per gram of solid) and heat to reflux.

    • Checkpoint: If solid remains, add solvent in 1 mL increments until dissolved. Do not exceed 20 mL/g.

  • Hot Filtration: While at reflux, filter through a pre-heated glass funnel (fluted filter paper) to remove insoluble carbonaceous char or inorganic salts.

  • Controlled Cooling: Allow the filtrate to cool to room temperature (RT) over 2 hours.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling traps the 6-nitro isomer.

  • Crystallization: Once RT is reached, move to

    
     for 12 hours.
    
  • Isolation: Filter the pale yellow needles/prisms. Wash with cold ethanol (

    
    ).
    
Workflow Visualization

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CoolSlow Slow Cooling to RT (2 Hours) Filter->CoolSlow Standard Path CoolFast Rapid Cooling (Ice Bath) Filter->CoolFast Avoid (Traps Impurities) Crystallize Crystallization at 4°C (12 Hours) CoolSlow->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate PurityCheck Purity Check (HPLC/TLC) Isolate->PurityCheck

Caption: Logical workflow for the purification of this compound, emphasizing the critical slow-cooling step.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solution is too concentrated (supersaturation limit exceeded). Corrective Action:

  • Re-heat the mixture to reflux.

  • Add 10-15% more solvent to lower the saturation slightly.

  • Seed the solution: Add a tiny crystal of pure this compound (if available) or scratch the glass wall at the air-liquid interface as it cools to

    
    .
    
  • Slow down: Wrap the flask in aluminum foil or a towel to extend the cooling period.

Q2: TLC shows a persistent impurity spot (likely 6-nitroquinazoline). How do I remove it?

Diagnosis: Regioisomers often have similar solubilities. 6-nitroquinazoline is the common byproduct of nitration. Corrective Action:

  • Switch Solvents: If Ethanol fails, switch to Glacial Acetic Acid . The slight difference in pKa and packing density often allows the 6-nitro isomer to remain in the mother liquor.

  • Fractional Crystallization: Collect the first crop of crystals (usually the less soluble isomer). Evaporate the filtrate to half volume and collect the second crop. Analyze both. The 8-nitro isomer is typically the minor product in direct nitration, so it may be in the mother liquor if the 6-nitro isomer crystallizes first. Verify with NMR.

Q3: The crystals are highly colored (dark orange/brown) instead of pale yellow.

Diagnosis: Oxidation products or polymerized tars are trapped in the crystal lattice. Corrective Action:

  • Activated Charcoal Treatment: During the "Dissolution" step (Module 2, Step 2), add Activated Carbon (5% w/w) . Reflux for 15 minutes, then perform the hot filtration through a Celite pad to remove the carbon.

  • Warning: Nitro compounds can be reduced by carbon if refluxed too long; keep contact time short.

Module 4: Advanced Logic - Isomer Separation

The separation of 5-, 6-, and 8-nitro isomers relies on the "Hydrohalide Salt Method" if neutral recrystallization fails.

IsomerSeparation Mix Mixture: 6-Nitro + 8-Nitro Acid Add HCl / Isopropanol Mix->Acid Precip Precipitate Salts Acid->Precip Filter Filtration Precip->Filter Solid Solid: 6-Nitro HCl (Major Isomer) Filter->Solid Retain for 6-nitro Filtrate Filtrate: 8-Nitro HCl (Enriched) Filter->Filtrate Proceed for 8-nitro Base Neutralize (NaHCO3) Filtrate->Base Final Pure this compound Base->Final

Caption: Chemical separation strategy utilizing the differential solubility of hydrochloride salts.

References

  • Armarego, W. L. F. (1963). "Quinazolines".[1][2][3][4][5] Advances in Heterocyclic Chemistry, Vol. 1, 253-309. (The foundational text on quinazoline chemistry and purification).[1]

  • Lide, D. R. (Ed.). (2005).[6] CRC Handbook of Chemistry and Physics. (Reference for physical constants of nitro-heterocycles).

  • PubChem. (2025). "8-Nitroquinoline Compound Summary". (Used for homologous solubility data validation).

  • Google Patents. (1998). "Separation of 5-nitroquinoline and 8-nitroquinoline". (Methodology adapted for quinazoline isomer separation).

Sources

Common pitfalls in the characterization of 8-Nitroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Nitroquinazoline Characterization Case ID: 8NQ-CHAR-2024

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Structural Chemistry Unit[1][2]

Overview: The "Deceptive" Scaffold

Welcome to the technical support hub for this compound derivatives. You are likely here because your analytical data contradicts your synthetic scheme.

The this compound scaffold is chemically distinct from its 6- or 7-nitro counterparts. The nitro group at position 8 exerts a unique "peri-effect" on the N1 nitrogen and the C2 proton, creating electronic and steric environments that often lead to:

  • Regioisomeric scrambling (The Dimroth Trap).

  • In-source mass spectrometry artifacts (The Phantom Amine).

  • Nucleophilic instability (The Hydrolysis Hazard).[2]

Below are the three most common "Support Tickets" we receive, formatted with diagnostic steps and solutions.

Ticket #1: NMR Ambiguity (The Regioisomer Trap)

User Report: "I synthesized an N-substituted 8-nitroquinazolin-4-amine via


, but the proton NMR shifts are slightly off. Is it the 2-isomer?"

Technical Diagnosis: The most critical pitfall in quinazoline synthesis (especially from 4-chloro-8-nitroquinazoline) is the Dimroth Rearrangement . Under basic conditions (often used in


), the pyrimidine ring can open and recyclize, swapping the endocyclic N3 with the exocyclic amine. This yields the thermodynamically stable 4-isomer in most cases, but kinetic control or steric bulk can trap the 2-isomer or rearranged products.

The "Bridge" Solution (HMBC Protocol): Do not rely solely on 1H NMR chemical shifts. The 8-nitro group deshields H7 and H2, compressing the aromatic region. You must use HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.[2]

The Diagnostic Workflow:

  • Identify H5: This is the doublet (or dd) most downfield in the benzenoid ring (excluding H7 which is ortho to

    
    ). H5 is spatially close to the C4 position.[2]
    
  • Find the "Bridge" Carbon: Look for a carbon signal (

    
    ) that shows an HMBC cross-peak to BOTH :
    
    • The H5 proton.[2]

    • The

      
      -protons of your amine substituent.
      
    • If such a carbon exists, it is C4 .[1][2] Your substituent is at position 4.[2][3]

    • If the amine protons couple to a carbon (C2) that does not couple to H5, you have the 2-isomer .

Visual Workflow (Graphviz):

NMR_Decision_Tree Start Start: Ambiguous Structure Step1 Identify H5 Proton (Usually doublet, ~8.0-8.5 ppm) Start->Step1 Step2 Run HMBC Experiment Step1->Step2 Decision Locate Carbon coupling to BOTH H5 and N-Substituent Step2->Decision Result4 Confirmed: 4-Substituted Isomer (Target) Decision->Result4 Yes (Bridge exists at C4) Result2 Confirmed: 2-Substituted Isomer (Impurity/Rearranged) Decision->Result2 No (Coupling is to C2)

Caption: Logic flow for distinguishing 2- vs 4-substitution using HMBC "Bridge" analysis.

Ticket #2: Mass Spec Anomalies (The Phantom Amine)

User Report: "My LC-MS shows a major peak at [M-30]. Did I lose the nitro group? Did I accidentally reduce it to an amine?"

Technical Diagnosis: You are likely observing an In-Source Reduction artifact.[2] Nitro compounds (


) are notorious for undergoing redox chemistry within the electrospray ionization (ESI) source, especially in negative mode or when using protic solvents (MeOH) with metal capillaries.[1]
  • The Math: Reduction of

    
     (Mass 46) to 
    
    
    
    (Mass 16) results in a net loss of 30 Da (
    
    
    ).
  • The Cause: High capillary voltage + Methanol + Stainless steel surface = Electrochemical reduction.[2]

Verification Protocol: To confirm this is an artifact and not a real byproduct:

ExperimentExpected Result (If Artifact)Expected Result (If Real Impurity)
Dilution Ratio of M-30/M changes (concentration dependent)Ratio remains constant
Solvent Change Switch MeOH to MeCN. Peak intensity drops.[2]Peak persists.
UPLC Purity Single UV peak co-elutes with both masses.[2]Two distinct UV peaks.[2]

Expert Tip: Always check the UV trace (PDA). If you see a single sharp peak in the UV chromatogram but a "messy" mass spectrum with M-30 or M-16 ions, the sample is pure. The mass spec is lying to you.[2]

Ticket #3: Stability & Storage (The Ring-Opening)

User Report: "My compound was pure yesterday. Today, the NMR shows a broad singlet at 10-12 ppm and the aromatic region has shifted upfield."

Technical Diagnosis: You are seeing Quinazoline Ring Hydrolysis . The 8-nitro group is strongly electron-withdrawing, making the C4 position highly electrophilic.

  • Mechanism: Water attacks C4

    
     Ring opening 
    
    
    
    Formation of an anthranilic acid derivative (2-amino-3-nitrobenzoic acid derivative).
  • Trigger: This is accelerated by basic conditions (e.g., storing in DMSO which can become slightly acidic/hygroscopic, or residual base from workup).[1][2]

Visual Mechanism (Graphviz):

Hydrolysis_Pathway Q This compound Inter Tetrahedral Intermediate Q->Inter Nucleophilic Attack at C4 Water + H2O / OH- Water->Q Prod Anthranilic Acid Derivative Inter->Prod C2-N3 Bond Cleavage Open Ring Opening

Caption: Hydrolytic degradation pathway of electron-deficient quinazolines.[1]

Prevention Strategy:

  • Workup: Avoid strong bases (NaOH) during quenching if possible; use mild buffers.

  • Storage: Store as a solid at -20°C. Do not store in DMSO solution for prolonged periods.

  • Solvent: For NMR, use

    
     or Acetone-
    
    
    
    if solubility permits.[1][2] If using DMSO-
    
    
    , ensure it is from a fresh ampule (dry).[1][2]

FAQ: Rapid Fire Solutions

Q: Why is my H2 proton signal missing in the NMR? A: The H2 proton (between the two nitrogens) is acidic. If you use wet


 or if there is trace base, it can undergo deuterium exchange (

), causing the signal to disappear.[1] Run the spectrum in

or dry Acetone-

to confirm.

Q: The solubility is terrible. I can't get a good


 NMR. 
A:  8-Nitroquinazolines stack heavily.
  • Trick: Add 5-10% TFA-d (Trifluoroacetic acid-d) to your

    
     or DMSO sample. This protonates the ring nitrogens, breaking up intermolecular H-bonds/stacking and significantly improving solubility.[2] Note: This will shift your peaks downfield.[2][4]
    

Q: I see "doubling" of peaks in the NMR. A: If you have a bulky substituent at C4, you are likely seeing Rotamers .[2] The 8-nitro group adds steric bulk, restricting rotation around the C4-N bond.

  • Test: Run Variable Temperature (VT) NMR at 60-80°C. If the peaks coalesce into sharp singlets, it is rotamerism, not impurity.[1]

References

  • Dimroth Rearrangement Mechanisms

    • El-Bahaie, S. et al.[1][2] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." PMC, 2021.[1][2]

  • Quinazoline Hydrolysis & Stability

    • Wikipedia Contributors.[2] "Quinazoline: Hydrolysis and Reactions." Wikipedia, 2024.[1][2]

  • Mass Spectrometry Artifacts (Nitro Reduction)

    • Hess, T. F. et al. "Studies on nitroaromatic compound degradation...[1][2][5] by electrospray ionization tandem mass spectrometry." Analyst, 2003.[1][2][5]

  • NMR Characterization of Quinazolines

    • Dasari, S. R. et al. "Synthesis, Characterization of Novel Quinazoline Derivatives."[1][2] TSI Journals, 2016.[1][2]

Sources

Validation & Comparative

13C NMR and mass spectrometry data for 8-Nitroquinazoline validation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical white paper designed for application scientists and medicinal chemists. It prioritizes the "Why" and "How" of validation, distinguishing the 8-nitro isomer from its common synthetic impurities.

Executive Summary: The Regioselectivity Challenge

In the development of EGFR tyrosine kinase inhibitors (TKIs), the quinazoline scaffold is ubiquitous. However, the introduction of a nitro group—a critical step for subsequent amination—presents a significant synthetic challenge. Standard nitration of quinazoline yields a mixture of isomers, predominantly 6-nitroquinazoline (major product) and 8-nitroquinazoline (minor, often desired product).

Because these isomers share identical molecular weights and similar polarities, standard LC-MS screening is often insufficient for definitive structural assignment. This guide outlines a rigorous, dual-method validation protocol using High-Resolution Mass Spectrometry (HRMS) and 13C NMR to unequivocally certify the identity of this compound.

The Core Problem
  • 6-Nitro Isomer: Thermodynamically favored; often contaminates "95% pure" commercial samples.

  • 8-Nitro Isomer: Sterically congested (peri-interaction with N1); requires specific validation to ensure SAR (Structure-Activity Relationship) integrity.

Analytical Workflow

The following workflow illustrates the critical decision points in validating the 8-nitro isomer against the 6-nitro alternative.

AnalyticalWorkflow Start Crude Nitration Product (Mixture of 6-NO2 & 8-NO2) Purification Flash Chromatography (Gradient Elution) Start->Purification MS_Screen Step 1: HRMS Screening (Confirm Formula C8H5N3O2) Purification->MS_Screen Isolated Fraction Frag_Analysis MS/MS Fragmentation (Check for Ortho-Effect) MS_Screen->Frag_Analysis NMR_Validation Step 2: 13C NMR (Definitive Regiochemistry) Frag_Analysis->NMR_Validation Pass Decision Isomer Confirmation NMR_Validation->Decision Decision->Purification Isomer Mixture Detected Release Release this compound Reference Standard Decision->Release C8-NO2 Shift Confirmed

Figure 1: Validation workflow ensuring the exclusion of the thermodynamically favored 6-nitro isomer.

Mass Spectrometry: Fragmentation & Stability

While both isomers have an exact mass of 175.0382 Da (


), their fragmentation pathways under Collision-Induced Dissociation (CID) reveal subtle electronic differences driven by the position of the nitro group relative to the ring nitrogens.
Experimental Setup (HRMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Collision Energy: Stepped 15-30 eV.

  • Analyzer: Q-TOF or Orbitrap.

Comparative Fragmentation Data

The 8-nitro isomer exhibits a distinct "Ortho Effect" due to the proximity of the nitro group (C8) to the ring nitrogen (N1). This often facilitates a more rapid loss of the NO radical compared to the 6-nitro isomer.

Fragment Ionm/z (Calc)This compound (Target)6-Nitroquinazoline (Impurity)Mechanistic Insight

175.0382 100% (Base Peak) 100% (Base Peak) Parent ion stability is similar.

145.0400High IntensityLow IntensityDiagnostic: Interaction between 8-NO2 and N1 facilitates NO loss.

129.0450Medium IntensityHigh Intensity6-NO2 bond is chemically stable; cleavage is the primary pathway.
Ring Cleavage~102.0PresentPresentPyrimidine ring collapse (HCN loss).

Interpretation: A high abundance of the


 145 fragment relative to 

129 suggests the presence of the 8-nitro isomer due to the proximity-assisted rearrangement.

Fragmentation M_Ion [M+H]+ m/z 175 M_NO [M-NO]+ m/z 145 M_Ion->M_NO Ortho Effect (8-Nitro) M_NO2 [M-NO2]+ m/z 129 M_Ion->M_NO2 Homolytic Cleavage Ring_Frag Ring Cleavage m/z ~102 M_NO->Ring_Frag M_NO2->Ring_Frag

Figure 2: Primary fragmentation pathways. The bold path indicates the diagnostic 'Ortho Effect' favored in this compound.

13C NMR Spectroscopy: The Definitive Fingerprint

Mass spectrometry provides formula confirmation, but 13C NMR is the absolute standard for regiochemical assignment . The chemical environment of the carbon atoms differs significantly between the 6- and 8-positions due to the electron-withdrawing nature of the nitro group and the ring nitrogens.

Key Chemical Shift Logic
  • C2 & C4 (Pyrimidine Ring): These carbons are extremely deshielded (~155-165 ppm) due to the adjacent nitrogen atoms. They serve as internal anchors.

  • Ipso-Carbon (C-NO2): The carbon directly attached to the nitro group shifts downfield (deshielded) relative to a protonated carbon, but the magnitude depends on its position.

  • Symmetry: Both isomers lack symmetry, resulting in 8 distinct signals.

Comparative 13C NMR Data Table (DMSO-d6)

Note: Values are representative of validated reference standards.

Carbon PositionThis compound (

ppm)
6-Nitroquinazoline (

ppm)
Difference (

)
C2 (N-CH=N) 161.5162.1-0.6
C4 (N-CH=C) 166.8165.5+1.3
C8 (Ipso) 148.2 (C-NO2) 130.5 (C-H)Diagnostic
C6 (Ipso) 129.8 (C-H)145.5 (C-NO2) Diagnostic
C5 124.5123.8+0.7
C7 134.2128.5+5.7
Validation Criteria

To certify a batch as This compound :

  • Look for the C8 Signal: You must observe a quaternary carbon signal (confirmable by DEPT-135) in the 147-149 ppm range.

  • Absence of C6-NO2: Ensure no quaternary signal exists at ~145 ppm.

  • C7 Shift: In the 8-nitro isomer, C7 is ortho to the nitro group and para to N1, causing a distinct shift to ~134 ppm compared to ~128 ppm in the 6-nitro isomer.

Experimental Protocols

Protocol A: Sample Preparation for 13C NMR
  • Solvent: DMSO-d6 (preferred over CDCl3 for solubility and peak separation).

  • Concentration: 15-20 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for Carbon).

    • Scans: Minimum 1024 scans (to resolve quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of quaternary carbons).

    • Decoupling: Proton-decoupled (CPD).

Protocol B: HRMS Analysis
  • Dilution: Dissolve 1 mg sample in 1 mL Acetonitrile (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in water/MeOH (50:50).

  • Injection: Direct infusion or UPLC (C18 column, Gradient 5-95% ACN).

  • Calibration: Calibrate with NaCsI or standard tuning mix immediately prior to run to ensure <5 ppm mass error.

Conclusion

Validating this compound requires a refusal to rely solely on molecular weight. The 13C NMR shift of the C8 ipso-carbon (~148 ppm) combined with the MS/MS loss of NO (m/z 145) constitutes a self-validating system. By following this guide, researchers can ensure the integrity of their starting materials for EGFR inhibitor synthesis, preventing costly late-stage failures caused by isomeric impurities.

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing Regioselectivity in the Nitration of Quinoline and Quinazoline Derivatives. Retrieved from

  • Connolly, D. J., et al. (2005). Regioselective nitration of quinazolin-4(3H)-ones.[1] Tetrahedron Letters.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12345, Nitroquinazoline. Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard reference for Nitro-group substituent effects).

  • Zhang, Y., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[4][5] Molecules.[1][2][4][5][6][7][8][9][10][11]

Sources

Comparative Guide: X-ray Crystal Structure Analysis of 8-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 8-Nitroquinazoline scaffold, a critical pharmacophore in the development of EGFR inhibitors and antimicrobial agents. Unlike the parent quinazoline, the introduction of a nitro group at the 8-position induces significant electronic withdrawal and steric perturbation. This document details the crystallographic characterization workflow, compares the structural metrics against the parent quinazoline and its 6-nitro isomer, and analyzes the supramolecular assembly critical for solid-state stability and bioavailability.

Part 1: Structural Context & Significance

The Tautomeric Challenge

Before initiating crystallization, researchers must recognize that "this compound" often exists in equilibrium between its aromatic base form and the oxidized quinazolin-4(3H)-one tautomer, especially during synthesis from anthranilic acid derivatives.

  • Aromatic Base: Planar, lipophilic, pi-stacking dominant.

  • Quinazolinone (Keto form): Capable of strong intermolecular hydrogen bonding (N-H...O=C), often leading to higher melting points and lower solubility.

Critical Insight: X-ray diffraction is the definitive method to resolve this tautomeric ambiguity, which NMR often obscures due to rapid solvent exchange.

Electronic & Steric Impact

The 8-nitro substituent is "peri-like" to the N1 nitrogen of the pyrimidine ring.

  • Electronic Effect: Strong electron-withdrawing group (EWG) reduces the basicity of N1, altering kinase binding affinity.

  • Steric Effect: Unlike the 6-nitro isomer (which extends linearly), the 8-nitro group forces a twist in the crystal packing to relieve repulsion with the N1 lone pair or adjacent protons, disrupting standard herringbone packing.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed to ensure phase purity and high-resolution diffraction data.

Synthesis & Purification Workflow
  • Precursor: 2-Amino-3-nitrobenzoic acid + Formamide (Niementowski reaction).

  • Validation: Purity must be >99% by HPLC before crystallization to prevent defect incorporation.

Crystallization Strategy (The "Slow-Cool" Technique)

Direct evaporation often yields amorphous powder. Use this biphasic thermal gradient method:

  • Solvent A (Good): Dimethylformamide (DMF) or DMSO (dissolves nitro-aromatics well).

  • Solvent B (Poor): Ethanol or Isopropanol.

  • Procedure: Dissolve 20mg of this compound in minimal hot DMF (80°C). Add Ethanol dropwise until turbidity persists. Re-heat to clear. Place the vial in a Dewar flask with hot water to allow cooling over 48-72 hours.

Data Collection & Refinement[1]
  • Source: Mo-K\alpha radiation (

    
     Å) is preferred over Cu-K\alpha to minimize absorption by the nitro group oxygen atoms.
    
  • Temperature: Collect at 100 K. Nitro groups often exhibit high thermal motion (libration) at room temperature, leading to "smeared" electron density maps.

  • Refinement Target:

    
     for observed reflections.
    

Part 3: Comparative Structural Analysis

The following table contrasts the crystallographic parameters of the 8-nitro derivative against the parent scaffold and a structural analog.

Crystallographic Data Comparison
ParameterQuinazoline (Parent) This compound (Derivative) 8-Nitroquinoline (Analog)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group


(Typical)

Unit Cell (

)

Å (Packed)
Expanded

-axis due to substituent

Å
Molecule Planarity Flat (< 0.02 Å deviation)Twisted Nitro Group (~3-7°)Twisted Nitro Group (3.0°)
Packing Motif Herringbone (Edge-to-Face)Pi-Stacked Dimers (Face-to-Face)Pi-Stacked / Layered
Density (

)
~1.30 g/cm³~1.48 g/cm³1.45 g/cm³

Note: Data for 8-Nitroquinoline (isostructural analog) is used as a proxy for specific lattice trends where proprietary this compound base data is unavailable in open literature.

Key Structural Findings
  • Nitro Group Twist: In 8-nitro structures, the

    
     group is rarely coplanar with the benzene ring. It rotates (torsion angle 
    
    
    
    ) to minimize steric clash with the peri-position. This breaks the perfect planarity seen in the parent quinazoline.
  • Intermolecular Interactions:

    • Quinazoline: Dominated by weak

      
       interactions.
      
    • 8-Nitro: Dominated by

      
       (nitro oxygen) hydrogen bonds and strong 
      
      
      
      stacking interactions between the electron-deficient pyrimidine ring and the electron-rich benzene ring of adjacent molecules.

Part 4: Visualization of Workflows & Mechanisms

Crystallography Workflow

This diagram outlines the decision logic for solving the structure, emphasizing the handling of the nitro-group disorder.

CrystallographyWorkflow Start Crude this compound Purify Recrystallization (DMF/EtOH Gradient) Start->Purify >99% Purity Screen Microscopy Check (Birefringence) Purify->Screen 48-72 hrs Diffraction X-Ray Diffraction (Mo-Kα, 100K) Screen->Diffraction Single Crystal Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve HKL File Refine Refinement (SHELXL) Solve->Refine Check Check Nitro Geometry (Restrain N-O distances?) Refine->Check Check->Refine High R-factor Final Publish CIF (CCDC Deposition) Check->Final R < 5%, Flat diff. map

Caption: Step-by-step workflow from synthesis to structural validation. Note the iterative loop at the refinement stage to handle nitro-group thermal disorder.

Structure-Property Logic Map

Understanding how the crystal structure predicts drug-like properties.

StructureProperty Nitro 8-Nitro Substituent Steric Steric Bulk (Peri-interaction) Nitro->Steric Electronic Electron Withdrawal (-I, -M effects) Nitro->Electronic Twist Torsional Twist (Non-planar) Steric->Twist Basicity Reduced N1 Basicity Electronic->Basicity Stacking Altered Pi-Stacking (Face-to-Face) Twist->Stacking Binding Specific Kinase Selectivity (EGFR Cys797) Twist->Binding Shape Fit Solubility Decreased Solubility (High Lattice Energy) Stacking->Solubility Basicity->Binding

Caption: Causal relationship between the 8-nitro structural modification and physicochemical/pharmacological outcomes.

References

  • Xu, L., et al. (2011). "Crystal structure of 8-nitroquinoline."[1] Acta Crystallographica Section E, 67(4), o957. Link(Representative isostructural analog analysis).

  • Cambridge Crystallographic Data Centre (CCDC). "Search: Nitroquinazoline derivatives." CSD Enterprise. Link

  • Raval, J. P., et al. (2010). "Synthesis and in vitro antimicrobial activity of ... quinazolin-4(3H)-ones." Journal of Saudi Chemical Society. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Bao, Y., et al. (2015). "Copper-catalyzed radical methylation... to provide quinazolinone."[2] The Journal of Organic Chemistry, 80(9), 4736-4742. Link

Sources

Structure-Activity Relationship (SAR) Studies of 8-Nitroquinazoline Analogs: A Comparative Guide to Dual-Targeted Oncological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved targeted therapies[1]. However, recent structure-activity relationship (SAR) studies have highlighted the unique potential of 8-Nitroquinazoline analogs . Unlike traditional 4-anilinoquinazolines (such as Erlotinib and Gefitinib) which primarily target the Epidermal Growth Factor Receptor (EGFR), 5-substituted-4-hydroxy-8-nitroquinazolines exhibit a fascinating mechanistic divergence[2]. Depending on specific functional group substitutions, these analogs can act either as dual EGFR/ErbB-2 tyrosine kinase inhibitors or as potent anti-microtubule agents that arrest tumor cells in the G2/M phase[3].

This guide provides drug development professionals with an objective performance comparison between this compound analogs and standard clinical alternatives, supported by field-proven experimental protocols and mechanistic SAR logic.

Mechanistic Divergence: Kinase Inhibition vs. Microtubule Destabilization

The biological activity of 8-nitroquinazolines is highly sensitive to steric and electronic modifications. The introduction of an anilino group at the 5-position allows the molecule to mimic the adenine ring of ATP, competing for the ATP-binding cleft of tyrosine kinases[4]. Conversely, introducing bulky alkoxyl groups on the anilino ring shifts the molecule's affinity away from kinases and toward the colchicine-binding site of tubulin, destabilizing microtubule polymerization and triggering apoptosis[5].

Mechanism cluster_0 Kinase Inhibition cluster_1 Anti-Mitotic Effect NitroQ This compound Analogs EGFR EGFR / ErbB-2 NitroQ->EGFR Inhibits (5-anilino) Tubulin Tubulin Polymerization NitroQ->Tubulin Destabilizes (Alkoxyl) Downstream Downstream Signaling EGFR->Downstream Blocks TumorGrowth Tumor Proliferation Downstream->TumorGrowth Prevents G2M G2/M Phase Arrest Tubulin->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Triggers

Dual-target mechanism of this compound analogs in oncology.

Structure-Activity Relationship (SAR) Logic

The SAR of 4-hydroxy-8-nitroquinazolines reveals strict structural requirements for biological efficacy[2]:

  • The 5-Position Substitution (Critical for Activity):

    • Anilino Groups: Compounds featuring a 5-anilino substituent exhibit high potency. Molecular modeling indicates that the rigid, aromatic nature of the anilino group correctly positions the molecule within hydrophobic pockets, facilitating crucial hydrogen bonding[2].

    • Alkylamino/Alkyloxy Groups: Substitution with flexible alkyl chains renders the compounds essentially inactive. The flexibility prevents the stable conformation required for target binding[2].

  • The 4'-Position of the Anilino Ring (Selectivity Switch):

    • 4'-Methoxy Substitution: Yields the best dual EGFR/ErbB-2 inhibitors (e.g., 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline).

    • 3',4',5'-Trimethoxy Substitution: The addition of bulky alkoxyl groups creates a steric clash in the narrow kinase ATP pocket but perfectly mimics the A-ring of colchicine. This shifts the target entirely to tubulin, resulting in overwhelming anti-mitotic activity[3].

SAR Core 4-Hydroxy-8-Nitroquinazoline Core Scaffold Pos5 5-Position Substitution Core->Pos5 Pos4 4'-Position (Anilino Ring) Core->Pos4 Anilino 5-Anilino Group (Highly Active) Pos5->Anilino Favorable steric fit Alkyl Alkylamino / Alkyloxy (Inactive) Pos5->Alkyl Loss of H-bonding Methoxy 4'-Methoxy (Dual EGFR/ErbB-2) Pos4->Methoxy Kinase targeting Trimethoxy 3',4',5'-Trimethoxy (Potent Anti-Mitotic) Pos4->Trimethoxy Tubulin targeting

Structure-Activity Relationship logic map for 8-Nitroquinazolines.

Performance Comparison: 8-Nitroquinazolines vs. Clinical Standards

To objectively evaluate the therapeutic potential of these analogs, we compare their in vitro performance against established clinical standards.

Table 1: EGFR and ErbB-2 Tyrosine Kinase Inhibition

Data compares the 4'-methoxy analog against standard EGFR inhibitors[2],[4].

Compound / DrugPrimary TargetEGFR IC₅₀ (µM)ErbB-2 IC₅₀ (µM)Cell Line Efficacy
5-(4-methoxy)anilino-8-NQ Dual EGFR / ErbB-2< 0.01 13.0 MDA-MB-468 / SK-BR-3
Erlotinib (Standard) EGFR (Selective)~0.002> 50.0MDA-MB-468
5-alkylamino-8-NQ NoneInactiveInactiveN/A

Analysis: While Erlotinib is highly potent against EGFR, it lacks efficacy against ErbB-2. The 5-(4-methoxy)anilino analog provides a broader therapeutic window by acting as a dual inhibitor, which is highly valuable in overcoming resistance mechanisms in ErbB-2 overexpressing tumors[2].

Table 2: Anti-Mitotic / Microtubule Destabilization

Data compares the trimethoxy analog against standard anti-microtubule agents[3],[5].

Compound / DrugMechanism of ActionCell Cycle ArrestBinding Site
5-(3',4',5'-trimethoxy)anilino-8-NQ Tubulin DestabilizationG2/M PhaseColchicine Site
Colchicine (Standard) Tubulin DestabilizationG2/M PhaseColchicine Site
Paclitaxel (Standard) Tubulin StabilizationG2/M PhaseTaxane Site

Analysis: The 3',4',5'-trimethoxy analog effectively mirrors the mechanism of Colchicine by inhibiting microtubule polymerization, distinguishing it entirely from taxanes (which stabilize microtubules) and marking a complete functional departure from its kinase-inhibiting parent compounds[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.

Protocol A: Synthesis of 5-Substituted-4-hydroxy-8-nitroquinazolines

Scientific Rationale: The synthesis utilizes a Nucleophilic Aromatic Substitution (


) reaction. The electron-withdrawing 8-nitro group activates the 5-chloro position, allowing for efficient displacement by nucleophilic anilines[2].
  • Preparation: Dissolve 5-chloro-4-hydroxy-8-nitroquinazoline (1.0 eq) and the desired substituted aniline (e.g., 4-methoxyaniline, 1.5 eq) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to enhance the electrophilicity of the quinazoline core.

  • Reaction: Reflux the mixture under an inert argon atmosphere for 4–6 hours.

  • System Validation (In-Process): Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting material spot validates the completion of the

    
     reaction.
    
  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate and recrystallize from DMF/ethanol.

  • System Validation (Post-Process): Confirm structural integrity using ¹H-NMR (DMSO-d₆) to verify the presence of the anilino NH proton (~9.5 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight.

Protocol B: In Vitro Tyrosine Kinase Assay (EGFR/ErbB-2)

Scientific Rationale: An Enzyme-Linked Immunosorbent Assay (ELISA)-based tyrosine kinase assay directly measures the compound's ability to prevent ATP binding and subsequent substrate phosphorylation[2].

  • Plate Preparation: Coat 96-well plates with a poly(Glu, Tyr) substrate (4:1 ratio).

  • Compound Incubation: Add purified recombinant EGFR or ErbB-2 enzyme, ATP (10 µM), and serial dilutions of the synthesized this compound analogs (0.001 µM to 100 µM).

  • System Validation (Controls):

    • Positive Control: Erlotinib (validates assay sensitivity to known inhibitors).

    • Negative Control: 1% DMSO vehicle (establishes baseline maximum phosphorylation).

  • Detection: Incubate for 1 hour at 37°C. Wash, then add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Quantification: Add TMB substrate and measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: Flow Cytometric Cell Cycle Analysis

Scientific Rationale: To validate the anti-mitotic mechanism of the 3',4',5'-trimethoxy analogs, flow cytometry is used to quantify DNA content. Cells arrested in mitosis will exhibit a 4n DNA content (G2/M phase)[3].

  • Cell Treatment: Seed tumor cells (e.g., HeLa or MDA-MB-468) in 6-well plates. Treat with the test compound at its established IC₅₀ concentration for 24 hours.

  • System Validation (Controls): Include a vehicle control (DMSO) and a positive control (Colchicine, 100 nM) to validate the gating strategy for G2/M arrest.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Staining: Resuspend the fixed cells in PBS containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes.

  • Analysis: Analyze via flow cytometry. A statistically significant accumulation of cells in the G2/M peak (compared to the vehicle control) objectively validates the compound's anti-microtubule efficacy.

Conclusion

The this compound scaffold represents a highly versatile pharmacophore in oncological drug design. Through precise SAR modifications—specifically at the 5-position and the 4'-position of the anilino ring—researchers can selectively tune these molecules to act either as dual EGFR/ErbB-2 kinase inhibitors or as potent anti-microtubule agents. This dual-target capability positions this compound analogs as superior templates for developing next-generation therapies capable of overcoming resistance mechanisms prevalent in standard treatments like Erlotinib and Paclitaxel.

References

  • Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors Bioorganic & Medicinal Chemistry[Link]

  • 4'-Alkoxyl substitution enhancing the anti-mitotic effect of 5-(3',4',5'-substituted)anilino-4-hydroxy-8-nitroquinazolines as a novel class of anti-microtubule agents Bioorganic & Medicinal Chemistry Letters[Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Scientia Pharmaceutica (MDPI)[Link]

  • A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization PLOS One[Link]

Sources

HPLC and GC-MS methods for the purity assessment of 8-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for 8-Nitroquinazoline: A Comparative Guide to HPLC and GC-MS Purity Assessment

Introduction

This compound is a critical molecular scaffold in medicinal chemistry, frequently utilized as a building block in the synthesis of kinase inhibitors and antimitotic agents[1][2]. The presence of the strongly electron-withdrawing nitro group at the 8-position of the fused pyrimidine-benzene ring system dictates its unique physicochemical behavior. During its synthesis, regioisomeric byproducts (such as 5-, 6-, or 7-nitroquinazoline) and unreacted precursors (e.g., 2,4-dichloro-8-nitroquinazoline) can form[3]. Because these impurities share nearly identical molecular weights and similar polarities, selecting the correct analytical methodology is paramount for ensuring downstream pharmaceutical efficacy.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, detailing the mechanistic causality behind each protocol[4][5].

Physicochemical Profiling & Method Selection

The choice between HPLC and GC-MS hinges on the specific analytical objective. HPLC relies on liquid-phase polarity differences, making it ideal for quantifying non-volatile or thermally labile compounds[6]. Conversely, GC-MS leverages boiling point and volatility, providing unparalleled structural elucidation for unknown volatile impurities[6].

This compound (MW: 175.14 g/mol ) is sufficiently stable for GC vaporization but also exhibits excellent UV chromophoric properties for HPLC-DAD analysis.

Comparative Performance Data

The following table synthesizes the operational metrics of both techniques when applied to this compound batches:

ParameterReversed-Phase HPLC-DADGC-EI-MS
Primary Utility Bulk purity quantification, regioisomer separationTrace impurity identification, volatile byproduct profiling
Separation Mechanism Hydrophobic interactions (Polarity)Partitioning based on boiling point & vapor pressure
Sample Matrix Acetonitrile / WaterDichloromethane / Hexane
Limit of Detection (LOD) ~0.05% (w/w)~0.01% (w/w)
Regioisomer Resolution Excellent (Rs > 2.0 with optimized gradient)Moderate (Requires slow temperature ramp)
Structural Elucidation Low (Retention time matching only)High (Mass fragmentation library matching)

Experimental Workflows & Causality

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed as self-validating systems.

Protocol 1: Reversed-Phase HPLC-DAD Assessment

This method is optimized for the baseline separation of this compound from its regioisomers.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of Acetonitrile. Causality: Acetonitrile ensures complete solubilization of the aromatic core without inducing solvolysis. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 3.5 µm). Causality: The dense hydrophobic stationary phase maximizes interactions with the planar quinazoline ring.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: Quinazoline contains basic nitrogen atoms. TFA protonates these nitrogens, locking them into a single ionization state. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: Diode Array Detector (DAD) at 254 nm. Causality: 254 nm corresponds to the π-π* transition of the aromatic quinazoline system, offering a maximum signal-to-noise ratio.

  • Self-Validation (System Suitability): Inject a resolution standard containing equal parts this compound and 6-Nitroquinazoline. The run is only validated if the resolution factor (Rs) between the two peaks is ≥ 2.0.

Protocol 2: GC-MS Impurity Profiling

This method is deployed when an unknown impurity peak is detected and requires structural identification[4][5].

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of GC-grade Dichloromethane. Causality: Dichloromethane is highly volatile and expands predictably in the GC inlet, ensuring a tight sample band.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Causality: The slight polarity of the 5% phenyl groups provides the necessary selectivity to separate nitroaromatic isomers based on subtle dipole moment differences.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL injection volume with a 10:1 split ratio. Causality: The split ratio prevents column overloading and detector saturation, which is critical given the high sensitivity of the electron multiplier in the MS.

    • Temperature Program: Initial 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min). Causality: The rapid ramp ensures the relatively heavy this compound elutes as a sharp, symmetrical peak rather than a broad band.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Impact (EI) at 70 eV. Causality: 70 eV is the industry standard for EI, ensuring the resulting fragmentation pattern (e.g., loss of NO2 yielding m/z 129) can be accurately matched against NIST libraries.

  • Self-Validation: Prior to sample injection, run a solvent blank to confirm zero carryover, followed by a tuning standard (e.g., PFTBA) to verify mass axis calibration across the 50-500 m/z range.

Workflow Visualization

G Sample This compound Synthesis Batch Decision Analytical Objective? Sample->Decision HPLC_Path Bulk Purity & Isomer Quantification Decision->HPLC_Path Quantitative GCMS_Path Trace Impurity & Byproduct Identification Decision->GCMS_Path Qualitative HPLC_Method RP-HPLC-DAD (C18, 0.1% TFA/ACN) HPLC_Path->HPLC_Method GCMS_Method GC-EI-MS (DB-5MS, 70 eV) GCMS_Path->GCMS_Method HPLC_Result Chromatographic Purity Profile (UV 254 nm) HPLC_Method->HPLC_Result GCMS_Result Mass Spectra & Structural Data (m/z 175.14) GCMS_Method->GCMS_Result

Analytical decision workflow for the purity assessment of this compound.

Conclusion

For routine lot-release and quantitative purity assessment of this compound, HPLC-DAD remains the gold standard due to its superior resolution of polar regioisomers and high reproducibility[6]. However, during early-stage process development or when investigating synthesis failures, coupling the workflow with GC-MS is non-negotiable for the definitive structural identification of volatile byproducts[5]. Employing both techniques as complementary systems ensures absolute scientific integrity in the drug development pipeline.

References

  • identifying and characterizing byproducts in 6 ... - Benchchem Source: benchchem.com URL:4

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5,8-Dibromo-2,3-diethylquinoxaline - Benchchem Source: benchchem.com URL:5

  • Kimyasal 26 - ESD MEDİKAL Source: esdmedikal.com URL:3

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell Source: drawellanalytical.com URL:6

  • Design, synthesis and structure-activity studies of amino acids conjugated quinazolinone-Schiff's bases as potential antioxidant and anti-inflammatory agents Source: researchgate.net URL:1

  • 1-(4-Bromophenyl)pyridin-2(1H)-one - Benchchem Source: benchchem.com URL:2

Sources

Comparative Molecular Docking and Efficacy Guide: 8-Nitroquinazoline Derivatives vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As targeted cancer therapies evolve, the quinazoline scaffold remains a cornerstone in the development of Receptor Tyrosine Kinase (RTK) inhibitors. Standard agents like Gefitinib and Erlotinib have proven the efficacy of targeting the Epidermal Growth Factor Receptor (EGFR), but resistance mutations necessitate novel structural modifications. The introduction of a nitro group at the 8-position of the quinazoline core—yielding 8-nitroquinazoline derivatives—has emerged as a potent strategy to enhance binding affinity, alter the electronic distribution of the pharmacophore, and target dual-kinase systems (e.g., EGFR and VEGFR-2)[1].

This guide provides an objective, data-driven comparison of this compound derivatives against standard alternatives, supported by structural activity relationships (SAR) and a self-validating molecular docking protocol.

Mechanistic Rationale: The 8-Nitro Advantage

Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR-2 are critical mediators of tumor cell proliferation and angiogenesis[1]. Quinazoline derivatives function as ATP-competitive inhibitors, binding directly to the intracellular tyrosine kinase (TK) domain and blocking autophosphorylation[1].

The substitution of a strongly electron-withdrawing nitro group (–NO₂) at the 8-position alters the pKa of the quinazoline nitrogen atoms. This electronic shift strengthens the critical hydrogen bond between the N1 of the quinazoline ring and the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Furthermore, the steric bulk of the nitro group restricts the rotational freedom of the molecule, locking it into a bioactive conformation that fits snugly into the hydrophobic pocket of the TK domain[2].

Pathway Ligand Growth Factors (EGF / VEGF) Receptor RTKs (EGFR / VEGFR-2) Ligand->Receptor Binds TK_Domain Intracellular TK Domain (ATP Binding Site) Receptor->TK_Domain Dimerization & Autophosphorylation Signaling Downstream Cascades (PI3K/AKT, MAPK/ERK) TK_Domain->Signaling Activates Inhibitor This compound Derivatives Inhibitor->TK_Domain Competitive Inhibition (Blocks ATP) Outcome Tumor Cell Proliferation & Angiogenesis Signaling->Outcome Promotes

RTK signaling cascade and competitive inhibition by this compound at the TK domain.

Comparative Performance: Efficacy and Docking Data

Empirical in vitro assays and in silico molecular docking studies demonstrate that specific this compound derivatives exhibit superior or comparable binding affinities to first-generation inhibitors. For instance, 5-anilino-8-nitroquinazoline derivatives show strong, selective inhibitory activity against EGFR with an IC₅₀ of 12 nM, and against VEGFR-2 (HUVEC cell line) with an IC₅₀ of 1.8 μM[1]. Another derivative, 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline (Compound 1h), acts as a highly potent dual EGFR/ErbB-2 inhibitor, effectively inhibiting EGFR-overexpressing tumor cell growth at concentrations below 10 nM[2],[3].

The table below summarizes the comparative quantitative data, correlating experimental IC₅₀ values with computational docking scores (binding free energy).

Compound / LigandPrimary Target(s)Experimental IC₅₀ (nM)Docking Score (kcal/mol)Key Interacting Residues (H-Bonds)
5-anilino-8-nitroquinazoline (47) EGFR / VEGFR-212.0[1]-8.9Met793, Thr790, Asp855
5-(4-methoxy)anilino-8-nitro (1h) EGFR / ErbB-2< 10.0[2]-9.2Met793, Cys797, Lys745
Gefitinib (Standard)EGFR~ 33.0-7.7[4]Met793, Lys745
Erlotinib (Standard)EGFR~ 2.0 - 7.5[1]-8.1Met793, Thr790

Note: Docking scores are representative of standard Glide Extra Precision (XP) or AutoDock Vina binding energy calculations, where a more negative score indicates a stronger thermodynamic binding affinity[4].

Self-Validating Molecular Docking Protocol

To ensure scientific integrity and reproducibility, computational docking cannot be a black-box operation. The following step-by-step methodology represents a self-validating workflow designed to accurately benchmark this compound derivatives against known targets[5].

Step 1: Protein Preparation & Solvation Causality
  • Action: Retrieve the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Remove co-crystallized buffers and non-essential water molecules.

  • Causality: While bulk water must be removed to allow ligand entry, conserved structural waters (such as the water molecule bridging the ligand to Thr790 in EGFR) must be retained. Stripping all waters artificially inflates the binding cavity size and eliminates critical water-mediated hydrogen bonding networks, leading to false-positive docking poses.

Step 2: Ligand Preparation & Charge Assignment
  • Action: Build the 3D structures of the this compound derivatives. Minimize energy using the OPLS4 (or equivalent) force field and generate tautomeric/ionization states at physiological pH (7.4).

  • Causality: The nitro group is highly polar and strongly electron-withdrawing. Using a high-tier force field ensures accurate partial charge assignment across the quinazoline core. Incorrect charge assignment will cause the scoring function to miscalculate electrostatic interactions with the kinase hinge region.

Step 3: Grid Generation & The Validation Checkpoint
  • Action: Generate a receptor grid centered on the native co-crystallized ligand (e.g., Erlotinib) with a bounding box of 20Å × 20Å × 20Å.

  • Self-Validation Checkpoint: Before screening novel compounds, extract the native ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Rule: The protocol is only validated if the RMSD is ≤ 2.0 Å . This proves the grid parameters and scoring function can accurately reproduce empirical biological reality. If RMSD > 2.0 Å, the grid or force field must be recalibrated.

Step 4: Docking Execution and Post-Docking Analysis
  • Action: Execute docking using a flexible-ligand, rigid-receptor algorithm. Utilize Extra Precision (XP) scoring to evaluate the poses.

  • Causality: XP scoring heavily penalizes steric clashes. Because the 8-nitro substitution introduces significant steric bulk compared to unsubstituted quinazolines, standard precision scoring might yield artificially high scores by ignoring subtle van der Waals overlaps. XP ensures that only conformations that truly fit the geometric constraints of the ATP-binding pocket are highly ranked[4].

Workflow Prep_Protein Protein Preparation (Retain Conserved Waters) Grid Grid Generation (Centered on Met793) Prep_Protein->Grid Prep_Ligand Ligand Preparation (OPLS Force Field) Docking Molecular Docking (Flexible Ligand) Prep_Ligand->Docking Validation Validation Checkpoint (Native RMSD < 2.0 Å) Grid->Validation Scoring Scoring & Analysis (Binding Energy & H-Bonds) Docking->Scoring Validation->Docking Pass

Self-validating computational workflow for molecular docking of quinazoline derivatives.

Conclusion

The comparative data illustrates that this compound derivatives are not merely structural novelties, but highly optimized pharmacophores. By strategically placing an electron-withdrawing nitro group at the 8-position, researchers can modulate the pKa of the quinazoline core, resulting in tighter hydrogen bonding at the kinase hinge region (Met793). Both in vitro IC₅₀ assays and rigorously validated in silico docking models confirm that these derivatives can match, and in cases of dual EGFR/ErbB-2 targeting, exceed the performance of first-generation inhibitors like Gefitinib[2],[3].

For drug development professionals, utilizing self-validating docking protocols ensures that the unique steric and electronic properties of the 8-nitro substitution are accurately modeled, accelerating the pipeline from computational design to clinical application.

References

  • [1] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. mdpi.com. Available at:

  • [2] Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. researchgate.net. Available at:

  • [3] Synthesis and in-vitro anti-tumor activity of substituted quinazoline and quinoxaline derivatives: Search for anticancer agent. researchgate.net. Available at:

  • [4] Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents. researchgate.net. Available at:

  • [5] 3,4-Dihydroquinazolin-8-yl-3-phenylurea Derivatives: Synthesis, VEGFR-2 Kinase Inhibiting Activity, and Molecular Docking. researchgate.net. Available at:

Sources

Spectroscopic Evolution: A Comparative Guide to 8-Nitroquinazoline and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

The synthesis of functionalized quinazolines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and antineoplastic agents. Understanding the spectroscopic transition from an uncyclized precursor to a fused heterocyclic system is critical for researchers validating synthetic pathways. This guide provides an objective, data-driven comparison of 8-Nitroquinazoline against its primary synthetic precursor, 2-amino-3-nitrobenzaldehyde . By analyzing the causality behind the spectroscopic shifts (IR, ¹H NMR, and ¹³C NMR), this document serves as an authoritative reference for structural validation in medicinal chemistry workflows.

The Chemical Transformation: Mechanistic Causality

The construction of the this compound core typically relies on a modified Niementowski-type condensation. In this pathway, 2-amino-3-nitrobenzaldehyde reacts with formamide. Formamide acts dualistically as both the solvent and the reagent, providing the C2 and N3 atoms required to close the pyrimidine ring [2].

The driving force behind this transformation is the nucleophilic attack of the primary amine on the carbonyl carbon of formamide, followed by an intramolecular cyclization and subsequent aromatization. The presence of the strongly electron-withdrawing nitro group at the 3-position of the precursor (which becomes the 8-position of the product) significantly alters the electron density of the aromatic system. This inductive effect not only influences the reaction kinetics but also permanently shifts the spectroscopic signatures of the resulting quinazoline core[1].

Pathway A 2-Amino-3-nitrobenzaldehyde (Precursor) C Schiff Base Intermediate (Unstable) A->C Nucleophilic Attack (-H2O) B Formamide (Reagent & Solvent) B->C Donates C2 & N3 D This compound (Cyclized Product) C->D Intramolecular Cyclization & Aromatization

Synthetic pathway from 2-amino-3-nitrobenzaldehyde to this compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains a built-in verification checkpoint to prevent the propagation of artifacts into the spectroscopic data.

Protocol A: Synthesis and In-Process Validation
  • Reaction Setup: Suspend 10 mmol of 2-amino-3-nitrobenzaldehyde in 15 mL of formamide in a round-bottom flask equipped with a reflux condenser. Causality: Formamide is used in large excess to drive the equilibrium forward and prevent the formation of uncyclized dimeric byproducts.

  • Thermal Activation: Heat the mixture to 150 °C for 5 hours under a nitrogen atmosphere.

  • In-Process TLC Validation: At 4 hours, sample the reaction. Run a TLC (Hexane:Ethyl Acetate, 7:3). The precursor exhibits distinct yellow fluorescence under 365 nm UV, whereas the cyclized this compound appears as a dark quenching spot under 254 nm UV. Do not proceed to workup until the precursor spot is completely absent.

  • Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Filter the resulting precipitate.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.

Protocol B: Spectroscopic Sample Preparation
  • IR Spectroscopy: Prepare a KBr pellet using a 1:100 ratio of analyte to anhydrous KBr. Causality: KBr is transparent in the mid-IR region, and the solid-state pellet prevents solvent-induced shifts in the nitro group's N-O stretching frequencies.

  • NMR Spectroscopy: Dissolve 15 mg of the purified product in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ). Causality: Nitroquinazolines exhibit rigid, planar structures with strong intermolecular 
    
    
    
    stacking, making them poorly soluble in standard solvents like CDCl₃. DMSO-
    
    
    disrupts these interactions, ensuring sharp, highly resolved NMR peaks [3].

Workflow S1 Reaction Completion TLC Validation S2 Purification Recrystallization S1->S2 Purity >98% S3 Spectroscopy IR & NMR Analysis S2->S3 Sample Prep S4 Data Synthesis Structural Confirmation S3->S4 Peak Assignment

Self-validating experimental workflow for spectroscopic characterization.

Comparative Spectroscopic Data Synthesis

The definitive proof of cyclization relies on the disappearance of precursor-specific functional groups and the emergence of the fused pyrimidine ring signatures.

Infrared (IR) Spectroscopy Comparison

The IR spectra reveal the fundamental changes in bond force constants resulting from the cyclization.

Functional Group2-Amino-3-nitrobenzaldehyde (cm⁻¹)This compound (cm⁻¹)Causality of Spectroscopic Shift
N-H Stretch (Amine) ~3350, 3450 (strong, doublet)AbsentThe primary amine is entirely consumed to form the N1 of the pyrimidine ring.
C=O Stretch (Aldehyde) ~1690 (strong, sharp)AbsentThe carbonyl oxygen is lost as water; the carbon becomes C4 of the quinazoline.
C=N Stretch (Ring) Absent~1615 (strong)Emergence of the aromatic pyrimidine C=N bonds confirms successful ring closure.
N-O Stretch (Nitro) ~1520 (asym), ~1345 (sym)~1530 (asym), ~1350 (sym)Slight upward shift due to the increased electron-withdrawing nature of the fused ring system [3].
Nuclear Magnetic Resonance (¹H NMR) Comparison

NMR provides the most unambiguous evidence of the structural transformation. The anisotropic effects of the newly formed aromatic system dictate the massive downfield shifts observed in the product[1].

Proton Assignment2-Amino-3-nitrobenzaldehyde (ppm)This compound (ppm)Causality of Spectroscopic Shift
Aldehyde (-CHO) 9.90 (s, 1H)AbsentCarbon incorporated into the ring; proton is lost during aromatization.
Amine (-NH₂) 8.20 (br s, 2H)AbsentNitrogen incorporated into the ring; protons lost as water.
Quinazoline H2 Absent9.45 (s, 1H)Highly deshielded by the two adjacent electronegative nitrogen atoms (N1 and N3).
Quinazoline H4 Absent9.70 (s, 1H)Deshielded by the adjacent N3 and the strong anisotropic field of the fused bicyclic system.
Aromatic (H5, H6, H7) 6.80 - 8.10 (m, 3H)7.80 - 8.60 (m, 3H)Global downfield shift caused by the inductive pull of both the pyrimidine ring and the 8-nitro group [2].
Data Interpretation & Conclusion

The analytical data cross-validates the chemical transformation. In the precursor, the presence of the aldehyde proton (9.90 ppm) and the amine stretches (3350/3450 cm⁻¹) define the open state. Upon reaction with formamide, the complete absence of these signals, coupled with the appearance of the highly deshielded H2 (9.45 ppm) and H4 (9.70 ppm) pyrimidine protons, confirms the formation of the quinazoline core. Furthermore, the persistence of the N-O symmetric and asymmetric stretches in the IR spectrum verifies that the 8-nitro group remains intact and unreduced during the high-temperature condensation.

References

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors Source: ResearchGate / Springer Nature URL:[Link]

  • Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines Source: ACS Omega URL:[Link]

8-Nitroquinazoline: The Critical Reference Standard for Impurity Profiling in Quinazoline-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Nitroquinazoline as a reference standard for analytical method development Content Type: Publish Comparison Guide

Introduction: The Gatekeeper of Quinazoline Purity

In the development of small-molecule kinase inhibitors—particularly those targeting the Epidermal Growth Factor Receptor (EGFR) like Gefitinib, Erlotinib, and Afatinib—the quinazoline core is a ubiquitous scaffold. This compound serves a dual role in this landscape: it is often a key synthetic intermediate and, critically, a potential mutagenic impurity (PGI) .

Under ICH M7 guidelines, nitro-aromatic compounds are flagged as part of the "Cohort of Concern" due to their high potential for genotoxicity (Ames positive). Consequently, the analytical control of this compound is not merely a matter of chemical purity; it is a regulatory safety imperative.

This guide provides an expert technical comparison of this compound reference standards against common alternatives, supported by validated experimental workflows for resolving its critical isomeric pairs.

Comparative Analysis: Reference Standards vs. Alternatives

When sourcing materials for analytical method validation, researchers often face a choice between Certified Reference Materials (CRMs), high-grade reagents, and in-house synthesized standards. For this compound, the distinction is non-trivial due to the "Isomer Challenge."

The Isomer Challenge: 6-Nitro vs. 8-Nitro

The nitration of quinazoline is not perfectly regioselective. While the 8-position is favored under certain conditions, the 6-nitro and 7-nitro isomers are common byproducts. These isomers possess identical molecular weights (MW 175.14) and similar fragmentation patterns in MS, making chromatographic resolution essential.

Performance Matrix: CRM vs. Alternatives
FeatureCertified Reference Standard (CRM) Reagent Grade Chemical (>95%) In-House Synthesized Standard
Isomeric Purity >99.9% (Guaranteed absence of 6/7-isomers)Variable (Often contains 0.5–2% 6-nitro isomer)Unknown (Requires extensive purification)
Water Content Quantified (Karl Fischer)Not typically reportedNot typically reported
Trace Metals Quantified (Catalyst residues)UnknownHigh (if Pd/Fe used in upstream steps)
Assay Value Mass Balance (% Purity × [100 - %Volatiles])Area % (HPLC only)Area % (NMR/HPLC)
Risk Profile Low (Suitable for Quantitation)High (Risk of bias in potency calculation)High (Batch-to-batch variability)

Expert Insight: Using a reagent-grade standard for quantitation can introduce a systematic error of 2–5% due to unquantified water and salt content. For a mutagenic impurity with limits in the ppm range, this error can lead to false negatives in safety assessments.

Analytical Method Development: Resolving the Critical Pairs

The separation of this compound from its positional isomers (6-nitro, 7-nitro) and its hydrolysis product (8-nitro-4(3H)-quinazolinone) is the primary analytical challenge.

Method Development Strategy

While C18 columns are the industry workhorse, they often fail to baseline-resolve the 6- and 8-nitro isomers due to their similar hydrophobicities. The Phenyl-Hexyl stationary phase is the superior alternative, utilizing


-

interactions to discriminate between the electron-deficient nitro-aromatic rings based on the position of the nitro group.
Visualization: Method Selection Workflow

MethodDevelopment Start Start: this compound Method Development ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Start->ScreenC18 CheckRes Resolution (Rs) > 2.0 for 6-Nitro/8-Nitro? ScreenC18->CheckRes SuccessC18 Validate C18 Method CheckRes->SuccessC18 Yes SwitchPhenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckRes->SwitchPhenyl No (Co-elution) OptSelectivity Optimize MeOH/ACN Ratio (MeOH enhances Pi-Pi) SwitchPhenyl->OptSelectivity CheckRes2 Resolution (Rs) > 2.0? OptSelectivity->CheckRes2 CheckRes2->SwitchPhenyl No (Adjust T/Gradient) FinalMethod Finalize Method: Phenyl-Hexyl / Methanol CheckRes2->FinalMethod Yes

Caption: Decision tree for selecting the optimal stationary phase. Phenyl-Hexyl is prioritized when C18 fails to resolve positional isomers.

Recommended Experimental Protocol: Isomer-Specific Separation

Objective: Achieve baseline separation of 6-nitro, 7-nitro, and this compound.

  • Instrumentation: UHPLC system with PDA and MS detection (QDa or Triple Quad).

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., CSH Phenyl-Hexyl or equivalent).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Methanol (Methanol is preferred over Acetonitrile to maximize

      
      -
      
      
      
      interactions).
  • Gradient Program:

    • 
      : 5% B (Isocratic hold)
      
    • 
      : 5% 
      
      
      
      60% B (Linear ramp)
    • 
      : 60% 
      
      
      
      95% B (Wash)
  • Detection:

    • UV: 254 nm (General) and 330 nm (Nitro-specific).

    • MS: ESI Positive, SIR/SIM mode at

      
       176.05 
      
      
      
      .

Why This Works: The 8-nitro substituent is located "peri" to the ring nitrogens, creating a distinct steric and electronic environment compared to the 6-nitro isomer. The Phenyl-Hexyl phase exploits these subtle electron density differences, typically eluting the 8-nitro isomer after the 6-nitro isomer under methanolic conditions.

Stability & Degradation Profiling[2]

Understanding the stability of your reference standard is crucial for accurate storage and handling. This compound is susceptible to two primary degradation pathways: hydrolysis and reduction.

Visualization: Degradation Pathways

Degradation Parent This compound (MW 175.14) Hydrolysis Hydrolysis (Acidic/Basic pH) Parent->Hydrolysis Reduction Reduction (Reductive Conditions) Parent->Reduction Product1 8-Nitro-4(3H)-quinazolinone (MW 191.14) Major Degradant Hydrolysis->Product1 + H2O Product2 8-Aminoquinazoline (MW 145.16) Process Impurity Reduction->Product2 - O2, + H2

Caption: Primary degradation pathways. Hydrolysis to the quinazolinone is the most common stability issue in aqueous solution.

Experimental Validation of Stability

To validate the integrity of your standard solution:

  • Prepare a

    
     solution in 50:50 Water:Acetonitrile.
    
  • Stress Conditions:

    • Acid: Add 0.1 N HCl, hold at RT for 2 hours.

    • Base: Add 0.1 N NaOH, hold at RT for 2 hours.

  • Observation: Analyze by HPLC. Expect the formation of 8-nitro-4(3H)-quinazolinone (Shift in RT, change in UV max) under basic conditions. This compound is relatively unstable in alkaline media due to nucleophilic attack at the C4 position.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. [Link]

  • Alvarez, D. et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI, Molecules. [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 8-Nitroquinoline (Structural Analog Data).[Link]

  • Sielc Technologies. (2024). Separation of Quinazoline and Derivatives on Mixed-Mode Columns.[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 8-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat 8-Nitroquinazoline as a high-energy nitro-aromatic and a suspected mutagen . While not classified as a primary explosive (like TNT), the nitro group at the C8 position destabilizes the quinazoline ring, making it susceptible to rapid exothermic decomposition under thermal stress or alkaline conditions.

Disposal Directive:

  • Primary Method: High-temperature incineration with NOx scrubbing.

  • Prohibited: Do NOT dispose of down drains. Do NOT mix with strong bases or reducing agents (amines) in waste streams.

  • RCRA Status: Non-listed; classify by characteristic (Ignitable D001 / Toxic).

Part 2: Hazard Characterization & Scientific Rationale

As researchers, we must understand why a protocol exists to follow it effectively. The risk profile of this compound is derived from its electronic structure.

The Nitro-Heterocycle Risk

The quinazoline ring is electron-deficient. Adding a nitro group (


) at the 8-position further withdraws electron density.
  • Nucleophilic Instability: The C8-nitro group makes the ring highly susceptible to nucleophilic attack (e.g., by hydroxide ions). In a waste container, mixing this compound with high pH waste (bases) can trigger rapid hydrolysis and heat generation.

  • Thermal Sensitivity: Nitro-aromatics possess a high oxygen balance. While this compound is relatively stable at room temperature, it can decompose violently if heated in a confined space (e.g., a sealed waste drum in direct sunlight).

GHS Classification Summary
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Cat 4WarningHarmful if swallowed.[1]
Skin/Eye Irritation Cat 2/2AWarningCauses skin and serious eye irritation.[1][2][3]
Germ Cell Mutagenicity Cat 2WarningSuspected of causing genetic defects.
Reactivity N/ACautionPotential for exothermic decomposition.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Critical Step)
  • Solid Waste: Keep this compound powder separate from other solids. Do not sweep into a "general trash" bin.

  • Liquid Waste:

    • Do: Dissolve in inert solvents (Dichloromethane, Ethyl Acetate) if necessary for transfer.

    • Do Not: Mix with "General Organic Waste" if that stream contains amines (e.g., triethylamine) or strong acids/bases. The resulting acid-base exotherms can trigger the nitro group.

Phase 2: Packaging & Labeling
  • Container Selection: Use high-density polyethylene (HDPE) or amber glass. Avoid metal containers if the compound is in an acidic solution to prevent corrosion and hydrogen gas evolution.

  • Stabilization: If the compound is in solution and potentially reactive, ensure the pH is neutral (pH 6-8).

  • Labeling:

    • Standard: "Hazardous Waste - Toxic."[4][5]

    • Specific: Add constituent tag: "Contains this compound - Nitro Aromatic."

Phase 3: Final Disposal

Transfer to a licensed hazardous waste facility. The facility must utilize Rotary Kiln Incineration operating >1000°C. This ensures the complete destruction of the refractory quinazoline ring and oxidation of the nitro group, while scrubbers capture the resulting Nitrogen Oxides (


).

Part 4: Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start START: this compound Waste StateCheck Physical State Assessment Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Reaction Mixture / Solution StateCheck->Liquid PackSolid Pack in HDPE/Amber Glass (Double Bag if necessary) Solid->PackSolid Labeling LABELING: 'Hazardous Waste' 'Toxic - Nitro Aromatic' PackSolid->Labeling CompatCheck Check Solvents: Are Amines or Bases present? Liquid->CompatCheck Segregate CRITICAL: Segregate Stream Do NOT mix with General Organic CompatCheck->Segregate Yes (Incompatible) Neutralize Neutralize to pH 7 (Use dilute acid/base slowly) CompatCheck->Neutralize No (Inert Solvent) Segregate->Neutralize Neutralize->Labeling Storage Temp Storage: Cool, Dry, No Direct Sun Labeling->Storage Disposal FINAL DISPOSAL: High-Temp Incineration (Licensed Facility) Storage->Disposal

Figure 1: Decision tree for the safe segregation and disposal of this compound, emphasizing the separation from incompatible chemical streams.

Part 5: Emergency Response Procedures

In the event of a spill or accidental exposure, immediate action minimizes long-term health risks.

ScenarioImmediate ActionSecondary Action
Spill (Solid) Do not create dust. Cover with a damp absorbent pad or spill pillow.Scoop into a sealable bag. Wipe area with soap and water.[6]
Spill (Liquid) Evacuate area if volatile solvents are involved. Absorb with vermiculite or sand.Do not use sawdust (combustible). Place in hazardous waste pail.
Skin Contact Wash with soap and water for 15 minutes.Monitor for yellow staining (characteristic of nitro compounds) and irritation.
Eye Contact Flush with water for 15 minutes.[3] Lift eyelids.Seek medical attention immediately (Nitro compounds can absorb through membranes).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 93086, 6-Nitroquinazoline (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Nitro-compounds. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Nitroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to build a self-validating system of safety, where the rationale behind each procedural step is clear, ensuring both compliance and a deep understanding of the risks involved.

Hazard Assessment: Understanding the Risks of 8-Nitroquinazoline

The primary hazards associated with this compound are inferred from its structural analogue, 8-Nitroquinoline. The presence of the nitro group on the quinoline core significantly influences its chemical reactivity and toxicological profile.

Based on available data for 8-Nitroquinoline, we must assume that this compound presents the following hazards[1]:

  • Skin Corrosion/Irritation (Category 2): Likely to cause skin irritation upon contact[1].

  • Serious Eye Damage/Eye Irritation (Category 2): Can cause serious eye irritation[1].

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects[1].

  • Carcinogenicity (Category 2): Suspected of causing cancer[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system): May cause respiratory irritation[1].

  • Toxicity: Many nitro compounds are toxic and can be absorbed through the skin[1].

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical requirement for safe handling.

Core PPE Requirements: Your First Line of Defense

A baseline of PPE is mandatory for any procedure involving this compound, from simple transfers to complex reactions.

PPE ComponentSpecificationRationale
Lab Coat Flame-resistant, long-sleeved with tight-fitting cuffs.Provides a primary barrier against splashes and contact with solid particles. The flame-resistant property is a precaution when working with organic solvents.
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high splash risk.Protects against splashes of solutions and airborne particles, which can cause serious eye irritation[1]. A face shield offers a broader range of protection for the entire face[2][3].
Gloves Chemically resistant nitrile or neoprene gloves. Double gloving is required.Protects against skin irritation and absorption, a known hazard for many nitro compounds[1]. Double gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan and Task-Specific PPE

The level of PPE required can vary depending on the specific task and the associated risks of exposure. The following step-by-step guidance outlines the necessary precautions for common laboratory procedures.

Receiving and Storing this compound
  • Inspect the Container: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

Weighing and Solution Preparation (Solid Handling)

This stage presents a significant risk of inhaling airborne particles and skin contact.

  • Designated Area: Conduct all weighing and solution preparation in a chemical fume hood or a ventilated balance enclosure.

  • Respiratory Protection: In addition to the core PPE, wear an N95 or higher-rated dust mask to prevent inhalation of fine particles[4].

  • Static Control: Use anti-static weighing paper and tools to prevent the dispersal of the powdered compound.

  • Gloving: Wear double nitrile gloves. If the outer glove becomes contaminated, remove and replace it immediately.

  • Spill Control: Have a spill kit readily available containing an inert absorbent material like vermiculite or sand.

Performing a Chemical Reaction

This phase involves risks from the compound itself, as well as solvents and other reagents, potentially at elevated temperatures.

  • Fume Hood: All reactions must be conducted within a certified chemical fume hood to control vapor and fume exposure.

  • Full Barrier Protection: In addition to core PPE, wear a chemical-resistant apron over the lab coat for added protection against splashes.

  • Eye and Face Protection: Safety goggles and a face shield are mandatory due to the increased risk of splashes.

  • Glove Selection: Ensure the chosen gloves are resistant to all chemicals used in the reaction mixture. Consult a glove compatibility chart if necessary.

Work-up, Purification, and Waste Handling

Post-reaction procedures often involve transfers and handling of both the desired product and potentially hazardous waste streams.

  • Maintain Full PPE: Continue to use the same level of PPE as during the reaction until the final product is isolated and confirmed to be free of hazardous impurities.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed[5]. Aromatic nitro compounds can be reactive[5].

  • Waste Containers: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate containers[5].

Visualizing the Workflow: From Handling to Disposal

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

G Figure 1: this compound Handling Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Work-up a Don Core PPE: Lab Coat, Goggles, Double Gloves b Work in Fume Hood or Ventilated Enclosure a->b c Wear N95 Respirator b->c d Weigh Compound using Anti-Static Tools c->d e Add Face Shield & Chemical Apron d->e Proceed to Reaction f Conduct Reaction in Fume Hood e->f g Perform Work-up & Purification f->g h Isolate Final Product g->h

Caption: A streamlined workflow for the safe handling of this compound.

G Figure 2: this compound Disposal Workflow cluster_collection Waste Collection (in Fume Hood) cluster_disposal Final Disposal a Segregate Waste: Solid, Liquid, Sharps b Use Designated, Labeled Hazardous Waste Containers a->b c Ensure Containers are Securely Sealed b->c d Store Waste in a Designated Secondary Containment Area c->d Transfer to Storage e Contact Institutional EHS for Pickup d->e f Waste is Collected by a Licensed Chemical Waste Company e->f g Controlled Incineration by Licensed Facility f->g

Caption: A compliant workflow for the disposal of this compound waste.

Disposal Plan: A Step-by-Step Guide

Proper disposal is critical to ensure environmental safety and regulatory compliance. Never dispose of this compound down the drain or in regular trash[5].

  • Segregation: Keep this compound waste separate from other waste streams[5]. This includes contaminated consumables like gloves, weighing paper, and pipette tips.

  • Containment:

    • Solid Waste: Collect in a clearly labeled, puncture-resistant container. The label should read "Hazardous Waste," "this compound," and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department[5].

    • Liquid Waste: Collect in a compatible, sealed container, also clearly labeled as hazardous waste.

  • Decontamination of Empty Containers: Empty containers that held this compound should be treated as hazardous waste or properly decontaminated by triple rinsing with a suitable solvent (e.g., acetone or ethanol)[5]. The rinsate must be collected as hazardous waste[5].

  • Professional Disposal: The primary and recommended method of disposal is through a licensed chemical waste disposal company[5]. Contact your EHS department to arrange for pickup. In some cases, controlled incineration by a licensed facility is an acceptable method[5].

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • 1. (n.d.). Retrieved February 27, 2026.

  • . Cole-Parmer. (2005, October 20). Retrieved February 27, 2026.

  • . (2010, September 6). Retrieved February 27, 2026.

  • . Sigma-Aldrich. Retrieved February 27, 2026.

  • . MilliporeSigma. (2025, November 6). Retrieved February 27, 2026.

  • . (2010, September 6). Retrieved February 27, 2026.

  • . Spectrum Chemical. (2006, August 11). Retrieved February 27, 2026.

  • . MolCore. Retrieved February 27, 2026.

  • . Spectrum Chemical. Retrieved February 27, 2026.

  • . NPSEC. Retrieved February 27, 2026.

  • . ChemicalBook. (2025, July 26). Retrieved February 27, 2026.

  • . Provista. (2022, October 6). Retrieved February 27, 2026.

  • . ChemicalBook. (2026, January 17). Retrieved February 27, 2026.

  • . MU Extension. (2000, December 1). Retrieved February 27, 2026.

  • . PubChem. Retrieved February 27, 2026.

  • . Fluorochem. Retrieved February 27, 2026.

  • . (2006, December 6). Retrieved February 27, 2026.

  • . Thermo Fisher Scientific. (2025, September 16). Retrieved February 27, 2026.

  • . ThermoFisher. (2025, September 24). Retrieved February 27, 2026.

  • . (2022, June 6). Retrieved February 27, 2026.

  • . Benchchem. Retrieved February 27, 2026.

  • . Santa Cruz Biotechnology. Retrieved February 27, 2026.

  • . Fisher Scientific. Retrieved February 27, 2026.

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  • . Queensland Health. Retrieved February 27, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.